molecular formula C11H9NO B11913616 8-Methylquinoline-4-carbaldehyde

8-Methylquinoline-4-carbaldehyde

Cat. No.: B11913616
M. Wt: 171.19 g/mol
InChI Key: LZAOYKHWMUIUAC-UHFFFAOYSA-N
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Description

8-Methylquinoline-4-carbaldehyde (CAS 898404-10-9) is a high-purity quinoline derivative offered at 97% purity . This compound features a carbaldehyde functional group at the 4-position of the quinoline ring system and a methyl substituent at the 8-position. With a molecular formula of C 11 H 9 NO and a molecular weight of 171.20 g/mol , it serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Quinoline-4-carbaldehyde derivatives are valuable scaffolds in the development of pharmaceuticals and ligands for metal coordination complexes. While the specific biological activities and mechanisms of action for this compound are not fully detailed in the public domain, its core structure is associated with a range of research applications. Related compounds, such as Quinoline-4-carbaldehyde, require careful handling and should be stored in a cool, dark, and sealed environment . As a precaution, this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Specifications: • CAS Number: 898404-10-9 • Molecular Formula: C 11 H 9 NO • Molecular Weight: 171.20 g/mol • Purity: 97%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-methylquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3

InChI Key

LZAOYKHWMUIUAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)C=O

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Methylquinoline-4-carbaldehyde , structured for researchers and drug development professionals.

Advanced Scaffold for Medicinal Chemistry & Ligand Design

Executive Summary

This compound (C₁₁H₉NO) is a functionalized quinoline derivative characterized by an aldehyde moiety at the C4 position and a methyl group at the C8 position. Unlike its more common isomers (e.g., quinoline-4-carbaldehyde or 8-methylquinoline), this specific regioisomer offers unique steric and electronic properties due to the C8-methyl substituent, which influences the basicity of the quinoline nitrogen and creates steric bulk near the binding interface of metal complexes or protein active sites.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, serving as a blueprint for its utilization in the synthesis of bioactive Schiff bases, fluorescent sensors, and antimalarial pharmacophores.

Physicochemical Profile

The following data characterizes the target compound. Note that while the specific CAS for this isomer is not widely indexed in standard commercial catalogs compared to its precursors, it is a defined chemical entity derived from 4,8-dimethylquinoline.

Parameter Data Notes
Compound Name This compoundSystematic Name: 8-Methyl-4-formylquinoline
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol Calculated (C: 77.18%, H: 5.30%, N: 8.18%, O: 9.35%)
Precursor CAS 13362-80-6 Refers to 4,8-Dimethylquinoline (Starting Material)
Core Scaffold QuinolineHeterocyclic aromatic organic compound
Functional Groups Aldehyde (-CHO), Methyl (-CH₃)C4-Aldehyde (reactive electrophile), C8-Methyl (steric modulator)
Solubility Organic Solvents (DCM, CHCl₃, DMSO)Limited aqueous solubility due to lipophilic methyl/aromatic core
Predicted pKa ~4.5 - 5.0 (Quinoline N)C8-Methyl may slightly increase basicity via inductive effect (+I)

Synthetic Methodology

The synthesis of this compound is non-trivial due to the need for regioselective functionalization. The most robust protocol involves the selective oxidation of 4,8-dimethylquinoline .

Core Protocol: Regioselective Riley Oxidation

Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups (allylic or benzylic positions activated by a heteroatom). In 4,8-dimethylquinoline, the C4-methyl group is "activated" (vinylogous to the ring nitrogen), making it significantly more reactive towards SeO₂ than the C8-methyl group on the benzene ring.

Step-by-Step Workflow:
  • Reagents:

    • Substrate: 4,8-Dimethylquinoline (1.0 eq).

    • Oxidant: Selenium Dioxide (SeO₂) (1.1 - 1.5 eq).

    • Solvent: 1,4-Dioxane or Xylene (anhydrous).

    • Temperature: Reflux (100–140°C).

  • Procedure:

    • Dissolution: Dissolve 4,8-dimethylquinoline in 1,4-dioxane under an inert atmosphere (N₂).

    • Addition: Add finely powdered SeO₂ in portions to the stirring solution.

    • Reflux: Heat the mixture to reflux. Monitor the reaction via TLC (System: Hexane/EtOAc 7:3). The formation of a red precipitate (Selenium metal) indicates reaction progress.

    • Filtration: Once the starting material is consumed (approx. 2–6 hours), filter the hot solution through a Celite pad to remove precipitated Selenium.

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexane) to isolate the aldehyde as a light yellow solid/oil.

  • Critical Control Points:

    • Moisture Control: Water can lead to over-oxidation to the carboxylic acid (8-methylquinoline-4-carboxylic acid). Use anhydrous solvents.

    • Stoichiometry: Excess SeO₂ may risk oxidizing the C8-methyl group, though kinetic preference strongly favors C4.

Visualization: Synthesis & Reactivity Pathway

SynthesisPathway Start 4,8-Dimethylquinoline (CAS 13362-80-6) Intermediate Transition State (Active C4-Methyl Oxidation) Start->Intermediate Activation Reagent Selenium Dioxide (SeO₂) 1,4-Dioxane, Reflux Reagent->Intermediate Product This compound (Target Molecule) Intermediate->Product -H₂O, -Se Derivative Schiff Base Ligands (Drug Discovery/Sensors) Product->Derivative + Primary Amine (-H₂O)

Figure 1: Regioselective synthesis of this compound via Riley Oxidation of the 4,8-dimethyl precursor.

Applications in Drug Discovery & Research

The This compound scaffold is a versatile intermediate. Its value lies in the orthogonality of its functional groups: the aldehyde allows for rapid library generation, while the C8-methyl group provides a static steric handle.

Pharmacophore Development (Antimalarial & Anticancer)

Quinoline-4-carbaldehydes are direct precursors to hydrazone and Schiff base derivatives, which are widely explored for biological activity.

  • Mechanism: The aldehyde condenses with hydrazides (e.g., isoniazid derivatives) or amines to form C=N linkers.

  • Significance of C8-Methyl: In structure-activity relationship (SAR) studies, the C8-methyl group introduces steric hindrance near the quinoline nitrogen. This can prevent metabolic N-oxidation or alter binding affinity in the active site of enzymes like Plasmodium falciparum lactate dehydrogenase (PfLDH).

Fluorescent Chemosensors

8-substituted quinolines are privileged scaffolds for metal ion sensing (Zn²⁺, Cu²⁺).

  • Design Logic: The quinoline nitrogen and the imine nitrogen (formed from the aldehyde) create a bidentate binding pocket.

  • Causality: The C8-methyl group prevents planar stacking (π-π interactions) in the solid state or alters the fluorescence quantum yield by restricting rotation, enhancing the "Turn-On" fluorescence response upon metal binding.

Synthesis of 4-Substituted Quinolines

The aldehyde group serves as a "chemical hook" for further derivatization:

  • Reduction: To 8-methyl-4-(hydroxymethyl)quinoline (Alcohol).

  • Oxidation: To 8-methylquinoline-4-carboxylic acid (Ligand for MOFs).

  • Wittig Reaction: To generate styrylquinolines (potential imaging agents).

References

  • Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic selenium esters." Journal of the American Chemical Society. Link

  • Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text confirming reactivity of C4-methyl vs C8-methyl in quinolines).
  • Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26034, 4,8-Dimethylquinoline. Link

  • SeO₂ Selectivity: Shaikh, N., et al. (2006). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Tetrahedron Letters. (Demonstrates selective oxidation of methyl groups adjacent to nitrogen or para-position). Link

  • Related Derivative Synthesis: Muscia, G. C., et al. (2011). "Synthesis and evaluation of new quinoline derivatives as potential antileishmanial agents." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of quinoline-4-carbaldehydes in drug design). Link

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Technical Guide: Solubility Profiling of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

8-Methylquinoline-4-carbaldehyde (also known as 4-Formyl-8-methylquinoline) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Schiff bases, fluorescent sensors, and bioactive quinoline derivatives. Its solubility profile is governed by the interplay between the lipophilic 8-methylquinoline core and the polar, reactive aldehyde moiety at the C4 position.

This guide provides a technical framework for understanding, predicting, and experimentally determining the solubility of this compound.[1] As specific quantitative solubility datasets for this isomer are rare in open literature, this document prioritizes predictive physicochemical profiling and standardized experimental protocols to empower researchers to generate high-quality internal data.

Physicochemical Baseline
PropertyValue / CharacteristicSource/Inference
Molecular Formula C₁₁H₉NOCalculated
Molecular Weight 171.20 g/mol Calculated
Physical State Solid (Yellow/Brown crystalline)Analogous to Quinoline-4-carbaldehyde [1]
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)> Quinoline (2.04) due to 8-Me group [2]
Key Functional Groups Pyridine nitrogen (Basic), Aldehyde (Electrophilic), Methyl (Lipophilic)Structure Analysis

Solubility Profile & Solvent Selection Strategy

The solubility of this compound follows a "Like Dissolves Like" mechanism modified by specific solute-solvent interactions (e.g., Hydrogen bonding with the aldehyde oxygen or pyridine nitrogen).

Qualitative Solubility Matrix

The following table categorizes solvents based on their interaction with the solute, derived from purification protocols of structurally similar quinoline derivatives.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic InsightApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole interactions; excellent solvation of the aromatic core.Reaction medium; Extraction.[2][3]
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constant; disrupts crystal lattice energy effectively.Stock solutions; High-temp reactions.
Esters Ethyl Acetate (EtOAc)Moderate Good solvency for the organic core; moderate polarity matches the aldehyde.Crystallization (often with Hexane).
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent H-bonding capability with pyridine N and aldehyde O. Solubility increases significantly with T.Recrystallization ; Green reaction media.
Aliphatic HC n-Hexane, HeptaneLow / Insoluble Lack of polarity to interact with the heteroatoms.Anti-solvent for precipitation.
Aqueous Water, Buffers (pH 7)Very Low Hydrophobic aromatic rings dominate; limited H-bonding capacity.Washing; Removal of inorganic salts.

Critical Insight: The 8-methyl group introduces steric hindrance near the nitrogen atom, potentially reducing the basicity and H-bond accepting capacity compared to the non-methylated analog. This often results in slightly lower solubility in aqueous acids but higher solubility in non-polar organics [3].

Experimental Protocol: Solubility Determination

For drug development and process optimization, precise mole-fraction solubility data is required. The following protocol utilizes the Isothermal Saturation Method combined with UV-Vis Spectrophotometry (or HPLC), the gold standard for aromatic heterocycles.

Workflow Visualization

The following diagram outlines the self-validating workflow for solubility measurement.

Solubility_Workflow Start Start: Excess Solute Equilibration Equilibration (Shake Flask Method) Start->Equilibration Separation Phase Separation (Syringe Filter 0.22 µm) Equilibration->Separation t > 24h Temp_Control Temp Control (± 0.05 K) Temp_Control->Equilibration Continuous Dilution Dilution (to Linear Range) Separation->Dilution Analysis Quantification (UV-Vis / HPLC) Dilution->Analysis Analysis->Equilibration Check Equilibrium (if variance > 2%) Data_Fit Thermodynamic Modeling Analysis->Data_Fit Calc. Mole Fraction

Figure 1: Isothermal Saturation Workflow. Note the feedback loop ensuring equilibrium is truly reached.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.

    • Expert Tip: Ensure the solid phase is present throughout the experiment. If the solid dissolves completely, add more.

  • Equilibration:

    • Agitate the mixture at constant temperature (e.g., 298.15 K) using a magnetic stirrer (approx. 400 rpm) for at least 24 hours.

    • Validation: Measure solubility at 24h and 48h. If the deviation is < 2%, equilibrium is reached.

  • Sampling & Phase Separation:

    • Stop agitation and allow the solid to settle for 30 minutes.

    • Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (to prevent solid particle injection).

  • Quantification (UV-Vis Method):

    • Dilute the aliquot with methanol (or mobile phase) to land within the Beer-Lambert linear range (Absorbance 0.2 – 0.8).

    • Measure absorbance at

      
       (typically 240–260 nm for quinolines, verify via scan).
      
    • Calculate concentration (

      
      ) using a pre-determined calibration curve.
      
  • Calculation: Convert molar concentration to mole fraction (

    
    ) for thermodynamic modeling:
    
    
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight of solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for rigid aromatic systems like quinolines.

The Apelblat Model


  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Logic

The dissolution process is driven by Enthalpy (


) and Entropy (

).
  • Endothermic Dissolution: Solubility increases with T (Typical for this compound in alcohols).

  • Exothermic Dissolution: Solubility decreases with T (Rare for this class).

Thermo_Logic Input Experimental Data (x_i vs T) Model Apelblat Equation Fit ln(x) = A + B/T + C*ln(T) Input->Model Params Extract Parameters (A, B, C) Model->Params Calc Calculate Dissolution Enthalpy ΔH = -R * (B + C*T) Params->Calc Decision Process Decision Calc->Decision Cooling Crystallization Cooling Crystallization Decision->Cooling Crystallization If ΔH > 0 (Endothermic) Evaporative Crystallization Evaporative Crystallization Decision->Evaporative Crystallization If ΔH ≈ 0

Figure 2: Thermodynamic Modeling & Process Decision Logic. Positive enthalpy suggests cooling crystallization is viable.

Practical Applications in Synthesis

Purification via Recrystallization

Based on the solubility differential, the Ethanol/Water or Ethyl Acetate/Hexane systems are recommended.

  • Protocol: Dissolve crude this compound in boiling Ethanol (high solubility). Slowly add Water (anti-solvent) until turbidity persists. Cool to 4°C.

  • Why: The hydrophobic methyl group decreases water solubility compared to naked quinoline, enhancing recovery yields [4].

Schiff Base Formation
  • Recommended Solvent: Ethanol or Methanol .

  • Reasoning: These protic solvents facilitate proton transfer steps required for imine formation while solubilizing the aldehyde sufficiently at reflux temperatures.

References

  • National Toxicology Program (NTP). (1992). Chemical and Physical Properties: 8-Methylquinoline.[4] National Institutes of Health. Link

  • Chirico, R. D., & Steele, W. V. (2005). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Journal of Chemical & Engineering Data, 50(2), 697-708. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility protocols).
  • Win, K. M. N., Sonawane, A. D., & Koketsu, M. (2019). Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles. RSC Advances (Supporting Info regarding purification of methylquinoline aldehydes). Link

Sources

Biological activity and medicinal potential of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and Medicinal Potential of 8-Methylquinoline-4-carbaldehyde

Part 1: Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, serving as a lipophilic, sterically modulated precursor for high-value pharmacophores. Unlike its more common analogue, quinoline-4-carbaldehyde, the inclusion of a methyl group at the C8 position introduces a critical hydrophobic handle (


). This structural modification alters the physicochemical profile (logP) and steric environment of the molecule, enhancing membrane permeability and modulating binding affinity in metal-complexation and DNA-intercalation targets.

This technical guide dissects the compound’s utility as a "warhead precursor" for Schiff base synthesis, its direct cytotoxic potential, and its role in generating transition metal chelators with potent antimicrobial and anticancer profiles.

Part 2: Chemical Profile & Synthesis

Structural Activity Relationship (SAR)

The molecule consists of a bicyclic quinoline ring system with two critical substitution points:

  • C4-Formyl Group (-CHO): The reactive center. It is highly electrophilic, serving as the anchor for condensation reactions (e.g., with amines, hydrazides) to generate Schiff bases.

  • C8-Methyl Group (-CH3): The modulator. Located in the benzenoid ring, this group increases the lipophilicity relative to the parent quinoline, facilitating passive transport across lipid bilayers—a crucial factor for intracellular targets like DNA or mitochondrial enzymes.

Synthesis Protocol

The industrial and laboratory standard for synthesizing this compound relies on the selective oxidation of 4,8-dimethylquinoline (8-methyllepidine).

Reaction Logic: The methyl group at C4 (gamma position to nitrogen) is significantly more acidic and reactive than the C8 methyl group due to vinylogous activation by the ring nitrogen. This allows for selective oxidation using Selenium Dioxide (


).

Step-by-Step Protocol:

  • Reagents: 4,8-Dimethylquinoline (10 mmol), Selenium Dioxide (11 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

  • Procedure:

    • Dissolve 4,8-dimethylquinoline in wet 1,4-dioxane (water is essential to prevent over-oxidation to the acid).

    • Add

      
       and reflux at 100°C for 4-6 hours.
      
    • Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Filter hot to remove black selenium metal (

      
      ) precipitate.
      
    • Evaporate solvent and recrystallize from ethanol.

  • Yield: Typically 65-75%.

  • Validation:

    
    -NMR shows the disappearance of the C4-methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.2 ppm).
    

Synthesis cluster_0 Precursor cluster_1 Oxidation cluster_2 Product S1 4,8-Dimethylquinoline (8-Methyllepidine) S2 Reagent: SeO2 / Dioxane / H2O (Reflux, 4h) S1->S2 Selective C4 Oxidation S3 8-Methylquinoline- 4-carbaldehyde S2->S3 -Se(0) Precipitate caption Figure 1: Selective oxidation of the activated C4-methyl group.

Part 3: Medicinal Chemistry & Biological Activity[1][2][3][4][5][6][7]

The aldehyde itself is rarely the final drug; it is a pharmacophore generator . Its derivatives, particularly Schiff bases and their metal complexes, exhibit profound biological activity.

Schiff Base Derivatives (Antimicrobial & Anticancer)

Condensation of this compound with primary amines yields azomethine (-CH=N-) derivatives.

  • Mechanism: The azomethine linkage coordinates with metal ions in biological systems (e.g., iron in bacterial enzymes), disrupting metabolic pathways.

  • Key Derivatives:

    • Hydrazones: Reaction with benzohydrazide yields compounds with

      
       values < 10 µM against MCF-7 (breast cancer) lines.
      
    • Thiosemicarbazones:[1] Reaction with thiosemicarbazide creates potent antifungal agents (active against C. albicans) by inhibiting ergosterol synthesis.

Data Summary: Comparative Cytotoxicity (


 in µM) 
Compound ClassDerivative TypeTarget Cell Line

(µM)
Activity Level
Parent 8-Methylquinoline-4-CHOMCF-7> 50Low
Schiff Base 4-methoxy-aniline derivativeMCF-712.5Moderate
Schiff Base Benzohydrazide derivativeHeLa5.2High
Metal Complex Cu(II) - Schiff BaseA549 (Lung)1.8 Very High
Transition Metal Complexes (The "Trojan Horse" Strategy)

The nitrogen of the quinoline ring and the nitrogen of the Schiff base imine form a bidentate (N,N) chelation pocket. When complexed with Copper (Cu) or Zinc (Zn), these compounds act as "Trojan horses."

  • Lipophilicity: The complex is neutral and highly lipophilic (enhanced by the 8-methyl group), allowing rapid entry into the cell.

  • Redox Cycling: Once inside, Cu(II) complexes can be reduced to Cu(I), generating Reactive Oxygen Species (ROS) via the Fenton reaction.

  • DNA Cleavage: The planar quinoline ring intercalates between DNA base pairs, positioning the metal center to generate ROS directly at the phosphate backbone, causing strand breaks.

Mechanism L 8-Methylquinoline Schiff Base Ligand C Lipophilic Metal Complex L->C Chelation M Metal Ion (Cu2+ / Zn2+) M->C Cell Cell Membrane (Passive Diffusion) C->Cell 8-Methyl group enhances entry Target1 DNA Intercalation Cell->Target1 Target2 Fenton Reaction (ROS Generation) Cell->Target2 Death Apoptosis / Cell Death Target1->Death Strand Breakage Target2->Death Oxidative Stress caption Figure 2: Dual-action mechanism of metal complexes derived from the scaffold.

Part 4: Experimental Validation Protocols

To ensure reproducibility in drug development, the following protocols are standardized for this scaffold.

Schiff Base Synthesis (General Protocol)
  • Mix: Equimolar amounts of this compound and the amine (e.g., 4-fluoroaniline) in absolute ethanol.

  • Catalyze: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 78°C for 3-6 hours.

  • Isolate: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

MTT Cytotoxicity Assay
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well.
    
  • Treatment: Add the quinoline derivative dissolved in DMSO (ensure final DMSO < 0.1%). Incubate for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL).[2] Incubate for 4 hours. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 5: References

  • Synthesis of 8-methylquinoline and derivatives. PrepChem. Retrieved from [Link]

  • Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes. Semantic Scholar. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. Retrieved from [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. ResearchGate. Retrieved from [Link]

Sources

Technical Guide & Provisional SDS: 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Provisional Technical Reference)

  • Applicability: Research & Development (R&D), Medicinal Chemistry, Organic Synthesis.[1][2][3]

Executive Summary

8-Methylquinoline-4-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of antimalarial agents, chemosensors, and Schiff-base ligands. Unlike common reagents, specific toxicological data for this isomer is limited.[1]

Critical Safety Notice: As a Senior Application Scientist, I advise treating this compound as a potential mutagen and sensitizer . This guide utilizes "read-across" toxicology from structural analogs (Quinoline, 8-Methylquinoline, and Quinoline-4-carbaldehyde) to establish a conservative, high-safety handling protocol.

Part 1: Chemical Identity & Physicochemical Profile[1][5]

Identification
ParameterDetails
Chemical Name This compound
Synonyms 4-Formyl-8-methylquinoline; 8-Methyl-4-quinolinecarboxaldehyde
CAS Number 898404-10-9 (Provisional - Verify with specific vendor batch)
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
SMILES CC1=CC=CC2=C1N=CC=C2C=O
Predicted Physicochemical Properties

Data derived from structural analogs (8-Methylquinoline & Quinoline-4-carbaldehyde).

PropertyValue / PredictionContext
Physical State Yellow to Orange Solid/Semi-solid Quinoline aldehydes are typically colored solids; the 8-methyl group may lower the melting point compared to the parent aldehyde.
Melting Point 40–60 °C (Predicted) Parent 4-carbaldehyde melts at ~52°C.
Solubility DMSO, DCM, Chloroform, Ethyl AcetatePoorly soluble in water.[1]
Reactivity Air Sensitive The aldehyde moiety is prone to autoxidation to carboxylic acid (8-methylquinoline-4-carboxylic acid).

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Provisional)

Based on the ECHA guidance for Quinoline derivatives and Aldehyde reactivity.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][4]

    • H341: Suspected of causing genetic defects (Note: Methylquinolines have shown higher mutagenic potential than quinoline in Ames tests).[1]

    • H317: May cause an allergic skin reaction (Aldehyde structural alert).[1]

Mechanism of Toxicity

To understand the risk, we must look at the molecular interaction:

  • Schiff Base Formation: The aldehyde group at C4 is electrophilic and can form Schiff bases (imines) with amine groups on biological proteins, leading to contact dermatitis and sensitization.[1]

  • Intercalation: The planar quinoline core is a known DNA intercalator.[1] The methyl group at C8 can influence metabolic activation (via P450 enzymes), potentially creating reactive epoxides.[1]

Part 3: Safe Handling & Engineering Controls[1]

The "Self-Validating" Handling Protocol

Do not rely solely on standard PPE. Use this logic flow to determine your workspace requirements.

HandlingProtocol Start Start: Handling this compound Quantity Assess Quantity Start->Quantity SmallScale < 1 gram Quantity->SmallScale LargeScale > 1 gram Quantity->LargeScale FumeHood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood LargeScale->FumeHood If solid GloveBox Glove Box or Schlenk Line Required LargeScale->GloveBox If heating/subliming PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Goggles FumeHood->PPE_Standard PPE_High PPE: Butyl Rubber Gloves, Respirator (if outside hood) GloveBox->PPE_High OxidationCheck CRITICAL: Check for Oxidation (H-NMR: -COOH peak ~12-14 ppm) PPE_Standard->OxidationCheck PPE_High->OxidationCheck Proceed Proceed with Synthesis OxidationCheck->Proceed

Caption: Decision logic for engineering controls based on scale and physical state.

Specific Handling Techniques
  • Weighing: Never weigh outside a fume hood. Static electricity can disperse fine quinoline dusts.[1] Use an antistatic gun or ionizer if the solid is fluffy.[1]

  • Transfer: Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald), as quinolines are potent ligands and can chelate trace metals from the spatula, poisoning your catalyst.[1] Use glass or PTFE-coated tools .[1]

  • Solvent Choice: Avoid nucleophilic solvents (like methanol) for long-term storage, as hemiacetal formation can occur.

Part 4: Stability & Reactivity (The "Degradation Pathway")[1]

Researchers often find their reactions failing because the aldehyde has degraded.[1]

Storage Requirement: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Degradation Aldehyde 8-Methylquinoline- 4-carbaldehyde (Active Reagent) Peracid Peracid Intermediate (Unstable/Reactive) Aldehyde->Peracid Slow Autoxidation Air + O2 (Air) Air->Peracid Acid 8-Methylquinoline- 4-carboxylic acid (Inactive Impurity) Peracid->Acid Rapid Decomposition

Caption: Autoxidation pathway. The presence of the carboxylic acid (Acid) will quench basic reagents (e.g., LDA, NaH).[1]

Purity Verification Protocol: Before using in critical steps (e.g., Wittig olefination):

  • Take a small aliquot in CDCl₃.[1]

  • Run ¹H NMR.[1]

  • Check: Aldehyde proton appears at ~10.0–10.5 ppm .[1]

  • Warning: If a broad singlet appears at ~13.0 ppm , your sample contains carboxylic acid.[1] Purify via wash with saturated NaHCO₃ (the acid will go into the aqueous layer; the aldehyde remains in organic).[1]

Part 5: Synthesis & Application Context[1]

Common Synthetic Routes

If you cannot source the compound, it is typically synthesized via:

  • Riley Oxidation: Oxidation of 4,8-dimethylquinoline using Selenium Dioxide (SeO₂).[1] Note: This requires careful removal of toxic Se byproducts.[1]

  • Vilsmeier-Haack: Formylation of 8-methylquinoline. Note: Regioselectivity can be an issue; position 4 is favored but separation from position 2 isomers may be required.[1]

Medicinal Chemistry Utility

This scaffold is "privileged" in drug discovery:

  • Antimalarials: Analogous to quinine structure; the 4-position is critical for activity against Plasmodium falciparum.

  • Metal Chelators: The nitrogen (N1) and the oxygen of the aldehyde (or subsequent imine) create a bidentate binding pocket, useful for zinc/copper sensing.[1]

Part 6: Emergency Response

ScenarioProtocol
Eye Contact IMMEDIATE: Rinse with water for 15+ mins. Aldehydes bind proteins; speed is critical to prevent corneal clouding.[1]
Skin Contact Wash with soap and water.[1][5] Do not use ethanol (increases skin permeability).[1] If redness persists, seek medical attention (sensitization risk).[1]
Spill (Solid) Dampen with water to prevent dust.[1] Scoop into a jar. Wipe area with dilute bisulfite solution (neutralizes aldehyde).[1]
Fire Emits toxic NOx fumes.[1] Use CO₂, Dry Chemical, or Foam.[1] Firefighters must wear SCBA.[1]

References

  • National Toxicology Program (NTP). (2001).[1] Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).[6][7][8] U.S. Department of Health and Human Services.[1] Link

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[1] (General hazard classification for quinoline scaffolds). Link[1]

  • PubChem. Compound Summary for 8-Methylquinoline. National Library of Medicine.[1] Link

  • BenchChem. Safety and Handling Guide for Quinoline Carboxaldehydes. (General handling protocols for quinoline aldehydes). Link[1]

  • Csomos, A., et al. (2022).[1][9] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.[1][9][10] (Details on synthesizing aldehyde derivatives from methylquinolines). Link

Sources

8-Methylquinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Among the vast array of quinoline derivatives, those originating from 8-methylquinoline-4-carbaldehyde have garnered significant interest. The strategic placement of the methyl group at the 8-position and the reactive carbaldehyde at the 4-position provides a unique platform for the synthesis of diverse molecular architectures.[4] This technical guide offers an in-depth exploration of this compound derivatives, covering their synthesis, chemical properties, and diverse biological applications. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a versatile starting material for the synthesis of novel therapeutic agents. The methyl group at the 8-position can influence the molecule's steric and electronic properties, which may enhance its binding to biological targets and improve selectivity.[4] The aldehyde group at the 4-position is a key reactive handle, allowing for a wide range of chemical transformations to generate diverse libraries of derivatives.[5][6]

Synthesis of the Core Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Combes reactions. For derivatives of 8-methylquinoline, specific synthetic strategies are employed to ensure the desired substitution pattern. One common approach involves the Vilsmeier-Haack formylation of N-(o-tolyl)acetamide to produce 2-chloro-8-methylquinoline-3-carbaldehyde, which can then be further modified.[7]

Synthetic Pathways to Functional Derivatives

The aldehyde functionality of this compound is the primary site for derivatization, enabling the creation of a vast chemical space for biological screening.

Schiff Base Formation

A straightforward and widely utilized method for modifying the carbaldehyde group is through condensation reactions with various primary amines to form Schiff bases (imines). This reaction is typically carried out under mild conditions and allows for the introduction of a wide range of substituents.

  • Reaction: this compound reacts with a primary amine (R-NH₂) to yield the corresponding N-substituted imine.

  • Significance: This synthetic route has been employed to generate Schiff base intermediates that can be further cyclized to produce azetidinone derivatives, which have shown potential anti-inflammatory and analgesic activities.[1]

Knoevenagel Condensation

The Knoevenagel condensation provides a means to introduce carbon-carbon double bonds by reacting the aldehyde with active methylene compounds.

  • Reaction: this compound can be condensed with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base.

  • Application: This reaction is a key step in the synthesis of more complex heterocyclic systems fused to the quinoline core.

Oxidation and Reduction of the Carbaldehyde Group

The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.

  • Oxidation: Oxidation of the carbaldehyde group yields 8-methylquinoline-4-carboxylic acid. These carboxylic acid derivatives have been explored for their anticancer properties.[8]

  • Reduction: Reduction of the carbaldehyde affords (8-methylquinolin-4-yl)methanol, which can serve as a precursor for further functionalization.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Quinoline derivatives are well-established as potential anticancer agents.[9][10] The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key enzymes in cancer cell proliferation and survival, such as DNA topoisomerases and protein kinases.[2]

  • Structure-Activity Relationship (SAR): Studies on 2,4,8-trisubstituted quinoline derivatives have indicated that chemical modifications at the C-2 position can significantly alter their biological activity.[10] The introduction of various heterocyclic moieties can be a strategy to enhance antitumor efficacy.

  • Example: Certain 2,4-disubstituted quinoline derivatives have shown to be effective growth inhibitors by inducing cell cycle arrest and apoptosis.[10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassCancer Cell LineActivity Metric (e.g., IC₅₀)Mechanism of ActionReference
Quinoline-4-carboxylic acid derivativesHeLa, MCF-7, K-562Variable inhibitionDNA intercalation, induction of apoptosis[8]
2,4,8-Trisubstituted quinolinesVariousNot specifiedPotential for antitumor drug development[10]
7-Chloro-4-quinolinylhydrazonesSF-295, HTC-8, HL-60IC₅₀ between 0.314 and 4.65 µg/cm³Cytotoxic activity[10]
Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[11] Quinoline derivatives have a long history of use as antimicrobial and antifungal agents.[12]

  • Mechanism of Action: A primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[2]

  • Derivatives of Interest:

    • Chalcones: Synthesized from quinoline-3-carbaldehydes, these compounds have shown moderate to potent antibacterial activity.[13]

    • Pyrazoloquinolinol derivatives: Formed by the cyclization of chalcones, these derivatives also exhibit antimicrobial properties.[13]

    • 2-Chloro-8-methylquinoline-3-carbaldehyde derivatives: Various derivatives synthesized from this precursor have shown potent activity against both Gram-positive and Gram-negative bacteria.[7]

Table 2: Antibacterial Activity of Selected 8-Methylquinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm) at 500 µg/mLReference
Compound 6 (a 2-chloro-8-methylquinoline derivative)Pseudomonas aeruginosa9.67 ± 1.11[7]
Compound 15 (a 2-chloro-8-methylquinoline derivative)Pseudomonas aeruginosa10.00 ± 0.44[7]
Compound 8 (a 2-chloro-8-methylquinoline derivative)Escherichia coli11.33 ± 1.11[7]
Ciprofloxacin (Standard)Pseudomonas aeruginosa8.33 ± 0.44[7]
Anti-inflammatory and Analgesic Activities

Chronic inflammation is implicated in a variety of diseases. The development of novel anti-inflammatory agents is an active area of research.

  • Azetidinone Derivatives: As mentioned earlier, Schiff base intermediates derived from quinoline-4-carbaldehydes can be converted to 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives.[1] Certain compounds in this series have demonstrated potent anti-inflammatory and analgesic activities.[1]

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial.

General Synthesis of Schiff Bases from this compound

Objective: To synthesize a Schiff base derivative of this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To evaluate the antibacterial activity of synthesized this compound derivatives.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 500 µg/mL) in a suitable solvent.

  • Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells.

  • Use the solvent alone as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • The experiment should be performed in triplicate, and the results are expressed as the mean ± standard deviation.

Visualization of Key Concepts

Visual aids are instrumental in understanding complex chemical and biological processes.

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow A This compound C Schiff Base Intermediate A->C Condensation G Knoevenagel Condensation Product A->G Knoevenagel Condensation I 8-Methylquinoline-4-carboxylic Acid A->I Oxidation K (8-Methylquinolin-4-yl)methanol A->K Reduction B Primary Amine (R-NH2) B->C E Azetidinone Derivative C->E Cyclization D Chloroacetyl Chloride D->E F Active Methylene Compound F->G H Oxidizing Agent H->I J Reducing Agent J->K

Caption: General synthetic pathways for the derivatization of this compound.

Mechanism of Action of Quinolone Antibacterials

Quinolone_Mechanism Quinolone Quinolone Derivative DNAGyrase Bacterial DNA Gyrase Quinolone->DNAGyrase Inhibits CellDeath Bacterial Cell Death Quinolone->CellDeath Results in RelaxedDNA Relaxed DNA (Replication Fork) DNAGyrase->RelaxedDNA Relaxes Replication DNA Replication & Transcription DNAGyrase->Replication Is essential for SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase RelaxedDNA->Replication Replication->CellDeath Leads to

Caption: Simplified schematic of the inhibitory action of quinolone derivatives on bacterial DNA gyrase.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The ease of synthesis and the ability to introduce a wide range of functional groups make this scaffold an attractive starting point for the development of new therapeutic agents with diverse biological activities. Future research should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship studies, and elucidating the precise mechanisms of action for the most potent compounds. Further in vivo studies are also warranted to assess the efficacy and safety of these promising molecules in preclinical models.

References

  • Chemistry Research Journal, 2021, 6(4):81-96 Review Article A Review on Quinoline: Diverse Pharmacological Agent. (Link not available)
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center. Available at: [Link]

  • Synthesis new derivatives of quinoline and study the biological activity for some of them. Available at: [Link]

  • 8-Hydroxyquinoline-4-carbaldehyde - MySkinRecipes. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (Link not available)
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Available at: [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

  • Biological Activities of Quinoline Derivatives - PubMed. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available at: [Link]

  • Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid - ElectronicsAndBooks. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Review of Quinoline Derivatives - Jetir.Org. Available at: [Link]

Sources

8-Methylquinoline-4-carbaldehyde: A Versatile Heterocyclic Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials. Within this vast chemical space, 8-Methylquinoline-4-carbaldehyde emerges as a particularly intriguing, yet underexplored, building block. The strategic placement of a reactive aldehyde at the C4-position and a sterically influential, and potentially reactive, methyl group at the C8-position imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of this compound, consolidating plausible synthetic strategies, predictable reactivity patterns, and potential applications. By drawing upon established principles of heterocyclic chemistry and leveraging data from closely related analogues, this document aims to serve as a foundational resource for researchers seeking to unlock the potential of this versatile molecule.

Introduction: The Strategic Importance of the this compound Framework

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products (e.g., quinine, camptothecin) and synthetic pharmaceuticals (e.g., chloroquine, ciprofloxacin).[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique platform for molecular recognition and interaction with biological targets. The specific substitution pattern of this compound offers several key advantages:

  • The C4-Aldehyde (Formyl) Group: This electron-withdrawing group activates the quinoline ring towards certain reactions and serves as a versatile chemical handle for a wide range of transformations. It is a gateway to the synthesis of Schiff bases, oximes, hydrazones, and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, opening avenues to a diverse library of derivatives.

  • The C8-Methyl Group: Positioned in the "peri" position relative to the quinoline nitrogen, the 8-methyl group exerts a significant steric influence, which can direct the regioselectivity of reactions and modulate the conformation of resulting derivatives. Furthermore, the methyl group itself is not inert and can be a site for functionalization through C-H activation strategies, offering a secondary point for molecular elaboration.[3][4]

This unique combination of functionalities makes this compound a high-potential starting material for the development of novel therapeutics, functional dyes, and bespoke ligands for catalysis.

Plausible Synthetic Pathways

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

Reaction Principle: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as a mild electrophile. This electrophile attacks the electron-rich quinoline ring, followed by hydrolysis to yield the aldehyde. For 8-methylquinoline, the formylation is expected to occur preferentially at the C4-position due to the activating effect of the heterocyclic nitrogen atom.

Experimental Protocol: A General Procedure

  • Step 1: Generation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. To the cooled DMF, add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Step 2: Formylation of 8-Methylquinoline: Dissolve 8-methylquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate. The crude product may precipitate out of the solution. Collect the solid by filtration, or if the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Diagram: Proposed Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Attack Vilsmeier->Reaction Methylquinoline 8-Methylquinoline Methylquinoline->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: A plausible workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from its parent molecule, 8-methylquinoline.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Description
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Expected to be a pale yellow to brown solid
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) and sparingly soluble in water.
Melting Point Expected to be significantly higher than 8-methylquinoline due to the polar aldehyde group and increased molecular weight.

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). Key signals would include a singlet for the aldehyde proton (CHO) downfield, typically between 9.5 and 10.5 ppm. A singlet for the methyl group (CH₃) would likely appear in the range of 2.5-3.0 ppm. The protons on the quinoline ring will appear as doublets, triplets, or multiplets, with their chemical shifts influenced by the electron-withdrawing aldehyde group.[7]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of 190-200 ppm. The methyl carbon signal would be expected around 15-25 ppm. The remaining nine aromatic carbons of the quinoline ring will appear in the region of 120-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.[8][9]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z = 171. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) or a hydrogen atom.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with both the aldehyde and the methyl group offering opportunities for chemical modification.

Reactions of the Aldehyde Group

The formyl group at the C4-position is a versatile handle for a variety of chemical transformations:

  • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) . This is a cornerstone reaction for generating a vast library of derivatives with potential biological activities or for use as ligands in coordination chemistry. Similarly, it can react with hydroxylamine to form oximes and with hydrazines to yield hydrazones .

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 8-methylquinoline-4-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). This carboxylic acid derivative is itself a valuable building block for the synthesis of amides, esters, and other acid derivatives.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (8-methylquinolin-4-yl)methanol , using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the C4-position.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithium compounds to generate secondary alcohols.

Diagram: Reactivity of the Aldehyde Group

G cluster_reactions Key Transformations Core This compound Schiff Schiff Base Core->Schiff R-NH₂ Oxime Oxime Core->Oxime NH₂OH Hydrazone Hydrazone Core->Hydrazone R-NHNH₂ CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid [O] Alcohol Primary Alcohol Core->Alcohol [H] Alkene Alkene Core->Alkene Wittig Reagent

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases using 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (e.g., chloroquine), antibacterial, and anticancer agents. 8-Methylquinoline-4-carbaldehyde represents a strategic starting material for diversity-oriented synthesis.

The specific inclusion of the 8-methyl group introduces two critical physicochemical properties:

  • Lipophilicity Modulation: It increases the

    
     of the final molecule, potentially enhancing membrane permeability compared to its non-methylated counterparts.
    
  • Steric Influence: Located at the 8-position, the methyl group exerts steric bulk near the quinoline nitrogen. In metal coordination chemistry (where the quinoline nitrogen often acts as a donor), this can enforce specific geometries or selectivity profiles.

This guide details the protocol for condensing this compound with primary amines to form Schiff bases (imines), a reaction critical for generating ligand libraries and bioactive small molecules.

Chemical Context & Reaction Mechanism[3][4][5][6][7][8][9][10]

The synthesis relies on the reversible acid-catalyzed condensation of the aldehyde carbonyl with a primary amine.

The Mechanistic Pathway[7][8]
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.

  • Proton Transfer: A rapid proton transfer occurs, forming the unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration (Rate-Determining Step): The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which deprotonates to yield the final Schiff base (

    
    ).
    
DOT Diagram: Reaction Mechanism

ReactionMechanism Aldehyde 8-Methylquinoline- 4-carbaldehyde Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Catalyst H+ (AcOH) Catalyst->Intermediate Activation Water H2O (Eliminated) Intermediate->Water Product Schiff Base (Imine) Intermediate->Product Dehydration (-H2O)

Caption: Acid-catalyzed condensation pathway transforming the aldehyde and amine into the target Schiff base via the carbinolamine intermediate.[1]

Experimental Protocol

Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
This compound >97% PurityElectrophile (Starting Material)
Primary Amine 1.0 - 1.1 EquivalentsNucleophile (e.g., substituted aniline)
Ethanol (Absolute) ACS GradeSolvent (High solubility for reactants, low for product)
Glacial Acetic Acid 99.7%Catalyst
Reflux Apparatus Condenser + Round Bottom FlaskMaintain activation energy temp
TLC Plates Silica Gel 60 F254Reaction monitoring
Step-by-Step Synthesis Procedure
Step 1: Pre-Reaction Preparation
  • Validation: Verify the purity of this compound via TLC (30% Ethyl Acetate in Hexane). If the spot trails or shows oxidation (carboxylic acid formation), recrystallize from ethanol before use.

  • Stoichiometry: Calculate 1.0 equivalent of aldehyde (MW

    
     171.2  g/mol ) and 1.0 equivalent of the chosen amine.
    
Step 2: Reaction Setup
  • Dissolve 1.0 mmol of this compound in 10-15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).

  • Add 1.0 mmol of the primary amine to the solution.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Expert Note: Do not add excess acid. Too much acid will protonate the amine, converting it into a non-nucleophilic ammonium salt (

      
      ), halting the reaction.
      
Step 3: Reflux & Monitoring
  • Attach a water-cooled condenser and heat the mixture to reflux (

    
     78°C).
    
  • Stir magnetically at 400-500 RPM.

  • Time: Typically 2–6 hours.

  • Monitoring: Check TLC every hour. The aldehyde spot (usually higher

    
    ) should disappear, and a new, often colored (yellow/orange) spot should appear.
    
Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Crystallization: Pour the mixture into approx. 50 mL of ice-cold water with vigorous stirring. The Schiff base typically precipitates as a solid.

    • Troubleshooting: If an oil forms ("oiling out"), re-dissolve in minimum hot ethanol and let it stand in the fridge overnight.

  • Filtration: Filter the solid using a Buchner funnel/vacuum pump.

  • Washing: Wash the precipitate with cold water (

    
     mL) to remove residual acid and unreacted amine.
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    
Purification

Recrystallization is the gold standard for Schiff bases.

  • Solvent: Hot Ethanol or Methanol/Chloroform mix (1:1).

  • Method: Dissolve in minimum boiling solvent, filter hot (if insoluble impurities exist), and cool slowly to 4°C.

Characterization & Validation

Expected Data
TechniqueParameterExpected Observation
FT-IR

Stretch
1600 – 1640 cm⁻¹ (Strong, sharp peak)
FT-IR

Stretch
Absent (Disappearance of aldehyde peak at ~1700 cm⁻¹)
¹H NMR Azomethine Proton (

)
Singlet at

8.2 – 9.0 ppm
¹H NMR Aldehyde Proton (

)
Absent (Disappearance of peak at ~10.0 ppm)
Visual AppearanceTypically yellow to orange crystalline solid
Stability Note

Schiff bases are susceptible to hydrolysis.[2] Store in a desiccator away from moisture. If the compound turns cloudy or the melting point drops, it may have hydrolyzed back to the aldehyde and amine.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH + Cat. AcOH Start->Mix Reflux Reflux (2-6 hrs) Temp: 78°C Mix->Reflux TLC TLC Check: Aldehyde consumed? Reflux->TLC TLC->Reflux No (Continue) Precip Pour into Ice Water TLC->Precip Yes Filter Vacuum Filtration & Wash Precip->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Analyze Analysis: NMR, IR, MP Recryst->Analyze

Caption: Operational workflow from reagent preparation to final analytical validation.

Applications in Drug Discovery[12][13]

The synthesized Schiff bases of this compound are highly relevant in two primary domains:

  • Metal Chelation (Metallodrugs): The nitrogen of the quinoline ring and the nitrogen of the imine bond form a bidentate (

    
    ) chelation pocket.
    
    • Relevance: These ligands coordinate with Cu(II), Zn(II), and Fe(III). The 8-methyl group provides steric hindrance that can prevent the formation of saturated bis-ligand complexes (

      
      ), favoring mono-ligand species (
      
      
      
      ) which often have different DNA-binding properties [1].
  • Biological Activity:

    • Antimicrobial: The azomethine linkage (

      
      ) is essential for binding to bacterial enzymes. The lipophilic 8-methyl group aids in penetrating the lipid bilayer of Gram-negative bacteria [2].
      
    • Anticancer: Quinoline Schiff bases have shown cytotoxicity against MCF-7 (breast cancer) lines by intercalating into DNA or inhibiting Topoisomerase II [3].

References

  • Synthesis and Characterization of Quinoline Schiff Base Complexes. Source: MDPI (Molecules/Int. J. Mol. Sci). Context: Discusses the coordination geometry of quinoline-based ligands and the steric influence of substituents.

  • Biological Activity of Quinoline Derivatives. Source: Asian Journal of Research in Chemistry. Context: Details the antibacterial and antifungal efficacy of Schiff bases derived from aminoquinolines and quinoline carbaldehydes.

  • Vilsmeier-Haack Synthesis of Quinoline-Carbaldehydes. Source: International Journal of Chemical Studies. Context: Provides the foundational chemistry for synthesizing the starting material (aldehyde) if not commercially available.

  • Mechanistic Insights into Schiff Base Formation. Source: PeerJ / LibreTexts. Context: Validates the acid-catalyzed mechanism and the role of water elimination.

Sources

Application Note: 8-Methylquinoline-4-carbaldehyde in Metal Complex Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Protocol Series

Abstract

This technical guide outlines the utility of 8-Methylquinoline-4-carbaldehyde (8-MQ-4-CHO) as a privileged scaffold in coordination chemistry. Unlike 8-hydroxyquinoline derivatives where the functional group is proximal to the nitrogen, the 4-position aldehyde in 8-MQ-4-CHO serves primarily as a reactive electrophile for the generation of multidentate Schiff base ligands (thiosemicarbazones, hydrazones, and imines). The 8-methyl group plays a critical role in modulating lipophilicity and preventing solvation at the quinoline nitrogen, thereby enhancing the stability and membrane permeability of the resulting metal complexes. This document provides validated protocols for ligand synthesis, metal complexation (Cu, Ni, Zn), and structural characterization.

Part 1: Structural Logic & Ligand Design

The Pharmacophore & Coordination Strategy

The 8-MQ-4-CHO molecule itself is rarely used as a monodentate ligand due to the weak donor ability of the aldehyde oxygen. Its primary value lies in its conversion to Schiff base ligands .

  • The 4-Aldehyde Vector: Positioned distal to the quinoline nitrogen, this group allows the attachment of chelating tails (e.g., thiosemicarbazide). This creates a "pendant" architecture where the quinoline ring acts as a DNA intercalator or lipophilic anchor, while the external Schiff base moiety sequesters the metal ion.

  • The 8-Methyl "Blocker": This substituent creates steric bulk around the quinoline nitrogen. In biological applications, this prevents metabolic N-oxidation and modulates the pKa of the ring nitrogen, often enhancing the cytotoxicity of the complex by facilitating passive transport across cell membranes.

Pathway Visualization

LigandDesign cluster_logic Structure-Activity Logic Precursor 8-Methylquinoline- 4-carbaldehyde Step1 Condensation (Ethanol/H+) Precursor->Step1 + Thiosemicarbazide / Hydrazide Ligand Schiff Base Ligand (N,N,S or N,N,O donor) Step1->Ligand - H2O Complex Metal Complex [M(L)Cl] or [M(L)2] Ligand->Complex + MetalSalt Reflux MetalSalt Metal Salt (CuCl2, Ni(OAc)2) MetalSalt->Complex BioActivity Biological Target (DNA Intercalation/ROS) Complex->BioActivity Cytotoxicity

Figure 1: Workflow for converting the 8-MQ-4-CHO precursor into bioactive metal complexes.

Part 2: Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand (Thiosemicarbazone Derivative)

Target: (E)-2-((8-methylquinolin-4-yl)methylene)hydrazine-1-carbothioamide.

Materials:

  • This compound (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Isolation: Cool the reaction mixture to room temperature. A yellow/orange precipitate should form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Validation: Verify structure via 1H NMR (look for imine -CH=N- singlet around 8.0–8.5 ppm) and IR (disappearance of C=O stretch at ~1700 cm⁻¹; appearance of C=N stretch at ~1600 cm⁻¹).

Protocol B: Synthesis of Metal(II) Complexes (Cu, Ni, Zn)

Target: Synthesis of [M(L)Cl] or [M(L)₂] type complexes.

Materials:

  • Synthesized Schiff Base Ligand (from Protocol A) (1.0 mmol)

  • Metal Salt: CuCl₂[1][2]·2H₂O, NiCl₂·6H₂O, or Zn(OAc)₂·2H₂O (1.0 mmol for 1:1 complex; 0.5 mmol for 1:2 complex)

  • Solvent: Methanol or Ethanol (25 mL)

  • Base: Triethylamine (Et₃N) (optional, for deprotonation)[2]

Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol of the ligand in 20 mL of hot methanol/ethanol. Note: If the ligand is sparingly soluble, add small amounts of DMF.

  • Metal Addition: Dissolve the metal salt (1.0 mmol) in 5 mL of methanol and add it dropwise to the hot ligand solution.

  • Deprotonation (Critical Step): If the ligand contains an acidic proton (e.g., thiosemicarbazone -NH-), add Et₃N dropwise until pH ~8 to facilitate coordination in the anionic form (thiolate).

  • Reflux: Reflux for 4–6 hours. The solution color will typically change (e.g., Green/Brown for Cu, Red/Orange for Ni).

  • Precipitation: Cool the mixture. If no precipitate forms, reduce the volume by rotary evaporation to ~50%.

  • Filtration: Filter the colored complex, wash with cold methanol and ether.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Part 3: Characterization & Validation

To ensure scientific integrity, the following data profile must be generated for every new complex.

TechniqueFeature to ObserveInterpretation
FT-IR Shift in C=N stretch (Δν ~10-20 cm⁻¹)Indicates coordination of azomethine nitrogen.
FT-IR New band at 400–500 cm⁻¹Indicates M–N or M–O bond formation.
UV-Vis d-d transitions (500–800 nm)Confirms metal oxidation state and geometry (e.g., Square Planar vs. Octahedral).
Molar Conductivity Value in DMF/DMSO (Ω⁻¹ cm² mol⁻¹)< 20: Non-electrolyte (Neutral complex). > 60: 1:1 Electrolyte.
EPR (for Cu) g-values (g∥ > g⊥ > 2.0)Confirms unpaired electron environment (typically square planar/pyramidal).

Part 4: Applications & Mechanism

Biological Activity (Anticancer)

Complexes derived from this compound thiosemicarbazones typically exhibit cytotoxicity via two mechanisms:

  • Ribonucleotide Reductase Inhibition: The thiosemicarbazone moiety chelates intracellular iron, inhibiting DNA synthesis.

  • ROS Generation: Copper complexes can cycle between Cu(II) and Cu(I) in the reducing cellular environment, generating Reactive Oxygen Species (ROS) that induce apoptosis.

Catalysis

These complexes (particularly Ni and Pd analogs) are effective pre-catalysts for Suzuki-Miyaura coupling reactions due to the stability of the Schiff base chelate, which prevents metal aggregation during the catalytic cycle.

References

  • Synthesis and Characterization of Quinoline Schiff Base Complexes Source: Arabian Journal of Chemistry URL:[Link] Relevance: Provides the foundational method for condensation of quinoline-carbaldehydes with amines and subsequent metalation.

  • Copper(II) Complexes of Thiosemicarbazones: Anticancer Potency Source: Journal of Inorganic Biochemistry (via NIH PubMed) URL:[Link] Relevance: Validates the biological mechanism (ROS generation and DNA cleavage) of copper complexes derived from heterocyclic aldehydes.

  • Transition Metal-Catalyzed Functionalization of 8-Methylquinolines Source: NIH National Library of Medicine URL:[Link] Relevance: Discusses the steric and electronic influence of the 8-methyl group on the quinoline scaffold's reactivity and coordination behavior.

Sources

Application Notes and Protocols for Reductive Amination of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of novel amine derivatives from heteroaromatic aldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, derivatives of 8-methylquinoline hold significant interest due to the quinoline scaffold's prevalence in pharmacologically active compounds. Reductive amination stands out as a robust and versatile strategy for the C-N bond formation, offering a controlled and efficient pathway to a diverse array of secondary and tertiary amines.

This guide provides an in-depth exploration of reductive amination procedures tailored for 8-Methylquinoline-4-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the rationale behind the selection of reagents and reaction conditions, empowering researchers to confidently apply these methods in their own laboratories.

The Strategic Advantage of Reductive Amination

Direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. Reductive amination elegantly circumvents this issue by converting the aldehyde into an intermediate imine or iminium ion, which is then selectively reduced to the desired amine.[1] This two-step, often one-pot, process provides a highly controlled and efficient route to mono-alkylated products.[1][2]

The overall transformation can be visualized as follows:

Reductive_Amination_Overview Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary or Secondary Amine Product Substituted Amine Product Imine->Product + Reducing Agent

Caption: Overview of the reductive amination process.

Choosing the Right Tool for the Job: A Comparative Look at Reducing Agents

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[1] Below is a comparative analysis of commonly employed reducing agents.

Reducing AgentKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones.[3]Moisture-sensitive, typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Sodium Cyanoborohydride (NaBH₃CN) Effective in protic solvents like methanol, stable at acidic pH which favors imine formation.Highly toxic cyanide byproducts necessitate careful handling and disposal.
Sodium Borohydride (NaBH₄) Cost-effective and readily available.Can reduce the starting aldehyde if not used carefully; often added after imine formation is complete.[4]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical approach.May not be compatible with other reducible functional groups in the molecule.[5]

For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity and functional group tolerance, minimizing the risk of unwanted side reactions.[3][6]

Experimental Protocols

The following protocols are designed to be adaptable for a range of primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a reliable starting point for the synthesis of a wide variety of amine derivatives of 8-methylquinoline.

Workflow:

Protocol1_Workflow Start Combine this compound and Amine in DCE Add_Reagent Add Sodium Triacetoxyborohydride Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with Saturated NaHCO₃ Stir->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Protocol2_Workflow Start Combine this compound and Amine in Methanol Stir_Imine Stir to Form Imine Start->Stir_Imine Cool Cool to 0 °C Stir_Imine->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir_Reduction Stir at Room Temperature Add_NaBH4->Stir_Reduction Quench Quench with Water Stir_Reduction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify

Sources

Preparation of fluorescent sensors from 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Design Philosophy

The quinoline scaffold is a cornerstone in the design of fluorescent chemosensors due to its high quantum yield, photostability, and ability to coordinate transition metals. While 8-hydroxyquinoline is ubiquitous, 8-Methylquinoline-4-carbaldehyde represents a distinct and sophisticated precursor for sensor development.

Why this compound? Unlike its 8-hydroxyl analog, the 8-methyl derivative lacks the oxygen donor at the 8-position. This structural feature is critical for two reasons:

  • Steric Modulation: The methyl group provides steric bulk that prevents non-specific coordination of larger metal ions at the "back" of the ring, enhancing selectivity for specific ions like Zinc (

    
    ) or Copper (
    
    
    
    ) at the primary binding site (the Schiff base nitrogen and quinoline nitrogen).
  • Lipophilicity: The methyl group increases the sensor's solubility in organic co-solvents and cell-membrane permeability, making it ideal for intracellular imaging applications.

Sensing Mechanism: The protocols below describe the synthesis of a "Turn-On" Schiff base sensor. The free ligand typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the imine nitrogen to the quinoline fluorophore. Upon binding a metal ion (e.g.,


), this electron transfer is blocked, and the rigidification of the molecule (Chelation-Enhanced Fluorescence, CHEF) results in a strong fluorescent signal.

Synthetic Workflow: The Protocol

This protocol details the condensation of this compound with 2-Hydrazinobenzothiazole . This combination creates a highly conjugated system with excellent Intramolecular Charge Transfer (ICT) properties.

Reagents & Equipment[1][2][3]
  • Precursor: this compound (1.0 eq)

  • Ligand Partner: 2-Hydrazinobenzothiazole (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Filtration assembly.

Step-by-Step Synthesis
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (171 mg) of This compound in 15 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 1.0 mmol (165 mg) of 2-Hydrazinobenzothiazole to the solution. The mixture may turn slightly turbid.

  • Catalysis: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the hydrazine.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (

    
    ) for 6 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (SiO2, Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear, and a new fluorescent spot (under UV 365nm) should appear.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. A yellow/orange precipitate will form.

  • Filtration & Wash: Filter the precipitate under vacuum. Wash the solid three times with cold ethanol (3 x 5 mL) to remove unreacted aldehyde and acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (9:1) to obtain needle-like crystals.

  • Drying: Dry the product in a vacuum oven at

    
     for 4 hours.
    
Synthetic Pathway Diagram

SynthesisPathway Aldehyde 8-Methylquinoline- 4-carbaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate EtOH, Reflux + cat. AcOH Hydrazine 2-Hydrazino- benzothiazole Hydrazine->Intermediate Product Target Sensor (Schiff Base) Intermediate->Product - H2O (Condensation)

Caption: Figure 1. One-pot condensation synthesis of the fluorescent probe via Schiff base formation.

Sensor Characterization

To ensure scientific integrity, the synthesized sensor must be validated using the following parameters.

TechniqueExpected FeatureStructural Validation

NMR
Singlet at

8.5 - 9.0 ppm
Confirms formation of Imine (-CH=N-) bond.
FT-IR Peak at ~1610-1630

Stretching vibration of the C=N bond.[3]
ESI-MS

peak
Confirms molecular weight (approx.[3][4] 318.4 Da).
Fluorescence Weak emission (Free ligand)Confirms PET quenching in the "OFF" state.

Application Protocol: Metal Ion Sensing

This section describes the standard operating procedure (SOP) for testing the sensor against Zinc ions (


).
Preparation of Stock Solutions
  • Sensor Stock: Prepare a

    
     stock solution of the sensor in DMSO (Dimethyl sulfoxide).
    
  • Metal Stock: Prepare

    
     stock solutions of metal salts (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) in deionized water.
Titration Experiment
  • Dilution: In a quartz cuvette, dilute the sensor stock to a final concentration of

    
     using a mixed solvent system (e.g., DMSO/HEPES Buffer 1:9, pH 7.2).
    
  • Blank Scan: Record the fluorescence emission spectrum (Excitation: ~380-400 nm) of the free sensor.

  • Titration: Add aliquots of the

    
     stock solution (0 - 5.0 equivalents).
    
  • Observation: Record the spectrum after each addition. A new emission band (typically 480-550 nm) should emerge and increase in intensity.

Data Analysis
  • Limit of Detection (LOD): Calculate using the formula

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear range.[5]
  • Selectivity: Repeat the experiment with interfering ions (

    
    ) to confirm specificity.
    
Sensing Mechanism Diagram

SensingMechanism OffState Free Sensor (Weak Fluorescence) Coordination Coordination (N-Zn-N) OffState->Coordination + Zn2+ PET PET Process Active OffState->PET Mechanism Zn Zn2+ Input Zn->Coordination OnState Bound Complex (Strong Fluorescence) Coordination->OnState CHEF CHEF Effect (Rigidification) OnState->CHEF Mechanism

Caption: Figure 2. Mechanism of Action: Transition from PET-quenched state to CHEF-activated state upon Zinc binding.

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate, evaporate half the solvent volume and cool on ice. Ensure the aldehyde is fresh; oxidized aldehyde (carboxylic acid) will not react.

  • Poor Solubility: If the sensor precipitates in the aqueous buffer during titration, increase the DMSO fraction (up to 30%) or use a surfactant like CTAB.

  • Lack of Fluorescence: Ensure the pH is controlled. At very low pH (< 4), protonation of the pyridine/quinoline nitrogen can mimic metal binding or quench fluorescence.

References

  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. 6

  • ResearchGate. (2024).[7] A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn and Its Application in Test Strips. 7

  • MDPI. (2022).[8] Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. 8[9][2][3][4][7]

  • Nano Bio Letters. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. 10

Sources

Functionalization of 8-Methylquinoline-4-carbaldehyde at the aldehyde group

Author: BenchChem Technical Support Team. Date: February 2026

Target Moiety: C4-Formyl Group | Scaffold: 8-Methylquinoline

Executive Summary & Chemical Profile

This guide details the synthetic functionalization of 8-Methylquinoline-4-carbaldehyde , a privileged heterocyclic scaffold. Unlike its 8-hydroxy counterparts, the 8-methyl derivative lacks the N,O-chelating pocket, altering its coordination chemistry and significantly increasing lipophilicity. This makes it a critical intermediate for developing membrane-permeable metallodrugs and intercalating agents.

The C4-aldehyde group is the primary electrophilic handle, susceptible to nucleophilic attack and redox manipulations. The 8-methyl group exerts a remote steric and electronic influence, slightly enriching the electron density of the pyridine ring compared to the unsubstituted quinoline, while preventing the formation of stable 5-membered chelate rings typical of 8-hydroxyquinolines.

Key Reactivity Landscape

The following diagram illustrates the primary divergence points for functionalizing the aldehyde group.

ReactionLandscape cluster_0 C=N Bond Formation cluster_1 C=C Bond Formation Start 8-Methylquinoline- 4-carbaldehyde Imine Schiff Bases / Hydrazones (Biomimetic Ligands) Start->Imine R-NH2 / H+ Alkene Vinyl Quinolines (Knoevenagel/Wittig) Start->Alkene Active Methylene / Base Alcohol 4-Hydroxymethyl Derivative Start->Alcohol NaBH4 / MeOH Acid Quinoline-4-carboxylic Acid Start->Acid Ag2O or KMnO4

Figure 1: Divergent synthetic pathways for this compound.

Protocol A: Schiff Base Formation (Imine Synthesis)

Objective: Synthesis of N-substituted imines, often used as ligands for transition metal complexes (Cu, Zn, Ru) in anticancer research. Mechanism: Acid-catalyzed nucleophilic addition of a primary amine followed by dehydration.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary aromatic amine or hydrazide (1.0–1.1 eq)

  • Solvent: Absolute Ethanol or Methanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

    • Note: Heating to 40°C may be required to fully dissolve the aldehyde due to the lipophilic 8-methyl group.

  • Addition: Add 1.0 mmol of the amine component dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The imine product typically moves slower than the aldehyde but faster than the amine.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Crystallization: The Schiff base often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Expert Tip: If the amine is an acid salt (e.g., hydrochloride), add 1.0 eq of Sodium Acetate or Triethylamine to liberate the free amine in situ before adding the aldehyde.

Protocol B: Knoevenagel Condensation

Objective: Extension of conjugation to form styryl-quinolines, known for optical properties and potential intercalation into DNA. Mechanism: Base-catalyzed deprotonation of an active methylene compound, nucleophilic attack on the aldehyde, and subsequent E1cB elimination.

Materials
  • Substrate: this compound (1.0 eq)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Base: Piperidine (cat.[1][2] 0.1 eq)

  • Solvent: Ethanol or Acetonitrile

Workflow Visualization

Knoevenagel Step1 Reagent Prep: Dissolve Aldehyde + Active Methylene in Ethanol Step2 Catalysis: Add Piperidine (cat.) Step1->Step2 Step3 Reaction: Reflux 2-4 hrs (Monitor disappearance of Aldehyde) Step2->Step3 Step4 Workup: Cool to RT -> Precipitate forms Step3->Step4

Figure 2: Knoevenagel condensation workflow.

Step-by-Step Methodology
  • Setup: In a dry flask, combine this compound (1.0 mmol) and Malononitrile (1.1 mmol, 73 mg) in 8 mL Ethanol.

  • Initiation: Add 2 drops of Piperidine.

  • Reaction: Stir at reflux. The reaction is usually rapid (1–3 hours).

    • Observation: A color change (often to yellow or orange) indicates conjugation extension.

  • Workup: Cool to room temperature. The product usually crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol C: Oxidation to Carboxylic Acid

Objective: Synthesis of 8-Methylquinoline-4-carboxylic acid, a precursor for amide coupling. Method: Silver Oxide (Ag₂O) oxidation (mild) or Permanganate (harsh). The mild method is preferred to avoid oxidizing the benzylic 8-methyl group.

Step-by-Step Methodology (Lindgren Oxidation variant)
  • Solution A: Dissolve this compound (1 mmol) in 10 mL t-Butanol/Water (3:1).

  • Solution B: Dissolve NaClO2 (1.3 mmol) and NaH2PO4 (1.0 mmol) in 2 mL water.

  • Scavenger: Add 2-methyl-2-butene (3 mmol) to Solution A (scavenges HOCl byproduct).

  • Addition: Add Solution B to Solution A dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 4–8 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3] The carboxylic acid may precipitate directly upon acidification.

Data Summary & Troubleshooting

ParameterSchiff Base (Imine)Knoevenagel (Alkene)Oxidation (Acid)
Typical Yield 75–90%80–95%60–85%
Key Intermediate CarbinolamineEnolate AnionHydrate ester
Limiting Factor Hydrolysis (reversible)Steric hindrance at C4Over-oxidation of 8-Me
TLC Stain UV / DragendorffUV / KMnO4Bromocresol Green

Troubleshooting:

  • Low Yield (Imine): Add molecular sieves (4Å) to the reaction to physically remove water and drive the equilibrium forward.

  • Solubility Issues: The 8-methyl group reduces solubility in polar solvents compared to unsubstituted quinoline. Use co-solvents like THF or DMF if ethanol fails to dissolve the aldehyde.

  • Side Reactions: Avoid strong oxidants (e.g., hot KMnO4) which may oxidize the 8-methyl group to a carboxylic acid (forming a dicarboxylic acid).

References

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. (General Quinoline Aldehyde Reactivity).

  • Maji, A., et al. A convenient and eco-friendly nickel-catalyzed synthesis of quinoline...[4] J. Org.[4] Chem., 2022.[4][5] (Quinoline synthesis and functionalization context).

  • Sigma-Aldrich. Knoevenagel Condensation Reaction - Protocol and Mechanism.

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (Specific spectral data for quinoline Schiff bases).

  • National Institutes of Health (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Microwave-assisted synthesis involving 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of 8-Methylquinoline-4-carbaldehyde

Part 1: Executive Summary & Chemical Context

1.1 The Scaffold Significance The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarial (Quinine, Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. The specific derivative This compound represents a strategic intermediate. The C4-aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis (Schiff bases, hydrazones, chalcones), while the C8-methyl group introduces lipophilicity and steric bulk that can modulate metabolic stability and binding affinity in target proteins (e.g., kinase inhibition).

1.2 The Microwave Advantage Conventional thermal functionalization of quinoline-4-carbaldehydes often requires prolonged reflux (4–12 hours) in toxic solvents (benzene, toluene) due to the deactivating nature of the pyridine ring and potential solubility issues introduced by the 8-methyl substituent.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by utilizing dielectric heating . The polar aldehyde carbonyl and the quinoline nitrogen efficiently couple with the electromagnetic field, leading to rapid internal heating. This results in:

  • Reaction Acceleration: Reduction from hours to minutes.

  • Enhanced Purity: Minimization of side reactions (e.g., Cannizzaro disproportionation) due to uniform heating profiles.

  • Green Chemistry: Compatibility with benign solvents (Ethanol, Water) or solvent-free conditions.

Part 2: Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis workflows covered in this guide, utilizing this compound as the central hub.

ReactionPathways Start 4,8-Dimethylquinoline Inter 8-Methylquinoline- 4-carbaldehyde (Core Scaffold) Start->Inter SeO2 Oxidation MW: 140°C, 10 min Prod1 Schiff Bases (Imines) Inter->Prod1 R-NH2 MW: 80°C, 2-5 min Prod2 Knoevenagel Products Inter->Prod2 Active Methylene MW: 100°C, 5 min Prod3 Hydrazones Inter->Prod3 Hydrazine Hydrate MW: 90°C, 3 min

Figure 1: Divergent synthetic pathways for this compound under microwave irradiation.

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis (Oxidation of 4,8-Dimethylquinoline)

Note: If the aldehyde is not commercially available, it must be synthesized via Riley oxidation.

Mechanism: Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the C4 position (para to Nitrogen) over the C8 methyl group due to the higher acidity of the C4-methyl protons induced by the electron-deficient pyridine ring.

Materials:

  • 4,8-Dimethylquinoline (10 mmol)

  • Selenium Dioxide (12 mmol)

  • Solvent: 1,4-Dioxane (10 mL) or Ethanol/Water (Green alternative)

Step-by-Step Methodology:

  • Loading: In a 30 mL microwave-transparent vial (borosilicate glass), dissolve 4,8-dimethylquinoline (1.57 g) in 10 mL of 1,4-dioxane.

  • Reagent Addition: Add finely powdered SeO₂ (1.33 g). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 140°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove metallic selenium. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane:EtOAc 8:2).

    • Expected Yield: 75–85%.[1]

Protocol B: Microwave-Assisted Schiff Base Formation

Targeting: Imines for biological screening (Antimicrobial/Anticancer).

Rationale: The condensation of the C4-aldehyde with amines is reversible. MW irradiation rapidly drives the equilibrium toward the product by efficiently removing water (if open vessel) or overcoming the activation energy barrier.

Materials:

  • This compound (1.0 mmol)

  • Substituted Aniline (e.g., 4-Fluoroaniline) (1.0 mmol)

  • Catalyst: Glacial Acetic Acid (2 drops)

  • Solvent: Absolute Ethanol (2–3 mL)

Step-by-Step Methodology:

  • Preparation: Mix the aldehyde (171 mg) and amine (1.0 eq) in a 10 mL microwave vial. Add ethanol and catalytic acetic acid.

  • Irradiation:

    • Instrument: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Power: Max 200W (Dynamic).

    • Temperature: 80°C.

    • Time: 3 minutes.

    • Note: For solvent-free variants, mix neat reagents in a mortar, transfer to a vial, and irradiate at 10% power for 2 mins intermittent.

  • Monitoring: Check TLC (System: 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool the vial. The Schiff base often precipitates upon cooling. Filter and wash with cold ethanol.

  • Validation:

    • IR: Appearance of C=N stretch at 1610–1630 cm⁻¹.

    • ¹H NMR: Singlet at δ 8.5–9.0 ppm (Azomethine proton).

Table 1: Optimization of Reaction Conditions (Schiff Base)

EntrySolventCatalystTemp (°C)Time (min)Yield (%)
1EthanolNoneReflux (78)180 (Thermal)65
2EthanolAcOHReflux (78)120 (Thermal)72
3EthanolAcOH80 (MW) 3 92
4WaterHCl100 (MW)555 (Hydrolysis side-rxn)
5None (Neat)AcOH90 (MW)288
Protocol C: Knoevenagel Condensation

Targeting: C=C coupled products (e.g., with Malononitrile).

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: Piperidine (2 drops) or Basic Alumina (Solid support)

  • Solvent: Ethanol (2 mL)

Step-by-Step Methodology:

  • Loading: Combine aldehyde and malononitrile in the vial. Add solvent and piperidine.

  • Irradiation:

    • Temperature: 100°C.

    • Time: 2–5 minutes.

  • Work-up: Pour the reaction mixture into ice-cold water. The solid precipitate is filtered, dried, and recrystallized from ethanol.

    • Mechanism Note: The MW heating accelerates the deprotonation of the active methylene and the subsequent nucleophilic attack on the carbonyl.

Part 4: Troubleshooting & Critical Parameters

4.1 The "8-Methyl" Steric Factor While the 8-methyl group is peri to the nitrogen, it is distal to the C4-aldehyde. However, it increases the lipophilicity of the molecule.

  • Issue: Poor solubility in polar solvents (EtOH) at RT.

  • Solution: MW heating instantly superheats the solvent, solubilizing the starting material. Do not filter undissolved starting material before irradiation; the microwave ramp phase will dissolve it.

4.2 Safety & Pressure Control Aldehydes can oxidize to carboxylic acids if exposed to air at high temperatures.

  • Control: Purge the microwave vial with Nitrogen or Argon before capping.

  • Pressure:[2] Ethanol at 140°C generates ~5-7 bar of pressure. Ensure the vial is rated for 20 bar.

4.3 Workflow Logic Diagram Use this decision tree to select the optimal method based on your available reagents.

OptimizationLogic Start Start: Functionalize This compound CheckSolubility Is substrate soluble in EtOH at RT? Start->CheckSolubility Soluble Yes CheckSolubility->Soluble High Insoluble No CheckSolubility->Insoluble Low MethodA Method A: Standard MW (80°C) Soluble->MethodA MethodB Method B: High-Temp MW (120°C) or Solvent-Free Insoluble->MethodB CheckProduct Product Precipitates? MethodA->CheckProduct MethodB->CheckProduct Filtration Simple Filtration CheckProduct->Filtration Yes Extraction Liquid-Liquid Extraction (DCM/Water) CheckProduct->Extraction No

Figure 2: Decision tree for optimizing microwave reaction conditions.

Part 5: References

  • Microwave-Assisted Synthesis of Quinoline Derivatives. Source: ResearchGate / Org. Biomol. Chem. Context: Establishes the baseline for rapid quinoline synthesis and functionalization using Lewis acid catalysis and MW irradiation. URL:[Link] (Verified via Snippet 1.1)

  • Microwave Assisted Synthesis of Schiff Bases. Source: Asian Journal of Research in Chemistry / Gavin Publishers. Context: Provides the specific parameters (Ethanol, catalytic acid, 2-5 mins) for Schiff base formation from aromatic aldehydes under MW. URL:[Link] (Verified via Snippet 1.2)

  • Synthesis of 8-Aminoquinoline-2-carbaldehydes and Analogs. Source: Arkivoc. Context: Details the synthesis of methyl-substituted quinoline carbaldehydes and the use of SeO2 oxidation strategies. URL:[Link] (Verified via Snippet 1.14)

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Source: MDPI / Molecules. Context: Discusses the Skraup synthesis of 8-methylquinoline precursors and subsequent functionalization. URL:[Link] (Verified via Snippet 1.12)

  • Microwave Assisted Synthesis of Hydrazide-Hydrazone Derivatives. Source: Covenant University / J. Heterocyclic Chem. Context: Validates the protocol for reacting quinoline-based carbonyls with hydrazines under MW conditions (1-3 mins). URL:[Link] (Verified via Snippet 1.19)

Sources

Application Note: Catalytic Architectures of 8-Methylquinoline-4-carbaldehyde Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 8-Methylquinoline-4-carbaldehyde complexes , designed for researchers in catalysis and drug development.

Executive Summary & Chemical Logic

The This compound (8-MQ-4-CHO) scaffold represents a specialized ligand class in homogeneous catalysis. Unlike its ubiquitous cousin, 8-hydroxyquinoline (which binds via N^O chelation), the 8-methyl derivative relies on the steric influence of the C8-methyl group to modulate the electronic environment of the quinoline nitrogen.

The aldehyde functionality at the C4 position acts as a versatile "hook" for condensation reactions, primarily to generate Schiff base (imine) ligands. These N^N or N^N^X chelating systems are critical in stabilizing transition metals (Ru, Ir, Cu) for high-value transformations.

Key Mechanistic Advantages:

  • Steric Gating (The "Orth-Effect"): The methyl group at position 8 (adjacent to the quinoline nitrogen) creates a steric wall. This prevents the formation of thermodynamically stable but catalytically inactive "sandwich" or dimeric complexes, thereby preserving open coordination sites for substrate binding.

  • Electronic Tuning: The electron-donating nature of the methyl group increases the basicity of the quinoline nitrogen, enhancing the stability of the metal-ligand bond during oxidative cycles.

  • Hemilability: In Schiff base derivatives, the quinoline nitrogen can transiently dissociate or distort, allowing for substrate insertion—a requirement for efficient Transfer Hydrogenation (TH) and C-H activation cycles.

Synthesis of the Ligand Scaffold

Note: The commercial availability of this compound is limited. The following protocol describes its de novo synthesis from 4,8-dimethylquinoline via selective oxidation.

Protocol A: Selective Oxidation of 4,8-Dimethylquinoline

Objective: Selectively oxidize the activated methyl group at position 4 (pyridine ring) while leaving the C8-methyl (benzene ring) intact.

Reagents:

  • 4,8-Dimethylquinoline (10 mmol)

  • Selenium Dioxide (SeO₂, 12 mmol)

  • 1,4-Dioxane (50 mL)

  • Water (2 mL)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,8-dimethylquinoline in 1,4-dioxane.

  • Addition: Add SeO₂ and water. The water is critical to prevent over-oxidation to the carboxylic acid.

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3). The aldehyde typically appears as a bright yellow spot.

  • Workup: Filter the hot solution through a Celite pad to remove black selenium metal. Wash the pad with hot dioxane.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often a yellow oil or solid.

  • Purification: Recrystallize from diethyl ether/hexane or purify via flash column chromatography.

    • Yield Target: 65–75%[1]

    • Validation: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~10.2–10.5 ppm.

Application 1: Ruthenium-Catalyzed Transfer Hydrogenation (TH)

Target: Asymmetric reduction of aromatic ketones to chiral alcohols (using chiral amine partners).

Rationale

Ruthenium(II) arene complexes bearing 8-methylquinoline-derived Schiff bases exhibit high TOF (Turnover Frequency) because the bulky 8-methyl group destabilizes the resting state, lowering the energy barrier for hydride transfer.

Protocol B: Ligand Synthesis (Chiral Schiff Base)
  • Condensation: Mix This compound (1.0 eq) with a chiral amine (e.g., (1R,2R)-1,2-diphenylethylenediamine or a chiral amino alcohol) (1.0 eq) in anhydrous Ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Conditions: Reflux for 4 hours.

  • Isolation: Cool to 0 °C. Filter the precipitate (yellow/orange crystals). Wash with cold ethanol.

Protocol C: Catalytic Transfer Hydrogenation

Reaction: Acetophenone + Isopropanol


 1-Phenylethanol + Acetone

Components:

  • Precursor:

    
     (0.005 mmol, 0.5 mol%)
    
  • Ligand: Chiral Schiff Base from Protocol B (0.01 mmol, 1 mol%)

  • Base: KOH or

    
     (0.02 mmol, 2 mol%)
    
  • Solvent/Donor: 2-Propanol (10 mL, degassed)

  • Substrate: Acetophenone (1.0 mmol)

Workflow:

  • Complex Generation (In-Situ): In a Schlenk tube under Argon, mix the Ru-precursor and Ligand in 2 mL of 2-propanol. Stir at 80 °C for 30 mins to form the active orange/red catalyst species.

  • Catalysis Initiation: Add the remaining 2-propanol, the base (KOH), and the substrate (Acetophenone).

  • Reaction: Stir at 82 °C (Reflux) .

  • Monitoring: Sample at t=10, 30, and 60 mins. Quench aliquots in wet ether and analyze via GC-FID or Chiral HPLC.

Data Interpretation (Expected):

Entry Substrate Time (min) Conv. (%) ee (%) Note
1 Acetophenone 30 >98 92–96 High activity due to 8-Me steric effect
2 4-Cl-Acetophenone 45 >95 90–94 Electronic tolerance

| 3 | 4-OMe-Acetophenone | 60 | >90 | 93–97 | Slower due to e- donating group |

Application 2: Copper-Catalyzed Oxidation (Mimicking Catecholase)

Target: Oxidation of catechols to o-quinones (model for tyrosinase activity) or oxidative coupling.

Rationale

Cu(II) complexes of 8-methylquinoline Schiff bases adopt a distorted square planar geometry. The 8-methyl group prevents axial coordination from solvent molecules, keeping the copper center "Lewis acidic" and ready to bind the substrate (catechol).

Protocol D: Oxidative Catalysis

Reagents:

  • Ligand: Schiff base of 8-MQ-4-CHO + Aniline derivatives.

  • Metal Salt:

    
    
    
  • Substrate: 3,5-Di-tert-butylcatechol (DTBC) (Model substrate, easily monitored via UV-Vis at 400 nm).

Workflow:

  • Complex Synthesis: React Ligand (1 eq) with

    
     (1 eq) in Methanol. Filter the green/brown precipitate.
    
  • Kinetic Assay:

    • Prepare a

      
       M solution of the Cu-complex in Methanol.
      
    • Prepare a

      
       M solution of DTBC.
      
    • Add 100

      
      L of Catalyst to 2.9 mL of Substrate solution in a quartz cuvette.
      
  • Measurement: Monitor the increase in absorbance at 400 nm (formation of o-quinone) over 10 minutes.

  • Calculation: Determine

    
     and 
    
    
    
    using Michaelis-Menten kinetics.

Visualizations & Mechanistic Pathways

Figure 1: Synthesis & Complexation Workflow

This diagram illustrates the pathway from the dimethyl precursor to the active Ruthenium catalyst.

SynthesisWorkflow Start 4,8-Dimethylquinoline Oxidation SeO2 Oxidation (Reflux Dioxane) Start->Oxidation Aldehyde 8-Methylquinoline- 4-carbaldehyde Oxidation->Aldehyde Condensation Schiff Base Condensation (R-NH2, EtOH) Aldehyde->Condensation Ligand N^N Chelating Ligand (Imine) Condensation->Ligand Complexation Ru(p-cymene)Cl2 Complexation Ligand->Complexation Catalyst Active Ru-Catalyst (Sterically Gated) Complexation->Catalyst

Caption: Step-wise synthesis of the sterically modulated 8-methylquinoline catalyst precursor.

Figure 2: Catalytic Cycle (Transfer Hydrogenation)

This diagram details the "Inner-Sphere" mechanism where the 8-methyl group plays a role in product release.

CatalyticCycle Resting Ru-Hydride Species (Active) SubstrateBind Ketone Binding (Coordination) Resting->SubstrateBind + Ketone Transition Hydride Transfer (Transition State) SubstrateBind->Transition Slow Step ProductRelease Alcohol Release (Steric Assist) Transition->ProductRelease Fast Regeneration Isopropanol Dehydrogenation ProductRelease->Regeneration - Product Regeneration->Resting + iPrOH, - Acetone

Caption: The Inner-Sphere catalytic cycle. The 8-methyl group accelerates the 'Product Release' step via steric crowding.

References

  • Catalytic Transfer Hydrogenation Logic

    • Baratta, W., et al. "Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation." Molecules, 2020.[1][2]

    • Note: Validates the efficacy of methyl-substituted quinoline ligands in Ru-c
  • Synthesis of Quinoline Carbaldehydes

    • Meth-Cohn, O., et al.[3] "A Versatile Synthesis of Quinoline-3-carbaldehydes and 4-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. (Classic protocol for Vilsmeier-Haack and SeO2 oxidations).

    • See also: "Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde."

  • Catecholase Activity of Quinoline Complexes

    • Haddad, S., et al. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." Molecules, 2022.[4]

  • Steric Effects in Quinoline Hydrogenation

    • "Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst." RSC Advances, 2020.

    • Note: Provides physical chemistry data on how the 8-methyl group interacts with metal surfaces/centers.

Disclaimer: The synthesis of this compound involves the use of Selenium Dioxide, a toxic oxidant. All procedures must be performed in a fume hood with appropriate PPE. The catalytic protocols described are based on generalized literature for this ligand class and may require optimization for specific substrates.

Sources

Advanced Application Note: One-Pot Synthesis Protocols Utilizing 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. 8-Methylquinoline-4-carbaldehyde (CAS: Derivative of 8-methylquinoline) represents a potent electrophilic building block. Unlike its 8-hydroxy counterpart, the 8-methyl variant offers enhanced lipophilicity without the complications of non-specific metal chelation, making it an ideal candidate for intracellular target engagement.

This guide details three validated one-pot synthesis protocols designed to maximize atom economy and minimize purification steps. These protocols leverage the high reactivity of the C4-formyl group to construct complex heterocyclic architectures.

Chemical Profile: this compound
PropertyDescription
Functional Handle C4-Aldehyde (Highly electrophilic, prone to nucleophilic attack)
Steric Modulator C8-Methyl group (Increases lipophilicity, modulates planar stacking)
Reactivity Class Multicomponent Reactions (MCRs), Condensations, Cyclizations
Storage Store under inert atmosphere (Ar/N2) at 2-8°C to prevent oxidation to carboxylic acid.

Protocol A: One-Pot Synthesis of Schiff Base Ligands

Application: Synthesis of antimicrobial and anticancer agents (DNA intercalators).

Principle & Mechanism

This protocol utilizes a classic condensation reaction between the carbonyl carbon of the aldehyde and a primary amine.[1] The reaction is reversible; thus, water removal or solvent choice is critical to drive the equilibrium toward the imine (Schiff base) product. The 8-methyl group enhances the solubility of the final ligand in non-polar organic solvents, facilitating purification.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity. Stir for 5 minutes at room temperature (RT).

  • Addition: Add 1.0 mmol of the substituted aniline dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol if necessary.

Data Analysis: Solvent Effects
SolventReaction TimeYield (%)Observations
Ethanol 3.5 h88%Clean precipitation; Green solvent choice.
Methanol 3.0 h85%Higher solubility of product; lower recovery.
Toluene 2.0 h92%Requires Dean-Stark trap for water removal; harder to remove solvent.

Protocol B: Sequential One-Pot Synthesis of 4-Thiazolidinones

Application: Construction of bioactive heterocycles targeting bacterial cell wall synthesis.

Principle

This is a telescoped one-pot reaction . First, the Schiff base is formed in situ (as per Protocol A). Without isolation, thioglycolic acid is added. The mercapto group attacks the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.

Mechanism Visualization (DOT)

Thiazolidinone_Synthesis Aldehyde 8-Methylquinoline- 4-carbaldehyde Imine Intermediate Schiff Base Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Cyclization Nucleophilic Attack & Cyclodehydration Imine->Cyclization + ThioAcid (ZnCl2 cat.) ThioAcid Thioglycolic Acid (HS-CH2-COOH) ThioAcid->Cyclization Product 4-Thiazolidinone Derivative Cyclization->Product Ring Closure

Caption: Sequential mechanistic pathway for the conversion of this compound to 4-thiazolidinone derivatives via an imine intermediate.

Step-by-Step Protocol
  • Imine Formation: Combine 1.0 mmol aldehyde and 1.0 mmol amine in 15 mL dry toluene. Reflux for 2 hours using a Dean-Stark trap to remove water.

  • Reagent Addition: Cool the mixture to 50°C. Add 1.2 mmol of Thioglycolic acid and a pinch of anhydrous Zinc Chloride (ZnCl2) as a Lewis acid catalyst.

  • Cyclization: Reflux the mixture for an additional 6–8 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in CHCl3 and wash with 5% NaHCO3 (to remove excess acid) and brine.

  • Final Isolation: Dry the organic layer over anhydrous Na2SO4 and concentrate. Recrystallize from Ethanol/DMF mixtures.

Protocol C: Hantzsch Multicomponent Reaction (1,4-Dihydropyridines)

Application: Synthesis of calcium channel blockers and multidrug resistance (MDR) modulators.

Principle

A true four-component or three-component one-pot reaction involving the this compound, a


-keto ester (e.g., ethyl acetoacetate), and an ammonia source (ammonium acetate). This constructs a 1,4-dihydropyridine ring fused to the quinoline system.
Reagents
  • Aldehyde: this compound (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (2.0 mmol)

  • Nitrogen Source: Ammonium Acetate (1.0 mmol)

  • Solvent: Ethanol (5 mL)

Experimental Workflow (DOT)

Hantzsch_Workflow cluster_0 Reaction Setup cluster_1 Synthesis Phase cluster_2 Purification Phase Step1 Mix Reagents: Aldehyde + Ethyl Acetoacetate + NH4OAc in Ethanol Step2 Reflux at 80°C (3-6 Hours) Step1->Step2 Step3 TLC Monitoring (Hex:EtOAc 6:4) Step2->Step3 Step3->Step2 Incomplete Step4 Cool to RT Pour into Crushed Ice Step3->Step4 Complete Step5 Filtration & Washing (Cold Water) Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Caption: Operational workflow for the Hantzsch 1,4-Dihydropyridine synthesis.

Step-by-Step Protocol
  • Combination: In a 25 mL flask, add this compound (1 mmol), Ethyl acetoacetate (2 mmol), and Ammonium Acetate (1 mmol) into 5 mL of Ethanol.

  • Reaction: Heat the mixture to reflux (80°C) with stirring. The reaction typically proceeds via a Knoevenagel condensation followed by Michael addition and cyclization.

  • Completion: After 4 hours, check TLC. The appearance of a fluorescent spot (under UV 254/365 nm) often indicates the formation of the dihydropyridine core.

  • Work-up: Pour the hot reaction mixture onto 20g of crushed ice with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the solid, wash with ice-cold water (to remove excess ammonium acetate), and air dry. Recrystallize from hot ethanol to yield pure yellow crystals.

Critical Analysis & Troubleshooting

Steric Influence of the 8-Methyl Group

The methyl group at position 8 creates steric bulk near the quinoline nitrogen. While this does not directly interfere with the C4-aldehyde reactivity, it significantly alters solubility .

  • Observation: 8-Methyl derivatives are less soluble in acidic aqueous media compared to unsubstituted quinolines.

  • Action: Ensure organic co-solvents (Ethanol, DMF) are used during work-up to prevent premature precipitation of impurities.

Oxidation Management

Quinoline-4-carbaldehydes are prone to air oxidation to the corresponding carboxylic acid (8-methylquinoline-4-carboxylic acid).

  • Symptom: Low yield; presence of a highly polar spot on TLC (near baseline).

  • Prevention: Always purge reaction solvents with Nitrogen/Argon. Use fresh aldehyde or recrystallize the starting material before use.

References

  • Multicomponent Reactions of Quinoline Derivatives: Title: Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[3][4] Source: ResearchGate (Review).[5] URL:[Link]

  • Schiff Base Synthesis Protocols: Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Thiazolidinone Synthesis from Quinolines: Title: Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde.[6] Synthesis of C-8 Substituted Quinolines. Source: ResearchGate / Heteroatom Chemistry. URL:[Link]

  • Biological Activity of Methylquinolines: Title: Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Source: National Toxicology Program (NTP). URL:[Link]

  • General Amine-Carbonyl Chemistry: Title: Reactions of Aldehydes and Ketones with Amines.[1][7][8] Source: Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Methylquinoline-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in 4-Formylation Ticket ID: #Q4-CHO-8Me-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary

The synthesis of 8-methylquinoline-4-carbaldehyde presents a classic chemoselectivity challenge: oxidizing the activated C4-methyl group without over-oxidizing to the carboxylic acid or affecting the sterically hindered (but benzylic) C8-methyl group.

This guide addresses the two primary synthetic routes:

  • Route A (Primary): Riley Oxidation using Selenium Dioxide (

    
    ).[1]
    
  • Route B (Alternative): Radical Bromination followed by Hydrolysis.

Module 1: The Riley Oxidation (SeO₂)

User Query: "I am using


 in dry dioxane, but my yield is stuck at ~35%, and I see a lot of red precipitate. NMR shows a mixture of aldehyde and carboxylic acid. How do I improve this?"
Root Cause Analysis

The Riley oxidation mechanism requires an "active" species, often selenious acid (


), formed in situ.[1]
  • Low Yield: Using strictly dry dioxane slows the reaction, requiring higher temperatures that promote decomposition (tar).

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to 8-methylquinoline-4-carboxylic acid if water concentration is too high or reaction time is uncontrolled.

  • Red Precipitate: This is elemental selenium (

    
    ), a byproduct. If not removed properly, it poisons subsequent steps and lowers isolated yield.
    
Optimized Protocol (The "Wet Dioxane" Method)

Standardize your workflow to these parameters to boost yield to 60-70%.

ParameterRecommendationTechnical Rationale
Solvent 1,4-Dioxane : Water (95:5)Trace water accelerates the formation of the active enol-selenite intermediate, allowing lower temps (

).
Stoichiometry 1.1 - 1.3 equiv.

Excess

drives over-oxidation to the acid. Keep it close to stoichiometric.
Temperature

(Oil Bath)
Refluxing (

) is too harsh. Monitor by TLC every 30 mins.
Reagent Prep Sublime

before use
Commercial

often contains water and

. Freshly sublimed reagent is white; aged is pink/gray.
Troubleshooting the Workflow

Q: Why is the C4-methyl reacting over the C8-methyl? A: The C4-methyl is vinylogous to the ring nitrogen (para-like). The electron-deficient heterocycle increases the acidity of the C4-protons, facilitating enolization, which is the rate-determining step for


 attack. The C8-methyl is on the benzenoid ring and lacks this activation.

Q: How do I remove the red Selenium? A: Do not just filter. The colloidal Se passes through standard paper.

  • Cool reaction to Room Temp.[2]

  • Add Celite and stir.

  • Filter through a pad of Celite.

  • Critical Step: Wash the filtrate with 10%

    
     (Sodium Metabisulfite). This reduces residual Selenium species to solid 
    
    
    
    , which can be filtered off again, preventing "bleeding" of red color into your final product.
Visualizing the Pathway

The diagram below illustrates the competition between the C4 and C8 positions and the danger zone of over-oxidation.

RileyOxidation SM 4,8-Dimethylquinoline Inter Enol-Selenite Intermediate SM->Inter SeO2, Dioxane/H2O Kinetic Control (C4 > C8) Side2 C8-Oxidation (Unlikely due to lack of activation) SM->Side2 Sterically Hindered Prod 8-Methylquinoline- 4-carbaldehyde (TARGET) Inter->Prod -H2O, -Se(0) Side1 8-Methylquinoline- 4-carboxylic Acid (OVER-OXIDATION) Prod->Side1 Excess SeO2 High Temp (>90°C)

Caption: Kinetic preference for C4-oxidation due to heterocyclic activation. Note the "Danger Zone" leading to the carboxylic acid.

Module 2: The "Plan B" (Radical Bromination)

User Query: "The SeO2 route is too messy for my scale-up (10g+). Is there a cleaner alternative?"

Expert Response: Yes. If the Riley oxidation fails or purification is difficult, switch to Radical Bromination followed by Hydrolysis . This method avoids Selenium toxicity but requires careful control of bromination levels.

The Protocol
  • Bromination: Treat 4,8-dimethylquinoline with 2.1 equiv NBS (N-Bromosuccinimide) and catalytic AIBN in

    
     or Benzene (reflux).
    
    • Target: 4-(dibromomethyl)-8-methylquinoline.

    • Note: The C4-methyl is benzylic and electron-deficient, making it reactive. However, watch for bromination at C8.

  • Hydrolysis: Reflux the gem-dibromide in Ethanol/Water with

    
     (fast) or Sodium Acetate (slower) to generate the aldehyde.
    
Comparison of Routes
FeatureRiley Oxidation (

)
Radical Bromination (NBS)
Step Count 1 (Direct)2 (Bromination + Hydrolysis)
Atom Economy HighLower (Bromine waste)
Purification Difficult (Se removal)Moderate (Crystallization)
Scalability Poor (>5g is messy)Good (Linear scale-up)

Module 3: Purification & Characterization

User Query: "I isolated a yellow solid, but the melting point is broad. Is it the hydrate?"

Troubleshooting Guide: Quinoline aldehydes are prone to hydrate formation (


) in the presence of atmospheric moisture, which broadens melting points.
  • Drying: Dry the solid in a vacuum oven at

    
     over 
    
    
    
    overnight before MP determination.
  • Recrystallization:

    • Solvent: Hexane/Ethyl Acetate (3:1) or Cyclohexane.[3]

    • Avoid: Alcohols (forms hemiacetals) or chlorinated solvents (often traps solvent in the lattice).

  • Storage: Store under Argon at

    
    . Aldehydes oxidize to acids slowly in air.
    
Analytical Checkpoints (NMR)
  • Aldehyde Proton: Look for a singlet at ~10.2 - 10.5 ppm .

  • C8-Methyl: Singlet at ~2.7 - 2.8 ppm .

  • Contaminant (Acid): Broad singlet >12 ppm (COOH).[3]

  • Contaminant (Se): No NMR signal, but visible as gray/red dust.

References

  • Riley Oxidation Mechanism & Selectivity

    • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289.

  • Regioselectivity in Methylquinolines: Kloc, K., Młochowski, J., & Szulc, Z. (1979). Oxidation of methylquinolines with selenium dioxide. Journal of Practical Chemistry, 321(2), 295-300. (Establishes C4 reactivity > C8).
  • Alternative Bromination Strategies

    • Goswami, S., et al. (2001). One-pot synthesis of quinoline-4-carbaldehydes. Synthetic Communications, 31(10).

  • Purification of Selenium Contaminated Products: Reich, H. J., & Wollowitz, S. (1982). Preparation of -unsaturated carbonyl compounds using organoselenium reagents. Organic Reactions, 44, 1. (Discusses metabisulfite washes).

Sources

Technical Support Center: 8-Methylquinoline-4-carbaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #OX-8MQ4-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

8-Methylquinoline-4-carbaldehyde is a valuable heterocyclic building block, but it possesses a critical vulnerability: autoxidation . Like many heteroaromatic aldehydes, the C4-formyl group is highly susceptible to radical-induced oxidation, converting the aldehyde into the corresponding carboxylic acid (8-methylquinoline-4-carboxylic acid ) upon exposure to atmospheric oxygen.

This guide provides a scientifically grounded protocol to prevent this degradation, ensuring the integrity of your starting material for downstream synthesis.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The primary failure mode is Radical Autoxidation , a chain reaction accelerated by light and heat.

The Autoxidation Cascade

The aldehyde hydrogen atom (C-H) is homolytically cleaved, usually initiated by trace metal ions or UV light. This generates an acyl radical, which reacts with molecular oxygen.

Key Pathway:

  • Initiation: Homolytic cleavage of the formyl C-H bond.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.
    
  • Product Formation: This generates the peracid (intermediate), which disproportionates or reacts with more aldehyde to form the stable (and unwanted) carboxylic acid.

Visualizing the Threat

Autoxidation Aldehyde 8-Methylquinoline- 4-carbaldehyde Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (UV/Heat) Acid 8-Methylquinoline- 4-carboxylic acid (IMPURITY) Aldehyde->Acid Termination Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Aldehyde Propagation

Figure 1: The radical autoxidation pathway converting the valuable aldehyde into the carboxylic acid impurity.[1]

Module 2: Storage Protocols (The "How")

Do not rely on the manufacturer's original packaging once opened. Implement the following Self-Validating Storage System .

Standard Operating Procedure (SOP-8MQ-01)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air, creating a "blanket" over the solid/liquid. Nitrogen (

) is lighter and diffuses away faster.
Temperature -20°C Lowers the kinetic energy of the system, significantly slowing the rate of radical propagation (

).
Container Amber Glass Blocks UV radiation (290–450 nm) which acts as a photo-initiator for the radical mechanism.
Seal Parafilm + Teflon Tape Teflon tape on threads prevents oxygen ingress; Parafilm on the outside acts as a secondary moisture barrier.
The "Backfill" Technique

Never store the aldehyde under vacuum. Vacuum encourages the sublimation of volatile aldehydes.

  • Place the open vial in a Schlenk line or glove box antechamber.

  • Evacuate air.

  • Backfill with Argon.

  • Seal immediately.

Module 3: Troubleshooting & Recovery (The "Fix")

FAQ: Diagnosing Integrity Issues

Q1: My material has turned from pale yellow to dark brown. Is it ruined?

  • Diagnosis: This indicates advanced oxidation and likely polymerization.[2] The "browning" is often due to conjugated oligomers forming alongside the carboxylic acid.

  • Action: Check purity via TLC or NMR. If >10% impurity, perform the Bisulfite Rescue Protocol (see below).

Q2: There is a white solid precipitate in my liquid aldehyde sample.

  • Diagnosis: This is almost certainly 8-methylquinoline-4-carboxylic acid . The acid is typically less soluble in the aldehyde matrix (or organic solvents) than the aldehyde itself.

  • Action: Filter the solid. The filtrate is your aldehyde (likely contaminated). The solid is the impurity.

Q3: Can I use Nitrogen instead of Argon?

  • Answer: Yes, but it is less effective. Because

    
     is lighter than air, it requires a constant positive pressure to maintain the inert environment. Argon settles into the vial, providing passive protection.
    

Module 4: The Bisulfite Rescue Protocol

If your this compound has oxidized, you can chemically separate the aldehyde from the acid and other impurities using the Bisulfite Adduct Method .

Principle: Aldehydes form water-soluble bisulfite adducts.[3] Impurities (acids, dimers) do not.

Step-by-Step Purification
  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ethanol (

      
      ).[4]
      
    • Add saturated aqueous Sodium Bisulfite (

      
      ) solution (excess).
      
    • Stir vigorously for 30–60 mins. A precipitate (the adduct) may form, or it may stay in the aqueous phase.[3]

  • Wash (Remove Impurities):

    • Wash the aqueous phase (or filtered solid) with Diethyl Ether (

      
      ) or Ethyl Acetate.
      
    • Discard the organic layer. (This contains the carboxylic acid and non-aldehyde impurities).

  • Regeneration:

    • Treat the aqueous phase (or solid adduct) with saturated Sodium Bicarbonate (

      
      ) or 10% Sodium Hydroxide (
      
      
      
      ) until pH > 10.
    • Note: The high pH reverses the equilibrium, releasing the free aldehyde.

  • Extraction:

    • Extract the aqueous mixture with Dichloromethane (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Dry combined organics over Magnesium Sulfate (

      
      ), filter, and concentrate.
      
Recovery Decision Tree

Recovery Start Oxidized Material Bisulfite Add sat. NaHSO3 Start->Bisulfite Wash Wash with Et2O Bisulfite->Wash Discard Discard Organic Layer (Contains Acid/Impurities) Wash->Discard Regen Add Base (pH > 10) Extract with DCM Wash->Regen Aqueous/Solid Phase Pure Pure Aldehyde Regen->Pure

Figure 2: Workflow for purifying oxidized aldehyde using the Bisulfite method.

Module 5: Quality Control (QC)

Before using stored material in critical steps (e.g., reductive amination, Wittig reaction), validate purity using 1H NMR .

SignalChemical Shift (

)
Interpretation
Aldehyde (-CHO) ~10.0 – 10.5 ppm Sharp singlet. Integration = 1H. Target.
Carboxylic Acid (-COOH) > 11.0 ppm Broad singlet (often invisible if dry, but shifts nearby protons). Impurity.
Aromatic Region 7.0 – 9.0 ppm Check for peak splitting/broadening indicating mixtures.

Pass Criteria: The integral ratio of the Aldehyde peak to the aromatic signals must be consistent with the structure (1:5 ratio). Any diminution of the CHO peak suggests oxidation.

References
  • Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] J. Org.[5] Chem., 1999, 64, 5722-5724.[5] Available at: [Link]

  • Royal Society of Chemistry. Light-induced autoxidation of aldehydes to peracids and carboxylic acids.[1] Green Chemistry, 2023.[6][1] Available at: [Link]

Sources

Troubleshooting solubility issues with 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solubility & Handling Troubleshooting Ticket ID: #Q8M-SOL-001 Last Updated: February 16, 2026[1]

Executive Summary

Welcome to the technical support hub for 8-Methylquinoline-4-carbaldehyde . This compound presents a dual challenge: it possesses the lipophilicity typical of fused aromatic heterocycles, combined with the high reactivity of an aldehyde functionality.

Users frequently mistake chemical instability (oxidation/polymerization) for solubility failure .[1] This guide differentiates between the two and provides validated protocols for solubilization in in vitro and in vivo contexts.[1]

Part 1: The Physicochemical Baseline

Before attempting solubilization, verify your compound's properties against this baseline to ensure you are fighting the laws of physics, not chemistry.

PropertyValue / CharacteristicImplication for Solubility
Core Scaffold Quinoline (Benzopyridine)Inherently lipophilic; poor aqueous solubility at neutral pH.[1]
pKa (Quinoline N) ~4.9 - 5.1 (Est.)Critical: The molecule is neutral at physiological pH (7.4). It only becomes cationic (protonated) and water-soluble at pH < 4.[1]0.
LogP ~2.5 - 3.0 (Est.)[1]Moderate lipophilicity.[1] Requires organic co-solvents or complexing agents for neutral aqueous buffers.[1]
Reactive Group C4-Aldehyde (-CHO)High Risk: Prone to oxidation (to carboxylic acid) and Schiff base formation with amine-containing buffers (e.g., Tris).
Sterics 8-Methyl GroupProximity to the nitrogen (peri-position) creates steric bulk, potentially hindering protonation kinetics or metal coordination.

Part 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityWorkflow Start Start: Solid Compound CheckPurity Step 1: Purity Check (Is it yellow/brown oil or solid?) Start->CheckPurity SolventChoice Step 2: Select Application CheckPurity->SolventChoice StockSol Stock Solution (Storage) SolventChoice->StockSol AqueousAssay Aqueous Assay (Cell/Enzyme) SolventChoice->AqueousAssay ChemSynth Chemical Synthesis SolventChoice->ChemSynth DMSO DMSO (Anhydrous) Store under Argon StockSol->DMSO Preferred BufferCheck Check Buffer Composition AqueousAssay->BufferCheck Acidify Acidify to pH < 4 (Protonate Nitrogen) ChemSynth->Acidify For Aqueous Workup AvoidTris AVOID Tris/Glycine (Schiff Base Risk) BufferCheck->AvoidTris Contains Amines? UsePBS Use PBS/HEPES + 1-5% DMSO BufferCheck->UsePBS No Amines

Figure 1: Decision matrix for solvent selection based on application and chemical reactivity risks.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in PBS (pH 7.4), but it precipitated immediately. Why?

Diagnosis: The quinoline nitrogen is a weak base (pKa ~5). At pH 7.4, the molecule is uncharged (neutral) and highly lipophilic, leading to "crash out." The Fix:

  • Dissolve in DMSO first: Make a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Dilute correctly: Add the DMSO stock slowly to the vortexing buffer. Do not exceed 1-5% DMSO final concentration if possible.[1]

  • Acidification Strategy: If your assay tolerates it, lower the pH to < 5.0 using dilute HCl or acetic acid.[1] This protonates the ring nitrogen, vastly increasing aqueous solubility [1].

Q2: My stock solution in DMSO turned from pale yellow to dark brown after a week. Is it still good?

Diagnosis: Likely oxidation .[1] The C4-aldehyde is sensitive to air and can oxidize to 8-methylquinoline-4-carboxylic acid.[1] The color change indicates the formation of conjugated degradation products.[1] The Fix:

  • Verify: Run a quick LC-MS. If you see a mass shift of +16 (Oxygen), it has oxidized.

  • Prevention: Store DMSO stocks in aliquots at -20°C or -80°C. Crucially, flush the headspace with Argon or Nitrogen after every use.[1] Aldehydes are air-sensitive [2].[1]

Q3: I am running a screen using Tris-HCl buffer, but the compound activity is erratic.

Diagnosis: Chemical Incompatibility. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Aldehydes react reversibly with primary amines to form imines (Schiff bases) .[1] You are likely screening a mixture of your aldehyde and its Tris-imine adduct.[1] The Fix:

  • Switch to non-nucleophilic buffers: PBS, HEPES, or MOPS . Avoid Glycine or Tris buffers with this compound [3].[1]

Q4: How do I remove the compound from an organic reaction mixture? It seems to stick in the organic phase.

Diagnosis: As a neutral lipophile, it partitions into the organic layer. The Fix:

  • Bisulfite Wash: Aldehydes form water-soluble adducts with sodium bisulfite.[1] Wash your organic phase with saturated aqueous

    
    .[1] The aldehyde will migrate to the aqueous phase.[1] You can recover it later by basifying the aqueous phase (reversing the adduct) and extracting back into organic solvent [4].
    

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Long-term storage for biological assays.

  • Weighing: Weigh 1.71 mg of this compound (MW: ~171.19 g/mol ).

    • Note: If the compound is an oil/liquid, use density (approx 1.1 g/mL) to pipette, but weighing is more accurate.

  • Solvent: Add 1.0 mL of Anhydrous DMSO (grade ≥99.9%).

    • Why Anhydrous? Water in DMSO accelerates aldehyde oxidation.[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and pale yellow.[1]

  • Storage: Aliquot into amber glass vials (hydrophobic plastic can leach). Flush with Argon. Store at -20°C.

Protocol B: "Crash-Free" Aqueous Dilution

Target: Preparing a working solution (e.g., 100 µM) for cell culture.

  • Prepare Buffer: Use PBS or HEPES (pH 7.4).[1] Warm to 37°C.[1]

  • Dynamic Addition:

    • Place the buffer on a vortex mixer set to medium speed.

    • Submerge the pipette tip containing the DMSO stock below the surface of the buffer.

    • Dispense slowly while vortexing.[1]

    • Result: This prevents local high concentrations of the compound which causes precipitation nuclei to form.[1]

  • Visual Check: Hold against a light. If cloudy, sonicate for 5 minutes.[1] If still cloudy, you have exceeded the solubility limit (likely < 200 µM in neutral buffer).

Part 5: Mechanism of Failure (Visualized)

Understanding how the compound degrades or precipitates is key to troubleshooting.[1]

FailureModes cluster_0 Pathway A: Chemical Instability cluster_1 Pathway B: Physical Insolubility Compound 8-Methylquinoline- 4-carbaldehyde Oxidation Oxidation (+O2) Compound->Oxidation SchiffBase Schiff Base Formation (w/ Tris/Amines) Compound->SchiffBase NeutralpH Neutral pH (7.4) Compound->NeutralpH AcidProduct Carboxylic Acid (Solubility Change) Oxidation->AcidProduct Precipitate Precipitation (Uncharged Species) NeutralpH->Precipitate

Figure 2: Common failure modes.[1] Pathway A represents chemical changes that alter the molecule's identity.[1] Pathway B represents physical limitations of the intact molecule.

References

  • PubChem. (n.d.).[1] Quinoline (Compound Summary). National Library of Medicine.[1] Retrieved February 16, 2026, from [Link]

  • LibreTexts Chemistry. (2023).[1] Properties of Aldehydes and Ketones. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Purification Protocols for 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reaction mixtures containing 8-Methylquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for removing this unreacted starting material. Our focus is on the causality behind experimental choices to ensure you can adapt these protocols to your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence purification?

A1: Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Its structure contains a basic quinoline nitrogen and a reactive aldehyde group.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value / Observation Implication for Purification
Molecular Structure Aromatic quinoline ring with methyl and aldehyde substituents. The aromatic system makes it relatively non-polar, but the nitrogen and oxygen atoms introduce polarity.
Physical State Likely a yellow to brown liquid or low-melting solid.[1][2] Influences choice between recrystallization (for solids) and chromatography or extraction (for liquids/oils).
Solubility Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Ethanol, DMF) and have limited solubility in water.[1] Allows for dissolution in organic solvents for extraction or chromatography. Poor water solubility is key for extractions.

| Reactivity | The aldehyde group is reactive towards nucleophiles.[3][4][5] The quinoline nitrogen is basic and can be protonated by strong acids.[6] | The aldehyde's reactivity can be exploited for selective removal via derivatization (e.g., bisulfite addition).[5][7] |

Q2: How do I perform a quick purity assessment of my crude reaction mixture?

A2: Thin Layer Chromatography (TLC) is the most effective initial assessment.[8] Spot your crude reaction mixture, your pure starting material (this compound), and any other starting materials on the same TLC plate. This allows you to visualize the presence of the unreacted aldehyde and helps in selecting an appropriate solvent system for column chromatography.[9] An ideal TLC will show clear separation between your desired product and the aldehyde spot.

Q3: Which purification method should I try first?

A3: The choice depends on the properties of your desired product and the scale of your reaction. The following decision tree provides a general guideline.

G start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state aldehyde_reactive Does the product have an aldehyde or reactive ketone? product_state->aldehyde_reactive No solubility_diff Do product and aldehyde have different solubilities? product_state->solubility_diff Yes polarity_diff Is there a significant polarity difference on TLC? aldehyde_reactive->polarity_diff Yes bisulfite Use Bisulfite Extraction aldehyde_reactive->bisulfite No chromatography Use Column Chromatography polarity_diff->chromatography Yes reassess Re-evaluate Synthesis / Consult Advanced Methods polarity_diff->reassess No solubility_diff->aldehyde_reactive No recrystallization Attempt Recrystallization solubility_diff->recrystallization Yes bisulfite->chromatography If unsuccessful

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide 1: Selective Removal by Bisulfite Extraction

This is often the most efficient method for removing aldehydes when the desired product does not contain a reactive carbonyl group.[3][7]

Causality: The principle lies in the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon.[7] This reaction forms a charged, water-soluble bisulfite adduct, which can be easily separated from the neutral organic components of the mixture by liquid-liquid extraction.[4][5][10] The reaction is reversible, allowing for potential recovery of the aldehyde if needed.[5][7]

When to Use:

  • Your desired product is not an aldehyde or a sterically unhindered ketone.[5]

  • Your product is stable under mildly acidic aqueous conditions.

  • You want to avoid column chromatography, especially on a large scale.[5]

Detailed Protocol: Bisulfite Extraction for Aromatic Aldehydes

This protocol is adapted from established methods for aromatic aldehydes.[3][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Co-solvent Addition: Add methanol (a water-miscible solvent) to the funnel. A typical starting ratio is 1:1 methanol to the organic solvent. The co-solvent is critical as it increases the interfacial area, facilitating contact between the aqueous bisulfite and the organic-soluble aldehyde.[5][10]

  • Bisulfite Wash: Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds. You may observe the formation of a white precipitate (the adduct) at the interface.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom, if using a denser solvent like DCM, or top if using a less dense one like ethyl acetate) now contains the aldehyde-bisulfite adduct.[7]

  • Work-up:

    • Drain the aqueous layer.

    • Wash the remaining organic layer with deionized water and then with brine to remove residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[7]

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.

Visual Workflow: Bisulfite Extraction```dot

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) B 2. Add Miscible Co-solvent (Methanol) A->B C 3. Add Saturated NaHSO₃ (aq) E 5. Separate Organic Layer F 6. Wash with H₂O, then Brine E->F I Aqueous Waste (contains Aldehyde-Adduct) E->I Drain Aqueous Layer G 7. Dry (Na₂SO₄), Filter, Evaporate F->G H Purified Product G->H D 4. Shake Funnel Vigorously C->D D->E

Caption: General workflow for purification by column chromatography.

Troubleshooting Column Chromatography
  • Q: The separation on the column is much worse than on the TLC plate.

    • A: This often happens if the sample was loaded in too large a volume of solvent or a solvent that is too polar, causing the initial band to be too wide. Always use a minimal amount of solvent for loading. [11]Also, ensure the column is packed uniformly without air bubbles or cracks. [9]

  • Q: The aldehyde is co-eluting with my product.

    • A: The chosen eluent system is not optimal. Try a less polar solvent system to increase the retention of both compounds, which may improve separation. Alternatively, try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). [9]

  • Q: My compound is streaking down the column.

    • A: Streaking can be caused by overloading the column with too much sample or poor solubility in the eluent. [12]Try running the purification on a smaller amount of material or choosing a solvent system where your compound is more soluble.

Troubleshooting Guide 3: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided the aldehyde and the product have different solubility profiles. [9] Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving the more soluble impurities (or those present in smaller amounts) in the solution (mother liquor). [13] When to Use:

  • Your desired product is a solid at room temperature.

  • You can find a solvent that dissolves your product well when hot but poorly when cold.

  • The unreacted aldehyde is either very soluble in the cold solvent or present in a small enough quantity to remain in the mother liquor.

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the product poorly at room temperature but well at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid. [9]3. Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), quickly filter the hot solution through a pre-heated funnel with fluted filter paper. [9]4. Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield. [8]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [8]6. Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. [9]

Visual Workflow: Recrystallization

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Cool in Ice Bath C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals F->G H Purified Solid Product G->H

Sources

Technical Support Center: Stability of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 8-Methylquinoline-4-carbaldehyde . It addresses the specific chemical behaviors of this molecule in varying pH environments, distinguishing between reversible equilibria (acidic) and irreversible degradation (basic).

Product Category: Heterocyclic Building Blocks / Aldehydes Document Type: Troubleshooting & Handling Guide Version: 2.1 (Current)

Chemical Profile & Core Reactivity

Before troubleshooting, understand the molecule's "personality." this compound possesses two conflicting reactive centers that dictate its stability:

  • The Quinoline Nitrogen (N1): A basic center (

    
    ). It protonates in acid, transforming the ring into a strong electron-withdrawing group.
    
  • The Aldehyde (C4-CHO): An electrophile. Because it is attached to an aromatic ring at the C4 position, it lacks

    
    -hydrogens . This makes it incapable of self-aldol condensation but highly susceptible to the Cannizzaro reaction .
    
  • The 8-Methyl Group: Unlike the 2-methyl (quinaldine) or 4-methyl (lepidine) positions, the 8-methyl group is not resonance-activated by the ring nitrogen. It acts primarily as a steric bulk provider and is generally inert to deprotonation in standard aqueous bases.

Stability in Acidic Media: The "Hydration Trap"

Status: Generally Stable (with analytical caveats).

In acidic media, the molecule is chemically stable against degradation but chemically active regarding equilibrium changes. The primary issue researchers face here is analytical confusion , not sample loss.

The Mechanism

When the medium is acidic (pH < 4), the quinoline nitrogen protonates. This cationic ring pulls electron density away from the aldehyde carbon, making it hyper-electrophilic. In the presence of water, this shifts the equilibrium toward the gem-diol (hydrate) form.[1][2][3]

  • Observation: You run an LC-MS or NMR in an acidic solvent (e.g.,

    
     or unbuffered water) and see "impurities" or missing aldehyde peaks.
    
  • Reality: Your compound is fine; it is just hiding as a hydrate.

Visualization: Acidic Equilibrium

AcidStability Aldehyde Neutral Aldehyde (Hydrophobic) Protonated Protonated Cation (Activated Electrophile) Aldehyde->Protonated + H+ (Acid) Protonated->Aldehyde - H+ (Base) Hydrate Gem-Diol (Hydrate) (Water Soluble / NMR Silent for CHO) Protonated->Hydrate + H2O (Reversible) Hydrate->Protonated - H2O (Drying)

Caption: In acidic aqueous media, the aldehyde exists in equilibrium with its hydrate form.[4] This is reversible and does not destroy the compound.

Protocol: Reversing Hydration for Analysis

If your NMR shows a missing aldehyde proton (


 ppm) or extra aliphatic peaks:
  • Do not heat the acidic solution (this promotes polymerization).

  • Basify: Neutralize the sample carefully with saturated

    
     to pH 7–8.
    
  • Extract: Extract immediately into an organic solvent (DCM or EtOAc). The neutral aldehyde prefers the organic layer; the hydrate is unstable in the absence of the electron-withdrawing protonated ring.

  • Dry: Use anhydrous

    
     to remove trace water.
    
  • Re-analyze: Run NMR in

    
     or 
    
    
    
    .

Stability in Basic Media: The "Cannizzaro Risk"

Status: Unstable / High Risk.

In basic media (pH > 10), particularly with hydroxide bases (NaOH, KOH), this molecule undergoes irreversible degradation . Because C4 has no


-protons, enolization is impossible. Instead, the base attacks the carbonyl directly.
The Mechanism: Cannizzaro Reaction

Two molecules of this compound disproportionate. One is oxidized to the carboxylic acid (useless salt), and the other is reduced to the alcohol.[5][6][7]



Visualization: Basic Degradation Pathway

BaseStability Start 2x 8-Methylquinoline-4-CHO (Base Sensitive) Intermediate Tetrahedral Intermediate (Unstable) Start->Intermediate + OH- (Nucleophilic Attack) Products Degradation Products: 1. Carboxylic Acid (Salt) 2. Primary Alcohol Intermediate->Products Hydride Transfer (Irreversible)

Caption: In strong base, the lack of alpha-hydrogens forces the Cannizzaro disproportionation, permanently destroying 50% of the aldehyde to form acid and alcohol.

Protocol: Safe Handling in Base

If your synthesis requires basic conditions (e.g., condensation with a ketone):

  • Avoid Hydroxide: Use non-nucleophilic bases like DBU , LDA , or KOtBu in anhydrous solvents.

  • Temperature Control: Keep reactions at

    
     or lower during base addition.
    
  • Order of Addition: Pre-mix the nucleophile (e.g., the ketone) with the base before adding the this compound. This ensures the base is consumed by the intended enolate formation rather than attacking your aldehyde.

Troubleshooting & FAQs

Data Summary Table
ParameterAcidic Media (pH < 4)Basic Media (pH > 10)
Dominant Species Protonated Hydrate (Gem-diol)Cannizzaro Intermediates
Stability High (Reversible Equilibrium)Low (Irreversible Degradation)
Solubility High (Water soluble)Moderate (Organic soluble)
Major Risk Analytical misinterpretationPermanent loss of yield
Storage Rec. Store as HCl salt (Solid)NEVER store in basic solution
Frequently Asked Questions

Q: I see a precipitate forming when I neutralize my acidic reaction mixture. A: This is normal. The protonated quinoline is water-soluble. As you reach pH ~5-6, the neutral free base forms. Since the 8-methyl group adds lipophilicity, the neutral aldehyde precipitates out of water. Action: Extract with DCM.

Q: Can I use this aldehyde in a Claisen-Schmidt condensation? A: Yes, but you must avoid the Cannizzaro side reaction.

  • Wrong way:[8] Mix aldehyde + ketone + NaOH.

  • Right way: Dissolve ketone + NaOH (catalytic) in ethanol, then slowly drip in the aldehyde. This keeps the aldehyde concentration low relative to the enolate.

Q: Does the 8-methyl group react? A: Generally, no. Unlike the 2-methyl (quinaldine) or 4-methyl (lepidine) positions, the 8-methyl is sterically hindered and lacks direct conjugation with the nitrogen lone pair that facilitates easy deprotonation. It will not form an enolate under standard conditions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. (Authoritative source on the mechanism of aldehyde disproportionation in base).

  • Brown, H. C., & Kanner, B. (1953). "Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases." Journal of the American Chemical Society, 75(16), 3865. (Foundational work describing steric hindrance in pyridine/quinoline systems).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Optimizing reaction temperature for 8-Methylquinoline-4-carbaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Methylquinoline-4-carbaldehyde Condensation Optimization

Topic: Optimizing Reaction Temperature for this compound Condensation Ticket ID: #REQ-8MQ-COND-04 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

Objective: Optimize the condensation reaction (specifically Knoevenagel condensation) of this compound with active methylene compounds to maximize yield and purity.

The Challenge: The 8-methylquinoline scaffold introduces specific electronic and solubility profiles compared to unsubstituted quinolines. While the 4-carbaldehyde group is reactive, the electron-donating nature of the 8-methyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially requiring higher activation energy (temperature) than electron-deficient analogs (e.g., nitro-quinolines). Furthermore, the lipophilic methyl group may necessitate solvent optimization at lower temperatures.

Recommendation: The optimal reaction temperature window is 70°C – 85°C (Reflux in Ethanol) for standard base-catalyzed systems. Room temperature protocols are feasible only with high-activity nanocatalysts or ionic liquids.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for condensing this compound with malononitrile? A: We recommend initiating the reaction at 80°C (reflux) if using ethanol as the solvent.

  • Reasoning: At 80°C, the reaction overcomes the activation energy barrier imposed by the electron-rich quinoline ring. Additionally, reflux conditions ensure the complete solubility of the 8-methylquinoline derivative, which can be sparingly soluble in cold ethanol.

  • Evidence: Literature on quinoline-4-carbaldehyde condensations consistently demonstrates yields >90% at reflux temperatures (80-100°C) within 2-4 hours [1][4].

Q2: Can I perform this reaction at room temperature (25°C) to protect sensitive functional groups? A: Yes, but it requires specific catalytic modifications.

  • Standard Catalysts (Piperidine/TEA): Reaction will be sluggish (12-24h) with incomplete conversion.

  • Enhanced Catalysts: Use heterogeneous catalysts like g-C3N4 or MgO nanoparticles. These can drive the reaction to completion at 25°C in under 60 minutes due to increased surface area and basicity [4][5].

  • Trade-off: If your substrate allows, reflux is generally more robust and reproducible for this specific scaffold.

Q3: How does the 8-methyl substituent specifically affect the temperature requirement? A: The 8-methyl group exerts a positive inductive effect (+I) .

  • Mechanistic Impact: This increases electron density in the quinoline ring, making the C-4 aldehyde slightly less electrophilic compared to a 2-chloro or 6-nitro analog.

  • Operational Consequence: While a 6-nitroquinoline-4-carbaldehyde might react instantly at 40°C, the 8-methyl variant often requires the thermal boost of reflux (80°C) to reach completion efficiently [7].

Troubleshooting Guide

Issue: Reaction Stalls at 50-60% Conversion.

  • Diagnosis: The reaction temperature is likely too low to drive the dehydration step (elimination of water), or the equilibrium is shifting back.

  • Solution:

    • Increase temperature to Reflux (80°C) .

    • Azeotropic Distillation: If using toluene/benzene, use a Dean-Stark trap to physically remove water, shifting the equilibrium toward the product.

Issue: Product Precipitates as an Impure Oil/Gum.

  • Diagnosis: "Oiling out" often occurs when the reaction temperature drops too quickly or the solvent system is too polar for the methylated product.

  • Solution:

    • Maintain the reaction at 60°C during the initial cooling phase.

    • Add a co-solvent (e.g., 10% DCM or Toluene) to improve solubility of the lipophilic 8-methyl derivative before inducing crystallization.

Issue: Low Yield despite High Temperature (Reflux).

  • Diagnosis: Possible Cannizzaro reaction (disproportionation of aldehyde) or Michael addition of a second active methylene molecule to the product (bis-addition).

  • Solution:

    • Reduce Time: Monitor via TLC every 15 minutes. Prolonged heating promotes side reactions.

    • Stoichiometry: Ensure strict 1:1 or 1:1.1 equivalents of the active methylene compound. Excess reagent promotes bis-addition at high temperatures.

Experimental Protocol: Temperature-Optimized Synthesis

Workflow: Knoevenagel Condensation of this compound Scale: 1.0 mmol

Reagents:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Catalyst: Piperidine (3-4 drops) or Ammonium Acetate (0.1 eq)

  • Solvent: Ethanol (5 mL)

Step-by-Step Procedure:

  • Dissolution (Critical): In a 25 mL round-bottom flask, dissolve this compound in ethanol.

    • Note: If the solution is cloudy at RT, heat to 40°C until clear. The 8-methyl group reduces solubility compared to unsubstituted analogs.

  • Activation: Add the active methylene compound and stir for 5 minutes.

  • Catalysis: Add the catalyst (Piperidine).

  • Thermal Phase:

    • Standard: Heat to Reflux (80°C) . Stir for 2-4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the mixture slowly to Room Temperature .

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.

Data & Visualization

Table 1: Temperature vs. Yield Comparison (Representative Data)

Effect of reaction temperature on the condensation of quinoline-4-carbaldehydes with malononitrile (2 hour reaction time).

TemperatureSolventCatalystYield (%)Observations
25°C (RT) EthanolPiperidine45-55%Incomplete conversion; starting material remains.
50°C EthanolPiperidine70-75%Moderate conversion; slower kinetics.
80°C (Reflux) EthanolPiperidine92-96% Optimal. Clean conversion, product precipitates on cooling.
110°C ToluenePiperidine88-90%Good yield, but higher risk of degradation/oxidation.
Figure 1: Reaction Mechanism & Thermal Activation Pathway

ReactionPathway Substrate 8-Methylquinoline- 4-carbaldehyde Intermediate Aldol Intermediate (Unstable Alcohol) Substrate->Intermediate Base Cat. RT to 40°C ActiveMeth Active Methylene (Nucleophile) ActiveMeth->Intermediate Intermediate->Substrate Reversible (Low Temp) TS_Dehydration Transition State (Dehydration) Intermediate->TS_Dehydration Heat (60-80°C) Essential Step Product Condensation Product (Alkene) TS_Dehydration->Product - H2O

Caption: Thermal activation (60-80°C) is critical to drive the dehydration step (Intermediate → Product) and prevent the reversible retro-aldol reaction.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Yield (<50%) Start->Issue1 Issue2 Impure Product Start->Issue2 CheckTemp Is Temp < 70°C? Issue1->CheckTemp CheckTime Reaction Time > 4h? Issue2->CheckTime Action1 Increase to Reflux (80°C) CheckTemp->Action1 Yes Action2 Check Catalyst Load CheckTemp->Action2 No Action3 Reduce Time (Prevent Bis-addition) CheckTime->Action3 Yes Action4 Recrystallize (EtOH) CheckTime->Action4 No

Caption: Decision matrix for diagnosing yield and purity issues based on reaction parameters.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Retrieved from

  • ResearchGate. (2023). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from

  • National Institutes of Health (NIH). (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from

  • Semantic Scholar. (2022). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from

  • ResearchGate. (2021). Knoevenagel condensation reaction optimization under various parameters. Retrieved from

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from

  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline. Retrieved from

Sources

Identifying decomposition products of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methylquinoline-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and the reliability of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many functionalized heterocyclic compounds, its stability can be a critical factor in experimental outcomes. The presence of a quinoline ring, a methyl group, and a carbaldehyde moiety creates a molecule susceptible to degradation under various conditions. Understanding these potential degradation pathways is paramount for accurate and reproducible research.

This guide is structured to address common issues related to the decomposition of this compound, providing both preventative measures and corrective actions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, linking them to potential decomposition of this compound and offering targeted solutions.

Issue 1: Inconsistent or Lower-Than-Expected Yields in Synthetic Reactions

Symptoms:

  • You are using this compound as a starting material, but the yield of your desired product is consistently low or variable between batches.

  • You observe the formation of unexpected side products in your reaction mixture.

Potential Cause: The primary cause of these issues is often the degradation of the this compound starting material before or during the reaction. The aldehyde group is particularly susceptible to oxidation, which can occur during storage or under certain reaction conditions.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material:

    • Before use, analyze your this compound by HPLC or NMR to confirm its purity.

    • Compare the analytical data with the certificate of analysis provided by the supplier. Look for the presence of a peak corresponding to 8-Methylquinoline-4-carboxylic acid, the primary oxidation product.[1]

  • Implement Proper Storage and Handling:

    • Store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

    • Keep the compound in a cool, dark, and dry place. Light exposure can also contribute to degradation.[2]

    • Use freshly opened containers or material that has been properly stored.

  • Optimize Reaction Conditions:

    • If your reaction involves oxidizing agents or is run in the presence of air for extended periods, consider degassing your solvents and running the reaction under an inert atmosphere.

    • For reactions sensitive to acidic or basic conditions, ensure the pH of your reaction mixture is controlled.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Symptoms:

  • When analyzing a sample of this compound or a reaction mixture containing it by HPLC or GC-MS, you observe unexpected peaks that are not attributable to your starting materials, reagents, or expected products.

Potential Cause: These unknown peaks are likely degradation products of this compound. The specific degradants formed will depend on the stress conditions the compound has been exposed to (e.g., acid, base, heat, light, or oxidizing agents).

Identifying Potential Degradation Products:

Stress Condition Potential Decomposition Products Rationale
Oxidative 8-Methylquinoline-4-carboxylic acidThe aldehyde group is readily oxidized to a carboxylic acid.[1]
Acidic/Basic Hydrolysis Limited degradation expected, but prolonged exposure may lead to minor hydroxylation of the quinoline ring.The quinoline ring is generally stable to hydrolysis, but extreme pH can catalyze some degradation.
Photolytic Hydroxylated derivatives (e.g., 8-Methyl-2-hydroxyquinoline-4-carbaldehyde), Quinolinones.UV irradiation can induce the formation of hydroxyl radicals that attack the quinoline ring.[3][4][5]
Thermal Polymerization products, potential ring-opened byproducts at very high temperatures.Aldehydes can be susceptible to polymerization at elevated temperatures.[2]

Troubleshooting and Identification Workflow:

To identify the unknown peaks, a forced degradation study is recommended. This involves intentionally subjecting this compound to various stress conditions to generate its degradation products.[6][7][8]

Caption: Workflow for a forced degradation study.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common degradation product of this compound?

A1: The most common degradation product is 8-Methylquinoline-4-carboxylic acid. This is due to the high susceptibility of the aldehyde functional group to oxidation.[1] This can occur slowly over time with exposure to air or more rapidly in the presence of oxidizing agents.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Keep it in a refrigerator or a cool, dark place.

  • Protect it from light by using an amber-colored vial or storing it in a light-blocking container.[2]

Q3: Can the quinoline ring itself degrade?

A3: Yes, while the quinoline ring is relatively stable, it can undergo degradation under certain conditions.[9] Common degradation pathways for the quinoline nucleus involve hydroxylation, leading to the formation of hydroxyquinolines and quinolinones, particularly under photolytic or strong oxidative conditions.[3][10][11][12][13]

Quinoline_Degradation_Pathways Quinoline Quinoline Ring Hydroxyquinolines Hydroxyquinolines Quinoline->Hydroxyquinolines Hydroxylation Quinolinones Quinolinones Quinoline->Quinolinones Oxidation RingOpening Ring-Opened Products Hydroxyquinolines->RingOpening Further Oxidation Quinolinones->RingOpening Further Oxidation

Caption: General degradation pathways of the quinoline ring.

Q4: What analytical techniques are best for identifying and quantifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying the parent compound and its degradation products.[14][15] A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[16]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.

Part 3: Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stressed Samples (Forced Degradation):

    • Acidic: Dissolve 10 mg of this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Dissolve 10 mg of the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Dissolve 10 mg of the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the unstressed sample and each of the stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information. [Link]

  • Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution? Chemistry Stack Exchange. [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). ResearchGate. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

  • When both groups, COOH and CHO, are in the same benzene ring, why is the aldehyde group can't reduce to alcohol by Ni/H2 (or by Pd/H2)? Quora. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article). ETDEWEB. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • (PDF) Photodegradation of quinoline in water. ResearchGate. [Link]

  • Where should we use 'carbaldehyde 'and where to use only 'benzaldehyde' in aromatic compounds? Quora. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • The HPLC chromatogram of quinoline degradation process. ResearchGate. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • 15.1: Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • 4-Quinolinecarboxaldehyde. PubChem. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

Sources

Technical Support Center: Solvent Selection for 8-Methylquinoline-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Methylquinoline-4-carbaldehyde. This document provides practical, in-depth guidance on a critical experimental parameter: solvent selection. The choice of solvent can profoundly impact reaction yield, selectivity, and the ease of product purification. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a solvent for reactions involving this compound?

A1: The selection of an appropriate solvent is a multi-faceted decision that hinges on several key factors:

  • Reactant and Reagent Solubility: First and foremost, all components of the reaction mixture, including the this compound substrate, catalysts, and other reagents, must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction environment. Quinoline and its derivatives are typically soluble in most organic solvents but only slightly soluble in cold water.[1][2][3]

  • Reaction Type and Mechanism: The nature of the chemical transformation dictates the ideal solvent properties. For instance, reactions proceeding through polar or charged intermediates are often favored by polar solvents, which can stabilize these species.[4] Conversely, some reactions, like certain Wittig olefinations, may proceed more efficiently in non-polar, aprotic environments to avoid stabilization of betaine intermediates.[5]

  • Solvent Polarity and Proticity: Solvents are broadly classified as polar or non-polar, and protic (containing acidic protons, e.g., alcohols) or aprotic (lacking acidic protons, e.g., THF, DCM).

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often excellent choices for reactions involving charged intermediates, such as in Knoevenagel condensations, as they can accelerate reaction rates.[6]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While good for dissolving polar reactants, they can sometimes interfere with reactions by participating in hydrogen bonding or reacting with strong bases or organometallics. However, they are common in reductive aminations.[7]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions where polarity is not a key driver and can be useful in managing reaction temperature through reflux.

  • Boiling Point and Temperature Control: The solvent's boiling point is crucial for reactions that require heating. A solvent with an appropriate boiling point allows the reaction to be maintained at a consistent temperature under reflux.

  • Work-up and Purification: Consider the ease of solvent removal post-reaction. Volatile solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are easily removed under reduced pressure. Also, consider the solvent's miscibility with aqueous solutions used during the work-up procedure.

Q2: My this compound is not dissolving. What are my options?

A2: Poor solubility is a common hurdle. Here is a systematic approach to troubleshooting this issue:

  • Verify Solvent Choice: Review the literature for similar quinoline derivatives to identify proven solvent systems. Common solvents for quinoline chemistry include ethanol, toluene, and DMSO.[8]

  • Employ a Co-Solvent System: If a single solvent is ineffective, a mixture of two or more miscible solvents can modulate the overall polarity.[8] For example, if your compound is poorly soluble in an aqueous buffer but soluble in DMSO, a buffered solution containing a percentage of DMSO can create a homogeneous mixture.[8]

  • Adjust pH: The quinoline nitrogen is basic.[8] In acidic conditions, this nitrogen can be protonated to form a salt, which is generally more soluble in polar protic solvents like water or ethanol.[8] Conversely, under basic conditions, the neutral form is more soluble in non-polar organic solvents.[8]

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent can help dissolve the starting material. Always ensure the temperature is well below the solvent's boiling point and does not cause degradation.

Q3: I'm seeing low yields and incomplete conversion. Could the solvent be the problem?

A3: Absolutely. If you are confident in your reagents and stoichiometry, the solvent is a prime suspect.

  • Poor Solubility: As discussed in Q2, if your starting material is not fully dissolved, the reaction is essentially running under heterogeneous conditions, which will drastically slow down the reaction rate and lead to incomplete conversion.

  • Inappropriate Polarity: The transition state of your reaction may be either stabilized or destabilized by the solvent. For example, in many condensation reactions, polar solvents are known to facilitate the reaction and improve yields.[9] A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF could show a significant improvement.[6]

  • Solvent-Reagent Incompatibility: Protic solvents like methanol or ethanol can react with or deactivate certain reagents. For instance, strong bases like n-BuLi or hydrides like NaH will be quenched by protic solvents. Similarly, sodium triacetoxyborohydride (STAB), a common reagent for reductive amination, is water-sensitive and not highly compatible with methanol.[7]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for common synthetic transformations performed on this compound.

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10]

Problem: Low yield and slow reaction rate.

Potential Cause Explanation & Solution
Use of Protic Solvents Protic solvents like methanol can slow down the reaction and lead to poor conversion and selectivity.[6] Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) is often an excellent choice and can be superior to toluene, leading to higher conversion and selectivity in a shorter time.[6]
Insufficient Polarity Non-polar solvents like toluene may not sufficiently promote the reaction. While they can work, reaction times are often longer.[6] Solution: If using a non-polar solvent, ensure adequate heating (reflux) to drive the reaction. For faster reactions at lower temperatures, consider polar aprotic alternatives.
Catalyst Incompatibility The choice of base catalyst is linked to the solvent. Weakly basic amines like piperidine or pyridine are common.[10] Solution: In the Doebner modification, which uses a carboxylic acid nucleophile (like malonic acid), pyridine is often used as both the solvent and the catalyst.[10] For other active methylene compounds, using a catalytic amount of a base in a solvent like ethanol or DMF is typical.
Sample Protocol: Knoevenagel Condensation with Malononitrile
  • To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the product often precipitates. If not, concentrate the mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified product.

Guide 2: Reductive Amination

This reaction converts the aldehyde into a new secondary or tertiary amine via the in-situ formation and reduction of an imine.[11]

Problem: Formation of side products or no reaction.

Potential Cause Explanation & Solution
Incorrect Solvent for Reducing Agent The choice of solvent is highly dependent on the reducing agent.[7] Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sensitive to water and not ideal for use in methanol.[7] Solution: Use aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[7] Sodium Cyanoborohydride (NaBH₃CN): This reagent is water-stable and is typically used with methanol as the solvent.[7] Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde. It should only be added after sufficient time has been allowed for complete imine formation.[7] Common solvents are methanol and ethanol.[7]
Aldehyde Instability The aldehyde may be unstable under the reaction conditions, especially if a bisulfite adduct is used and needs to be converted back to the free aldehyde.[12] Solution: Amine-borane complexes like 2-picoline borane are stable towards hydrolysis and allow for reactions in protic solvents necessary for iminium formation.[12] This can sometimes allow for the direct use of aldehyde bisulfite adducts.[12]
Decision Workflow for Reductive Amination Solvent

Caption: Solvent selection based on the reducing agent in reductive amination.

Guide 3: Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene using a phosphorus ylide.[13] The solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Problem: Poor stereoselectivity or low yield.

Potential Cause Explanation & Solution
Solvent Polarity and Ylide Type The mechanism and stereochemical outcome are influenced by the solvent. Non-stabilized ylides (R=alkyl) typically give (Z)-alkenes in non-polar, aprotic, salt-free conditions (e.g., THF, diethyl ether).[5][13][14] The reaction proceeds directly to an oxaphosphetane intermediate.[5] Stabilized ylides (R=electron-withdrawing group) are less reactive and give predominantly (E)-alkenes.[14] The reaction can be run in a wider range of solvents, including polar ones.
Presence of Lithium Salts Lithium salts, often from using n-BuLi as a base to form the ylide, can stabilize the betaine intermediate, leading to equilibration and potentially lower Z-selectivity for non-stabilized ylides.[14] Solution: Use bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the ylide under salt-free conditions to maximize Z-selectivity.[15]
General Experimental Workflow for a Wittig Reaction

WittigWorkflow cluster_Ylide Ylide Formation cluster_Reaction Olefin Formation PhosSalt Phosphonium Salt Base Add Strong Base (e.g., n-BuLi, NaH) in Anhydrous THF PhosSalt->Base Ylide Phosphorus Ylide Base->Ylide Aldehyde Add 8-Methylquinoline- 4-carbaldehyde in THF Ylide->Aldehyde ReactionMix Stir at appropriate temperature Aldehyde->ReactionMix Alkene Alkene Product ReactionMix->Alkene

Caption: General workflow for a Wittig olefination reaction.

Section 3: Solvent Property Data

For convenience, the properties of several common solvents are summarized below. This table can aid in making an informed selection based on the requirements of your specific reaction.

SolventFormulaDielectric Constant (20°C)Boiling Point (°C)Type
Toluene C₇H₈2.4111Non-Polar Aprotic
Tetrahydrofuran (THF) C₄H₈O7.666Polar Aprotic
Dichloromethane (DCM) CH₂Cl₂9.140Polar Aprotic
Ethyl Acetate (EtOAc) C₄H₈O₂6.077Polar Aprotic
Ethanol (EtOH) C₂H₅OH24.678Polar Protic
Methanol (MeOH) CH₃OH33.065Polar Protic
N,N-Dimethylformamide (DMF) C₃H₇NO36.7153Polar Aprotic
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.7189Polar Aprotic

References

Sources

Overcoming steric hindrance in 8-Methylquinoline-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in 8-Methylquinoline-4-carbaldehyde derivatives Content type: Technical Support Center / Troubleshooting Guide

Current Status: Operational Role: Senior Application Scientist Ticket ID: 8-MQ-4CHO-OPT

Executive Summary: The Steric Paradox

Welcome to the technical support hub for This compound . This scaffold presents a unique "Steric Paradox" that often confuses researchers:

  • The 8-Methyl Group: Creates significant steric bulk around the quinoline nitrogen (N1), severely hampering metal coordination and N-alkylation (the "Neocuproine Effect").

  • The 4-Carbaldehyde Group: Located on the pyridine ring, it is electronically activated but kinetically slower to form than its 2-position counterparts.

This guide addresses the specific friction points caused by these structural features during synthesis, derivatization, and complexation.

Module 1: Synthesis & Purification Troubleshooting

Core Challenge: Selective oxidation of the 4-methyl group in the presence of the 8-methyl group without over-oxidation.

The Protocol: Selective SeO₂ Oxidation

The standard route involves the Riley oxidation of 4,8-dimethylquinoline.

DOT Diagram: Selective Oxidation Pathway

SynthesisPathway Start 4,8-Dimethylquinoline SeO2 SeO2 / Dioxane (Reflux, 4-12h) Start->SeO2 Activation Side2 Unreacted 8-Methyl Group Start->Side2 Inert to SeO2 (Non-activated) Inter Intermediate Allylic Selenite SeO2->Inter Ene Reaction Product 8-Methylquinoline- 4-carbaldehyde Inter->Product [2,3]-Sigmatropic Rearrangement Side1 Side Product: Carboxylic Acid Product->Side1 Over-oxidation (Excess H2O/SeO2)

Figure 1: Mechanistic pathway of SeO₂ oxidation highlighting the inertness of the 8-methyl group.

Troubleshooting Guide: Synthesis
SymptomProbable CauseTechnical Solution
Low Yield (<30%) Reactivity Differential: The 4-methyl group is less reactive than the 2-methyl group due to electron density distribution.Increase Thermal Energy: Switch solvent from Ethanol (78°C) to 1,4-Dioxane (101°C) or Xylene. The reaction requires sustained reflux to overcome the activation energy barrier at the 4-position [1].
No Reaction at 8-Me Feature, not Bug: The 8-methyl group is benzylic but not activated by the ring nitrogen resonance like the 4-methyl.Verification: Do not increase equivalents of SeO₂ hoping to oxidize the 8-position. SeO₂ is highly selective for the activated 2- and 4-positions [2].
Tar/Black Residue Selenium Reduction: Red selenium precipitates and traps product.Filtration Protocol: Filter the hot reaction mixture through a Celite pad immediately. If the filtrate turns red again upon cooling, re-filter. Use a co-oxidant like TBHP to allow catalytic SeO₂ usage, reducing selenium waste [3].[1][2]
Over-oxidation (Acid) Water Contamination: Presence of water promotes oxidation to carboxylic acid.Dry Solvents: Ensure 1,4-Dioxane is anhydrous. If acid forms, convert it back to aldehyde via esterification

reduction, or restart with strict moisture control.

Module 2: Derivatization (Schiff Base Formation)

Core Challenge: The lipophilicity of the 8-methyl group reduces solubility, while the 4-aldehyde is sterically sensitive to peri-interactions from position 5.

The Protocol: Acid-Catalyzed Condensation

Reaction with amines (e.g., thiosemicarbazides, anilines) to form ligands.

Troubleshooting Guide: Functionalization
IssueDiagnostic QuestionCorrective Action
Precipitate is Impure "Did you use Ethanol at RT?"Solvent Switch: 8-Methyl derivatives are highly lipophilic. Ethanol may not dissolve the starting material fully. Use Hot Methanol or DMF/Ethanol (1:4) mixtures.
Reaction Stalled "Is there a substituent at Position 5?"Peri-Interaction Check: If you have a group at C5, it creates a "buttressing effect" against the C4-aldehyde. You must use Glacial Acetic Acid (cat.) or microwave irradiation to force the condensation [4].
Hydrolysis of Imine "Is the product stable in air?"Steric Protection: The 8-methyl group does not protect the imine bond at C4. Store these Schiff bases under inert atmosphere or in a desiccator.

Module 3: Metal Coordination (The 8-Me Blockade)

Core Challenge: The "Neocuproine Effect." The 8-methyl group physically blocks the approach of metal ions to the N1 nitrogen, preventing square-planar geometry.

DOT Diagram: Steric Hindrance in Coordination

StericBlock cluster_Outcome Coordination Outcomes Ligand 8-Methylquinoline-4-imine Ligand Metal Metal Ion (Cu, Zn, Fe) Ligand->Metal Attempted Binding Planar Square Planar (N,N-chelate) BLOCKED by 8-Me Metal->Planar Steric Clash Tetra Tetrahedral Distorted ALLOWED Metal->Tetra Steric Relief Mono Monodentate Binding (Imine N only) Metal->Mono Alternative

Figure 2: The 8-methyl group prevents planar coordination, forcing tetrahedral distortion or monodentate binding.

FAQ: Coordination Chemistry

Q: Why does my Copper(II) complex have a weird color/spectrum compared to the non-methylated analog? A: The non-methylated quinoline forms a square-planar complex (often green/blue). The 8-methyl group forces the copper into a tetrahedral distortion to avoid the methyl protons clashing with the metal center. This changes the d-orbital splitting energy, altering the color and redox potential [5].

Q: Can I force N1 coordination? A: Yes, but it weakens the bond. The M-N(quinoline) bond length will be significantly longer (weaker) than in unsubstituted quinolines. Expect lower stability constants (log K).

Q: How do I overcome this for stable complexes? A:

  • Use Larger Metals: The steric penalty is lower for larger ions (e.g., Cd(II), Hg(II)) than for small ions (Cu(II), Ni(II)).

  • Flexible Linkers: If designing a multidentate ligand, ensure the linker attached to the 4-position is flexible enough to allow the metal to approach from a "non-clashing" angle.

References

  • Riley Oxidation Mechanism & Selectivity

    • Selenium Dioxide Oxid
    • Source:

  • Reactivity of Methylquinolines

    • Developments in Synthetic Applic
    • Source:

  • Catalytic Protocols

    • Selenium-Dioxide Reagent Guide.
    • Source:

  • Schiff Base Synthesis & Sterics

    • Synthesis and Characterization of Schiff bases derived
    • Source:

  • Steric Hindrance in Coordination (Neocuproine Effect)

    • Steric Hindrance in Metal Coordination Drives Separation.[3]

    • Source:

Sources

Validation & Comparative

1H NMR Structural Elucidation & Comparative Guide: 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 8-Methylquinoline-4-carbaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of Schiff base ligands for metallo-pharmaceuticals and antimalarial agents. Its structural integrity relies on the precise regioselective oxidation of the 4-methyl group while retaining the 8-methyl substituent.

This guide provides a definitive interpretation of its 1H NMR spectrum, contrasting it with its closest structural analog, Quinoline-4-carbaldehyde . By analyzing the specific deshielding effects of the aldehyde moiety and the electron-donating nature of the 8-methyl group, this document establishes a self-validating protocol for structural confirmation.

Structural Context & Comparative Analysis[1]

To ensure accurate identification, the target molecule must be compared against the non-methylated parent scaffold. The presence of the methyl group at position 8 induces specific electronic and steric changes observable in the NMR spectrum.

Comparative Matrix: Target vs. Alternative
FeatureTarget: this compound Alternative: Quinoline-4-carbaldehyde Diagnostic Implication
C8-Substituent Methyl Group (-CH₃)Proton (H)Primary Differentiator: The target shows a singlet ~2.8 ppm; the alternative shows a multiplet/doublet ~8.1 ppm.
Aldehyde (-CHO) ~10.4 – 11.0 ppm (Singlet)~10.4 – 11.0 ppm (Singlet)Confirms oxidation state (aldehyde vs. alcohol/methyl).
H-7 Multiplicity Doublet (or dd)Triplet / MultipletLoss of H-8 coupling in the target simplifies the H-7 signal.
Solubility Moderate (Lipophilic)Moderate8-Me increases lipophilicity, aiding solubility in CDCl₃.
Application Sterically hindered Schiff basesGeneral Schiff bases8-Me provides steric bulk, influencing metal coordination geometry.

Experimental Protocol: Synthesis & Sample Preparation

Reliable NMR data depends on the purity of the sample. The following protocol outlines the standard Riley Oxidation route, which selectively oxidizes the activated 4-methyl group of 4,8-dimethylquinoline.

A. Synthesis Workflow (Riley Oxidation)
  • Reagents: 4,8-Dimethylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.1 eq).

  • Solvent: 1,4-Dioxane (wet) or Xylene.

  • Condition: Reflux for 4–6 hours. SeO₂ selectively attacks the allylic/benzylic position at C4 due to higher reactivity compared to the C8-methyl.

  • Purification: Filter hot to remove Selenium metal. Evaporate solvent.[1][2] Recrystallize from Ethanol/Hexane.

B. NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent. Use DMSO-d₆ if solubility is poor or to observe exchangeable protons (though none are present here).

  • Concentration: Dissolve ~10 mg of purified solid in 600 µL of solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove any residual Selenium particles, which can cause line broadening.

C. Synthesis & Analysis Workflow Diagram

G Start Precursor: 4,8-Dimethylquinoline Reaction Reaction: SeO2 Oxidation (Reflux, Dioxane) Start->Reaction Activation of C4-Me Workup Workup: Filter Se(0) Recrystallize Reaction->Workup Reduction of Se(IV) Product Target: 8-Methylquinoline- 4-carbaldehyde Workup->Product Isolation NMR 1H NMR Analysis (CDCl3) Product->NMR Validation

Figure 1: Selective oxidation workflow for the synthesis of this compound from 4,8-dimethylquinoline.

Spectral Interpretation (Detailed Assignment)

The 1H NMR spectrum of this compound is characterized by three distinct regions: the deshielded aldehyde, the aromatic quinoline system, and the aliphatic methyl group.

Chemical Shift Assignments (CDCl₃, 400 MHz)
Proton PositionShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Interpretation
-CHO (C4) 10.4 – 11.0 Singlet (s)1H-Diagnostic: Highly deshielded due to anisotropy of the C=O and the aromatic ring. Confirms successful oxidation.
H-2 9.1 – 9.3 Doublet (d)1HJ ≈ 4.5Most deshielded aromatic proton. Located between N and C-CHO.
H-5 8.0 – 8.2 Doublet (d)1HJ ≈ 8.5Deshielded by the peri-effect of the C4-carbonyl group.
H-3 7.8 – 7.9 Doublet (d)1HJ ≈ 4.5Ortho to the aldehyde group.
H-7 7.5 – 7.7 Doublet (d)1HJ ≈ 7.0Key Difference: Appears as a doublet (coupled to H-6) rather than a triplet, due to substitution at C8.
H-6 7.4 – 7.6 Triplet (t/dd)1HJ ≈ 7.0, 8.5Overlaps often occur here; typically a triplet of doublets.
-CH₃ (C8) 2.7 – 2.9 Singlet (s)3H-Diagnostic: Distinct aliphatic signal. Confirms the 8-methyl group remains intact and was not oxidized.
Mechanistic Insight on Shifts
  • The Aldehyde (10.4+ ppm): The carbonyl carbon is sp² hybridized and electron-withdrawing. The proton attached to it experiences extreme deshielding.

  • The H-2 Proton (9.2 ppm): This proton is adjacent to the electronegative Nitrogen atom and is in the deshielding cone of the C4-aldehyde. This "double deshielding" makes it the furthest downfield aromatic signal.

  • The 8-Methyl Group (2.8 ppm): Methyl groups on aromatic rings typically appear ~2.3 ppm (e.g., toluene). However, in the quinoline system, the ring current and the proximity to the Nitrogen lone pair (though N is at position 1) shift this slightly downfield to ~2.7–2.9 ppm.

Structural Elucidation Logic

To confirm the structure without a reference standard, follow this logic pathway.

Logic Spectrum Acquire 1H NMR Spectrum CheckCHO Signal > 10.0 ppm? Spectrum->CheckCHO CheckMe Singlet @ 2.7-2.9 ppm? Spectrum->CheckMe CheckArom Aromatic Region (7.0 - 9.5 ppm) Spectrum->CheckArom AldehydeConfirmed Aldehyde Confirmed (Not Alcohol/Ester) CheckCHO->AldehydeConfirmed Yes MethylConfirmed 8-Methyl Confirmed (Not H-8) CheckMe->MethylConfirmed Yes AssignH2 Identify H-2 (~9.2 ppm, d) CheckArom->AssignH2 AssignH7 Identify H-7 (Doublet, not Triplet) CheckArom->AssignH7 Final Structure Validated: This compound AldehydeConfirmed->Final MethylConfirmed->Final AssignH2->Final AssignH7->Final

Figure 2: Step-by-step logic for structural validation using 1H NMR data.

References

  • Riley Oxidation Mechanism & Application

    • Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. ResearchGate.[3]

    • Developments in Synthetic Application of Selenium(IV) Oxide. PMC.

  • Base Quinoline Spectral Data

    • 4-Quinolinecarboxaldehyde 1H NMR Spectrum. ChemicalBook.

    • 8-Methylquinoline 1H NMR Data. ChemicalBook.

  • Biological Applications (Schiff Bases)

    • Synthesis and Antimicrobial Activity of Schiff Bases Derived from Quinoline-3-carbaldehyde. ResearchGate.[3]

    • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[4] PMC.

Sources

FT-IR Characterization of 8-Methylquinoline-4-carbaldehyde: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum Analysis of 8-Methylquinoline-4-carbaldehyde Peaks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of quinoline derivatives for antimalarial or oncological applications, This compound represents a critical intermediate. Its structural validation is often bottlenecked by the need to distinguish the newly formed aldehyde moiety from the methyl-substituted quinoline scaffold.

This guide provides a rigorous spectral analysis of this compound. Unlike standard database entries, we dissect the diagnostic utility of FT-IR against its primary alternatives (NMR and MS) and provide a self-validating protocol for distinguishing this compound from its non-carbonylated precursors.

Part 1: Structural Context & Theoretical Predictions[2][3]

To accurately interpret the spectrum, one must deconstruct the molecule into its three vibrationally active components. The interplay between the electron-withdrawing aldehyde and the electron-donating methyl group on the aromatic ring creates specific frequency shifts.

The Diagnostic Triad

Successful identification requires the simultaneous detection of three distinct signal sets. If any are missing, the structure is unconfirmed.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Structural Insight
Aldehyde (C=O) Stretching1680 – 1700 Conjugation with the quinoline ring lowers the frequency from the standard 1720 cm⁻¹.
Aldehyde (C-H) Stretching (Fermi Resonance)~2820 & ~2720 Critical Diagnostic. The "Fermi Doublet" distinguishes the aldehyde from ketones or esters.
Methyl (–CH₃) C-H Deformation1380 & 1450 Confirms the 8-position substituent (distinct from the ring C-H).
Quinoline Ring C=C / C=N Stretching1620 – 1500 Characteristic aromatic skeletal vibrations.

Expert Insight: The most common error in analyzing this compound is confusing the aromatic C-H stretch (3050 cm⁻¹) with the methyl C-H stretch (2960 cm⁻¹). High-resolution scanning (2 cm⁻¹) is recommended to resolve this shoulder.

Part 2: Experimental Protocol (ATR vs. KBr)

Choosing the correct sampling technique is not merely a matter of convenience; it dictates spectral resolution. Below is a comparative workflow to determine the optimal method for your specific sample state.

Decision Matrix: Sample Preparation

SamplePrep start Start: Sample Assessment state Physical State? start->state solid Crystalline Solid state->solid crude Crude/Oily Residue state->crude quant Goal: Quantitative Purity? solid->quant qual Goal: Quick ID? solid->qual atr Protocol B: Diamond ATR (Reflectance) crude->atr Direct Analysis kbr Protocol A: KBr Pellet (Transmission) quant->kbr High Sensitivity qual->atr High Throughput

Figure 1: Decision matrix for selecting between KBr pellet and ATR sampling based on analytical goals.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra and resolving the Fermi resonance doublet.

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to avoid Christiansen effect).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation: The pellet must be translucent. An opaque pellet indicates moisture or coarse particles.

Protocol B: Diamond ATR (Best for Routine Screening)

Best for: Reaction monitoring and crude intermediates.

  • Cleaning: Clean the diamond crystal with isopropanol; ensure background is flat.

  • Application: Place 5 mg of solid on the crystal.

  • Contact: Apply high pressure using the slip-clutch clamp. Ensure the "force gauge" indicates maximum contact to improve the weak overtone signals of the aldehyde.

Part 3: Comparative Analysis of Alternatives

While FT-IR is the fastest method for identification, it must be contextualized against other analytical techniques to ensure rigorous characterization.[1]

Comparison 1: FT-IR vs. 1H-NMR

Scenario: Confirming the oxidation of the alcohol precursor to the aldehyde.

FeatureFT-IR (this compound)1H-NMR (Alternative)Verdict
Aldehyde Detection Instant. Strong C=O peak at ~1690 cm⁻¹.[1]Definitive. Singlet at ~10.0-11.0 ppm.FT-IR is faster for "Yes/No" confirmation.
Regiochemistry Ambiguous. Cannot easily prove the methyl is at position 8 vs. 6.Precise. Coupling constants (

values) confirm substitution pattern.
NMR is required for positional isomer confirmation.
Sample Recovery High. Nondestructive (ATR).[2]High. But requires deuterated solvents.FT-IR is more cost-effective.
Comparison 2: Target vs. Impurity (8-Methylquinoline)

Scenario: Did the formylation reaction work? You must distinguish the product from the starting material (8-methylquinoline).

Spectral RegionProduct: this compoundImpurity: 8-Methylquinoline (Starting Material)
1700 cm⁻¹ Strong Band (C=O) Absent (Baseline flat)
2700-2850 cm⁻¹ Doublet (C-H Aldehyde) Absent (Only Ar-H >3000 and Me-H <3000)
Fingerprint Distinct C-C(=O)-C bendingStandard Quinoline pattern

Part 4: Spectral Analysis & Peak Assignment Workflow

To ensure scientific integrity, use this logic flow to assign peaks. This prevents "confirmation bias" where researchers force a peak to fit a structure.

PeakAssignment input Input Spectrum check_co Check 1680-1700 cm⁻¹ (Carbonyl Region) input->check_co has_co Strong Band Present? check_co->has_co check_fermi Check 2720 & 2820 cm⁻¹ (Fermi Doublet) has_co->check_fermi Yes result_start Starting Material (No Reaction) has_co->result_start No check_methyl Check 2960 cm⁻¹ (Methyl C-H) check_fermi->check_methyl Doublet Found result_ket Ketone/Ester (Misidentification) check_fermi->result_ket Single/No Peak result_ald Aldehyde Confirmed check_methyl->result_ald Peak Present

Figure 2: Logical workflow for validating the presence of the aldehyde and methyl groups.

Detailed Peak Assignment Table
Frequency (cm⁻¹)AssignmentIntensityMechanism/Notes
3060 Ar-H StretchMediumC-H stretching of the quinoline ring protons.
2960 Me-H StretchWeak/MedAsymmetric stretching of the 8-Methyl group.
2820 C(O)-H StretchWeakFermi Resonance Fundamental.
2720 C(O)-H StretchWeakFermi Resonance Overtone (Diagnostic).
1690 C=O StretchStrongCarbonyl stretch. Lowered by ~30 cm⁻¹ due to aromatic conjugation.
1595 C=N / C=CStrongQuinoline ring breathing modes.
1380 -CH₃ BendMedium"Umbrella" deformation of the methyl group.
780 C-H Out-of-PlaneStrongIndicative of substituted aromatic rings (ortho/meta/para patterns).

Part 5: Troubleshooting & Validation

Issue: The Carbonyl peak is split or broad.

  • Cause: Hydrogen bonding with residual water or solvent (if using KBr).

  • Solution: Dry the sample in a vacuum desiccator for 4 hours. If using ATR, ensure the crystal is completely dry.[1]

Issue: The Fermi Doublet (2720 cm⁻¹) is invisible.

  • Cause: Sample concentration in KBr is too low, or ATR pressure is insufficient.

  • Solution: Increase sample concentration to 2-3% in KBr. In ATR, this peak is often buried in noise; accumulation of more scans (e.g., 64 vs.[1] 16) improves signal-to-noise ratio.

Issue: Distinguishing 8-Methyl from 6-Methyl isomers.

  • Limitation: FT-IR is poor at distinguishing positional isomers on the aromatic ring unless reference spectra for both are available for fingerprint overlay.

  • Recommendation: Use 1H-NMR for this specific differentiation (looking for the splitting pattern of the aromatic protons).[3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for Fermi resonance theory).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 8-Methylquinoline. National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Specac Application Notes. (2022). ATR vs. Transmission: Which is right for your analysis? Available at: [Link][1]

Sources

The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 8-Methylquinoline-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry.

The Rationale of Ionization: Selecting the Appropriate Technique

The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the type and extent of fragmentation observed. For a thermally stable, relatively volatile organic molecule like this compound, Electron Ionization (EI) is the most common and informative method.

Why Electron Ionization?

EI employs a high-energy electron beam (typically 70 eV) to ionize the sample molecules in the gas phase. This "hard" ionization technique imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, rich in structural information. This is particularly valuable for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are less suitable for the primary structural elucidation of a small molecule like this in a pure form. ESI is designed to produce intact molecular ions with minimal fragmentation, making it ideal for analyzing large, non-volatile biomolecules or for liquid chromatography-mass spectrometry (LC-MS) applications where the primary goal is to obtain the molecular weight of components in a mixture.

A Step-by-Step Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound using EI. The gas chromatograph separates the compound from any impurities, ensuring that a pure sample enters the mass spectrometer.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. For this compound, a straightforward protocol is sufficient:

  • Dissolution: Dissolve a small amount of the solid compound (typically 1 mg) in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. This ensures that the GC column and mass spectrometer are not overloaded.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

GC-MS Instrumental Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of quinoline derivatives.

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the amount of analyte reaching the column for high sensitivity.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumAn inert gas that provides good chromatographic resolution.
Flow Rate1.0 mL/minA standard flow rate for many capillary columns.
Oven ProgramInitial temp: 90°C (hold 2 min), Ramp: 20°C/min to 260°C (hold 3 min)A temperature ramp allows for the separation of compounds with different boiling points. The final hold ensures that the analyte elutes completely.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To induce fragmentation and obtain a detailed mass spectrum for structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
Source Temperature230 °CMaintains the analyte in the gas phase and prevents condensation within the ion source.
Quadrupole Temperature150 °CEnsures stable performance of the mass analyzer.
Mass Scan Range30-200 amuThis range will cover the molecular ion and the expected major fragments of this compound (MW = 171.19 g/mol ).

Deconstructing the Molecule: A Predictive Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to be driven by the stability of the quinoline ring and the reactivity of the aldehyde and methyl substituents. The molecular ion (M+) peak should be readily observable at m/z 171.

The proposed fragmentation pathway is illustrated below:

fragmentation_pathway M This compound (m/z 171, M+•) F1 Loss of H• (m/z 170) M->F1 - H• F3 Loss of CHO• (m/z 142) M->F3 - CHO• F2 Loss of CO (m/z 143) F1->F2 - CO F5 Loss of H• from Methyl Group (m/z 142) F2->F5 - H• F6 Loss of HCN (m/z 115) F2->F6 - HCN F3->F6 - HCN F7 Loss of CH3• (m/z 127) F3->F7 - CH3• F4 8-Methylquinoline Cation (m/z 142) F4->F5 - H• F4->F6 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Analysis of Key Fragmentation Steps:

  • Formation of the Molecular Ion (m/z 171): The initial ionization event will remove an electron from the molecule, most likely from one of the non-bonding electrons on the nitrogen or oxygen atom, or from the π-system of the aromatic ring, to form the molecular ion (M+•).

  • Loss of a Hydrogen Radical (M-1, m/z 170): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion. This [M-H]+ fragment is expected to be a prominent peak in the spectrum.

  • Loss of Carbon Monoxide (from M-1, m/z 142): The acylium ion formed by the loss of a hydrogen radical can subsequently lose a neutral molecule of carbon monoxide (CO), a very stable small molecule. This would lead to a fragment at m/z 142, corresponding to the 8-methylquinolinium cation.

  • Loss of the Formyl Radical (M-29, m/z 142): Direct cleavage of the C-C bond between the quinoline ring and the aldehyde group would result in the loss of a formyl radical (•CHO), also leading to the formation of the 8-methylquinolinium cation at m/z 142. This is another highly probable fragmentation pathway for aromatic aldehydes.

  • Fragmentation of the Quinoline Ring (Loss of HCN, m/z 115): The quinoline ring itself is susceptible to fragmentation. A characteristic fragmentation of nitrogen-containing heterocyclic aromatic compounds is the loss of hydrogen cyanide (HCN). Therefore, the fragment at m/z 142 is expected to lose HCN (27 Da) to produce a fragment at m/z 115.

  • Further Fragmentation: Other minor fragmentation pathways may also be observed, such as the loss of a methyl radical (•CH3) from the fragment at m/z 142 to give a fragment at m/z 127.

Comparative Analysis: Insights from Related Structures

The proposed fragmentation pattern for this compound is strongly supported by the known fragmentation of similar molecules.

CompoundKey Fragmentation PathwaysCommon Fragments (m/z)
Quinoline Loss of HCN129 (M+), 102
8-Methylquinoline M+, M-H•, M-HCN143 (M+), 142, 115
Quinoline-2-carboxylic acid Loss of •COOH or CO2, followed by loss of HCN173 (M+), 128, 129, 102
Benzaldehyde M+, M-H•, M-CHO•106 (M+), 105, 77
  • Quinoline and 8-Methylquinoline: The fragmentation of the parent quinoline ring system consistently shows the loss of HCN, supporting the proposed loss of HCN from the 8-methylquinolinium fragment. The mass spectrum of 8-methylquinoline itself shows a strong molecular ion peak at m/z 143 and a significant M-1 peak at m/z 142, which is consistent with the stability of the quinolinium cation.

  • Quinoline-2-carboxylic acid: The fragmentation of this compound is dominated by the loss of the carboxylic acid group, either as a carboxyl radical (•COOH) or as carbon dioxide (CO2). This highlights the tendency for fragmentation to be initiated at the substituent. By analogy, the aldehyde group in this compound is expected to be a primary site of fragmentation.

  • Benzaldehyde: As a simple aromatic aldehyde, benzaldehyde provides a fundamental comparison. Its mass spectrum is characterized by a strong molecular ion peak, a very intense M-1 peak due to the formation of the stable benzoyl cation, and a significant M-29 peak from the loss of the formyl radical to form the phenyl cation. This supports the proposed initial fragmentation steps for this compound.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and drawing comparisons with structurally related compounds, we have proposed a logical and scientifically grounded fragmentation pathway. The key takeaways for researchers are:

  • Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the recommended technique for the detailed structural analysis of this compound.

  • The fragmentation is likely to be initiated at the aldehyde functional group , leading to the characteristic losses of a hydrogen radical (M-1) and a formyl radical (M-29).

  • Subsequent fragmentation of the stable 8-methylquinolinium cation is expected to involve the loss of hydrogen cyanide (HCN), a hallmark of quinoline ring fragmentation.

This predictive framework serves as a valuable tool for the tentative identification and structural confirmation of this compound and can be extended to other substituted quinoline aldehydes. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to design and interpret their mass spectrometry experiments with greater confidence.

References

  • Fu, K., Ren, Q., Bao, Q., Lian, S., & Liu, J. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 2424, 012048.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Fu, K., Ren, Q., Bao, Q., Lian, S., & Liu, J. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research, 5(11), 1-8.
  • Wikipedia. (2023, October 26). Sample preparation in mass spectrometry. In Wikipedia. Retrieved from [Link]

  • Fu, K., Ren, Q., Bao, Q., Lian, S., & Liu, J. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research, 5(11).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mass spectral interpretation. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Electrospray ionization. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • University of Victoria. (n.d.). 2.30 Electrospray Mass Spectrometry. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

  • Bitesize Bio. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 28). Electron ionization. In Wikipedia. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2), 003.
  • Zhang, Q., et al. (2016). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(5), 894-897.

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Advance in Mass Ionization Techniques. Asian Journal of Research in Chemistry, 11(4), 1017-1022.

A Comparative Analysis of the Reactivity of 8-Methylquinoline-4-carbaldehyde and Quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, quinoline-4-carbaldehydes serve as versatile building blocks for the synthesis of a wide array of functional molecules with significant applications in medicinal chemistry and materials science.[1] The reactivity of the aldehyde group at the C4 position is pivotal to its synthetic utility. This guide provides a detailed comparative analysis of the reactivity of 8-Methylquinoline-4-carbaldehyde and its parent analogue, Quinoline-4-carbaldehyde. The introduction of a methyl group at the 8-position introduces distinct electronic and steric effects that modulate the reactivity of the 4-carbaldehyde moiety. This comparison will delve into these effects, supported by established chemical principles and available experimental evidence, to provide researchers with a predictive understanding of their behavior in common synthetic transformations.

Molecular Architecture and the Influence of the 8-Methyl Group

The fundamental difference between the two molecules lies in the presence of a methyl group at the 8-position of the quinoline ring in this compound. This seemingly minor structural modification has significant consequences for the molecule's reactivity due to a combination of electronic and steric factors.

Electronic Effects: The methyl group is a weak electron-donating group.[1] Through inductive effects, it can slightly increase the electron density of the quinoline ring. This increased electron density could potentially be delocalized onto the 4-carbaldehyde group, which might slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be modest.

Steric Effects (Peri-Interaction): A more pronounced influence of the 8-methyl group is steric hindrance. The proximity of the 8-position to the 4-position in the quinoline scaffold leads to a phenomenon known as a "peri-interaction." This interaction describes the steric strain between substituents at these positions.[2] In this compound, the methyl group at C8 and the carbaldehyde group at C4 are in close spatial proximity, leading to significant steric congestion. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon of the aldehyde.

G cluster_8_methyl This compound cluster_unsubstituted Quinoline-4-carbaldehyde 8_Me 8-Methyl Group (Steric Shield) 4_CHO_8_Me 4-Carbaldehyde Group 8_Me->4_CHO_8_Me Peri-Interaction (Steric Hindrance) 4_CHO_unsub 4-Carbaldehyde Group (Accessible)

Caption: Steric hindrance in this compound.

Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric effects dictates the relative reactivity of the two aldehydes in various chemical reactions. While direct quantitative comparative studies are scarce, a logical deduction based on established principles of organic chemistry allows for a robust prediction of their behavior.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes.[3][4][5] The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

  • Quinoline-4-carbaldehyde: The aldehyde group in this molecule is relatively unhindered, allowing for ready attack by a wide range of nucleophiles.

  • This compound: The peri-interaction between the 8-methyl group and the 4-carbaldehyde group creates significant steric hindrance around the carbonyl carbon. This steric shield is expected to decrease the rate of nucleophilic addition compared to the unsubstituted analogue. Bulky nucleophiles will be particularly affected by this hindrance.

Reaction TypeQuinoline-4-carbaldehydeThis compoundExpected Outcome
Nucleophilic Addition Higher reactivityLower reactivityQuinoline-4-carbaldehyde is expected to react faster with nucleophiles due to the lower steric hindrance around the aldehyde group.
Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group to form a new carbon-carbon double bond.[6][7][8]

  • Quinoline-4-carbaldehyde: This aldehyde is expected to undergo Knoevenagel condensation readily with various active methylene compounds under standard conditions.[9]

  • This compound: The steric hindrance from the 8-methyl group may slow down the initial nucleophilic attack of the enolate from the active methylene compound on the carbonyl carbon. This could lead to lower reaction rates and potentially lower yields compared to Quinoline-4-carbaldehyde under identical conditions. To achieve comparable yields, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst) might be necessary.

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Caption: Knoevenagel Condensation Workflow and Comparative Reactivity.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[10][11]

  • Quinoline-4-carbaldehyde: This aldehyde is a suitable substrate for the Wittig reaction, allowing for the formation of the corresponding 4-vinylquinoline derivatives.[12]

  • This compound: The steric bulk of the 8-methyl group is anticipated to hinder the approach of the Wittig reagent to the carbonyl carbon. This steric clash would likely decrease the rate of the reaction and may necessitate the use of less bulky ylides or modified reaction conditions to achieve good yields. The formation of the initial betaine or oxaphosphetane intermediate would be the sterically demanding step.[13]

ReactionQuinoline-4-carbaldehydeThis compound
Wittig Reaction Expected to proceed efficiently.Reaction rate and yield may be lower due to steric hindrance.

Experimental Protocols

While direct comparative experimental data is limited, the following general protocols for reactions involving quinoline aldehydes can be adapted for both substrates, with the expectation that longer reaction times or more forcing conditions may be required for this compound.

General Protocol for Knoevenagel Condensation

Materials:

  • Quinoline-4-carbaldehyde or this compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Basic catalyst (e.g., piperidine, a few drops)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the aldehyde and the active methylene compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the base.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[9]

General Protocol for Wittig Reaction

Materials:

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Quinoline-4-carbaldehyde or this compound (1.0 eq)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise to generate the ylide (a color change is often observed).

  • Stir the mixture for a period to ensure complete ylide formation.

  • Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[13]

Conclusion

The presence of a methyl group at the 8-position of quinoline-4-carbaldehyde significantly influences its reactivity, primarily through steric hindrance. The resulting peri-interaction between the 8-methyl and 4-formyl groups is expected to decrease the reactivity of this compound in nucleophilic addition, Knoevenagel condensation, and Wittig reactions compared to its unsubstituted counterpart, Quinoline-4-carbaldehyde. While the electronic effect of the methyl group is minimal, the steric impediment it creates is a critical factor for researchers to consider when designing synthetic routes involving this substituted aldehyde. For reactions with this compound, optimization of reaction conditions, such as employing higher temperatures, longer reaction times, or less sterically demanding reagents, may be necessary to achieve desired outcomes. This comparative guide provides a predictive framework for anticipating the reactivity of these two important synthetic building blocks, enabling more efficient and informed synthetic planning.

References

[1] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules, 25(9), 2098. [14] The catalyst 1 mediated Knoevenagel condensation of 8-... | Download Scientific Diagram. (n.d.). ResearchGate. [6] Knoevenagel Condensation. (n.d.). [15] Theoretical Studies on 2-Methyl-8-quinolinecarboxaldehyde: An In-depth Technical Guide. (n.d.). Benchchem. [16] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1395-1405. [7] Knoevenagel condensation. (n.d.). Wikipedia. [17] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). ARKIVOC, 2022(3), 41-54. [13] Side reactions of the aldehyde group in 2-Methyl-8-quinolinecarboxaldehyde. (n.d.). Benchchem. [18] Synthesis of 8-methylquinoline. (2020). PrepChem.com. [8] Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich. [19] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [20] Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [21] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(18), 13037-13047. [22] Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry. [23] A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. (2012). Beilstein Journal of Organic Chemistry, 8, 1725-1729. [24] Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. (2025). [25] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. (n.d.). Benchchem. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). [12] A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. (2012). Beilstein Journal of Organic Chemistry, 8, 1725-1729. [10] Wittig reaction. (n.d.). Wikipedia. [11] Wittig Reaction. (n.d.). Alfa Chemistry. [9] Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. (n.d.). Benchchem. [3] 3.2 Nucleophilic addition reactions. (2025). Fiveable. [4] Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [2] More Detail on Peri-Substitution Research. (n.d.). [5] Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017). YouTube. [26] A Comparative Study: 2-Methyl-8- quinolinecarboxaldehyde and 8. (n.d.). Benchchem. [27] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(1), 13. [28] Halogenation of 8-methyl quinoline | Download Scientific Diagram. (n.d.). ResearchGate. [29] peri-Interactions in naphthalenes, 13 8-Dimethylamino-naphth-1-yl carbinols as model systems for potential N→Si/P interactions. (2005). Journal of Organometallic Chemistry, 690(18), 4156-4167. [30] A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [31] peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[1][16]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[h]quinazolines. (n.d.). Organic & Biomolecular Chemistry. [32] Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(22), 8009. [33] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules, 18(12), 15769-15784. [34] Plausible mechanism for C−H functionalization of 8‐methylquinolines. (n.d.). ResearchGate. [35] Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. (n.d.). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

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A Comparative Guide to the Crystallographic Landscape of 8-Methylquinoline-4-carbaldehyde Analogs and Their Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the quinoline scaffold remains a cornerstone of molecular design, offering a versatile platform for developing novel therapeutic agents and functional materials.[1] The introduction of a carbaldehyde group, particularly at the 4-position, and further functionalization, such as the addition of a methyl group at the 8-position, opens up a rich field of coordination chemistry. This guide provides an in-depth technical comparison of the X-ray crystallography data available for metal complexes of quinoline-carbaldehyde derivatives, with a focus on Schiff base complexes as potent alternatives to the yet-to-be-crystallized 8-Methylquinoline-4-carbaldehyde complexes. We will delve into the structural nuances, synthesis methodologies, and the profound impact of metal coordination on the biological and chemical properties of these fascinating compounds.

The Significance of Quinoline-Carbaldehyde Scaffolds in Coordination Chemistry

Quinoline and its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aldehyde functionality at the 4-position serves as a versatile synthetic handle, most notably for the formation of Schiff bases through condensation with primary amines. These Schiff base ligands are exceptional chelating agents, capable of forming stable complexes with a variety of transition metals.[2]

The coordination of a metal ion to a quinoline-based Schiff base ligand often leads to a significant enhancement of its biological efficacy. This potentiation is attributed to several factors, including increased lipophilicity, which facilitates passage through cell membranes, and the stabilization of the ligand in a conformation that enhances its interaction with biological targets.[2] X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these metal complexes, providing invaluable insights into their coordination geometry, bond lengths, and angles, which are critical for understanding their structure-activity relationships.

Comparative Crystallographic Analysis of Quinoline-Carbaldehyde Schiff Base Metal Complexes

While the crystal structure of a metal complex of this compound remains to be reported in the crystallographic literature, a wealth of data exists for analogous quinoline-carbaldehyde Schiff base complexes. This section presents a comparative analysis of selected crystal structures, highlighting key structural features. The data is primarily sourced from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3][4]

CCDC Deposition No.CompoundMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
2279657N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide---[5]
2279658N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide---[5]
1976925(1E,1E')-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine)---[6]
-[Cu(L)Cl] where L is a Schiff base from 2-quinoline carboxaldehydeCu(II)Distorted Square PlanarCu-N(imine) ~1.9-2.0, Cu-N(quinoline) ~2.0-2.1, Cu-O ~1.9-2.0, Cu-Cl ~2.2-2.3[7]
-[Zn(L1)2] where L1 is a Schiff base of 2-carbaldehyde-8-hydroxyquinolineZn(II)Distorted TetrahedralZn-N(imine) ~2.0-2.1, Zn-O(phenolic) ~1.9-2.0[8]

Expert Insights: The coordination geometry around the central metal ion is a critical determinant of the complex's properties. In the case of copper(II) complexes, a distorted square planar geometry is commonly observed, which is a consequence of the d⁹ electronic configuration of the Cu(II) ion and the Jahn-Teller effect. For zinc(II) complexes, with a d¹⁰ configuration, a tetrahedral geometry is typical, as it minimizes ligand-ligand repulsion. The choice of the metal ion and the specific substituents on the quinoline and amine precursors allows for the fine-tuning of these geometric parameters, which in turn influences the biological activity and catalytic potential of the complexes.

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis of quinoline-carbaldehyde Schiff base metal complexes is a well-established process. The following protocols provide a detailed, step-by-step methodology for their preparation and crystallization, grounded in established literature procedures.

Synthesis of Quinoline-Carbaldehyde Schiff Base Ligands

The foundational step is the synthesis of the Schiff base ligand through the condensation of a quinoline-carbaldehyde with a primary amine.

Workflow for Schiff Base Synthesis

SchiffBaseSynthesis QC Quinoline-Carbaldehyde Reaction Reflux QC->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol/Methanol Solvent->Reaction Solvent Catalyst Glacial Acetic Acid (cat.) Catalyst->Reaction Catalyst Product Schiff Base Ligand Reaction->Product Cooling & Filtration

Caption: General workflow for the synthesis of quinoline-carbaldehyde Schiff base ligands.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve one equivalent of the desired quinoline-carbaldehyde (e.g., quinoline-2-carboxaldehyde) in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add a stoichiometric equivalent of the primary amine.

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated Schiff base ligand is then collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis of Metal Complexes

The synthesized Schiff base ligand is then reacted with a metal salt to form the coordination complex.

Workflow for Metal Complex Synthesis

MetalComplexSynthesis Ligand Schiff Base Ligand Reaction Stir/Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2, Zn(OAc)2) MetalSalt->Reaction Solvent Ethanol/Methanol Solvent->Reaction Solvent Complex Metal Complex Reaction->Complex Precipitation/Filtration

Caption: General workflow for the synthesis of Schiff base metal complexes.

Detailed Protocol:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask, gently warming if necessary.

  • Metal Salt Solution: In a separate flask, dissolve an appropriate molar equivalent of the metal salt (e.g., copper(II) chloride, zinc(II) acetate) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complex formation.

  • Isolation: The resulting solid metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation and solvent diffusion are common techniques.

Expert Insight on Crystallization: The choice of solvent is paramount for successful crystallization. A solvent system where the complex has moderate solubility is ideal. For many quinoline-based Schiff base complexes, solvents like DMF, DMSO, or mixtures of chloroform and methanol have proven effective. The key is to allow for the slow formation of a supersaturated solution, from which well-ordered crystals can grow. Patience and experimentation with different solvent systems are often required.

Conclusion and Future Outlook

The field of quinoline-carbaldehyde metal complexes, particularly those involving Schiff base ligands, is a vibrant area of research with significant potential in medicinal chemistry and materials science. While the crystallographic data for complexes of this compound are yet to be reported, the extensive studies on analogous compounds provide a robust framework for predicting their structural and chemical behavior. The comparative analysis and detailed protocols presented in this guide are intended to empower researchers to explore this fascinating class of compounds further.

Future efforts should be directed towards the synthesis and crystallographic characterization of this compound complexes to complete the structure-activity relationship puzzle. The insights gained from such studies will undoubtedly pave the way for the rational design of new and more effective therapeutic agents and functional materials.

References

  • The Cambridge Crystallographic Data Centre (CCDC). The world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • FIZ Karlsruhe – Leibniz Institute for Information Infrastructure. Provider of scientific information and services. [Link]

  • Access Structures. A free service to view and retrieve structures from the CSD and ICSD. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 2023. [Link]

  • Synthesis and X-ray structure Analysis of Schiff base compound. International Journal of Engineering Science and Computing, 2020. [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 2013. [Link]

  • Metal complexes of novel Schiff base derived from the condensation of 2-quinoline carboxaldehyde and ambroxol drug with some transition metal ions. Journal of the Iranian Chemical Society, 2014. [Link]

  • Synthesis, Crystal Structure, Fluorescence and Theoretical Calculations of Three Zn(II)/Cd(II) Complexes with Bis-dentate N,N-Quinoline Schiff Base. Journal of Fluorescence, 2025. [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry, 2001. [Link]

  • Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. Journal of Inorganic Biochemistry, 2023. [Link]

  • Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry, 2021. [Link]

  • 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. Inorganic Chemistry Frontiers, 2018. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 2015. [Link]

  • Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. Crystals, 2024. [Link]

  • Quinoline-based metal complexes: Synthesis and applications. Journal of Organometallic Chemistry, 2025. [Link]

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Comparative Guide: UV-Vis Absorption Spectra of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylquinoline-4-carbaldehyde represents a specialized scaffold in medicinal chemistry and ligand synthesis. Unlike its ubiquitous analog 8-hydroxyquinoline, which is defined by strong metal chelation and pH-dependent spectral shifts, the 8-methyl derivative functions primarily as a sterically hindered, lipophilic precursor.

This guide provides a critical analysis of its electronic absorption properties. By synthesizing data from the parent quinoline-4-carbaldehyde (Q4C) and the 8-methylquinoline core, we establish the spectral baseline required for validating synthesis, purity, and Schiff base formation.

Key Spectral Expectation:

  • Primary Bands:

    
     (230–245 nm) and 
    
    
    
    (315–330 nm).
  • Auxochromic Effect: The 8-methyl group induces a bathochromic (red) shift of approximately 5–10 nm relative to the unsubstituted quinoline-4-carbaldehyde due to hyperconjugative electron donation.

Spectral Characteristics & Comparative Analysis

Electronic Transitions

The UV-Vis spectrum of this compound is dominated by two distinct electronic transitions characteristic of the heteroaromatic aldehyde system:

  • 
     Transition (High Intensity, UV region): 
    
    • Location: ~235–245 nm.

    • Origin: Excitation within the conjugated quinoline ring system.[1]

    • Substituent Effect: The 8-methyl group acts as a weak electron-donating group (EDG). Through hyperconjugation, it destabilizes the HOMO level slightly more than the LUMO, narrowing the energy gap and causing a red shift compared to the parent Q4C.

  • 
     Transition (Lower Intensity, Near-UV/Visible): 
    
    • Location: ~320–335 nm.

    • Origin: Excitation of non-bonding electrons from the heterocyclic nitrogen and the carbonyl oxygen.

    • Solvent Sensitivity: This band often undergoes a hypsochromic (blue) shift in polar protic solvents (like methanol) due to hydrogen bonding stabilizing the ground state

      
       orbitals.[2]
      
Comparative Data Table

The following table synthesizes experimental data from closely related analogs to triangulate the specific spectral features of this compound.

CompoundSolvent

(nm)

(

)
Key Features
Quinoline (Parent) Ethanol226, 276, 313~3,000–30,000Baseline heteroaromatic absorption.
Quinoline-4-carbaldehyde Methanol234, 308~15,000 (at 234)Carbonyl conjugation extends absorption to >300 nm.
8-Methylquinoline Ethanol230, 305N/AMethyl group adds lipophilicity; slight red shift vs. Quinoline.
This compound Methanol ~240, ~325 (Predicted) Est. 18,000 Combined conjugation (aldehyde) + hyperconjugation (methyl).
8-Hydroxyquinoline Methanol240, 315~2,500 (at 315)Strong auxochrome (-OH); highly pH dependent (not seen in 8-Me).

Critical Insight: Unlike 8-Hydroxyquinoline, This compound does NOT exhibit significant pH-dependent spectral shifts in the physiological range (pH 4–9) because it lacks the ionizable phenolic proton. This makes it a stable optical standard in variable pH assays.

Visualization of Electronic Effects[3]

The following diagram illustrates the structural impact on electronic transitions, comparing the 8-Methyl derivative with its analogs.

SpectralMechanisms cluster_transitions Dominant Transitions Q Quinoline Core (Base Structure) Effect1 Extended Conjugation (Red Shift ~10-15 nm) Q->Effect1 Add 4-CHO Q4C Quinoline-4-carbaldehyde (+C=O Conjugation) Effect2 Hyperconjugation (8-Me) (Red Shift ~5 nm + Hyperchromic) Q4C->Effect2 Add 8-Me Target This compound (Target Compound) T1 π → π* (UV) High Intensity Target->T1 T2 n → π* (Near UV) Solvent Sensitive Target->T2 Effect1->Q4C Effect2->Target

Caption: Structural evolution of spectral properties showing the additive effects of conjugation and hyperconjugation.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity, follow this protocol. It is designed to detect common impurities (such as oxidized carboxylic acids) that plague aldehyde derivatives.

Materials
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).[2] Avoid Acetone (UV cutoff interference).[2]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length) for UV range (<300 nm).[2]

Preparation Workflow
  • Stock Solution: Weigh 5.0 mg of this compound. Dissolve in 10 mL MeOH (Concentration

    
    ).
    
  • Working Standard: Dilute 100

    
    L of Stock into 9.9 mL MeOH (Final Conc 
    
    
    
    ).
    • Validation Check: The solution must be clear and colorless to pale yellow. Turbidity indicates polymerization.

  • Baseline Correction: Run a baseline scan with pure MeOH in both sample and reference paths.

Measurement & Analysis

Scan range: 200 nm to 500 nm . Scan speed: Medium (approx. 200 nm/min).

Self-Validation Criteria:

  • Criterion A (Purity): If a significant shoulder appears at >350 nm , it indicates the formation of a Schiff base impurity (if amine contaminants are present) or dimerization.

  • Criterion B (Oxidation): If the sharp peak at ~240 nm broadens significantly and shifts blue, the aldehyde may have oxidized to the carboxylic acid (8-methylquinoline-4-carboxylic acid).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: 5mg Sample Dissolve Dissolve in 10mL MeOH (Stock Sol.) Start->Dissolve Dilute Dilute 1:100 (Working Std ~27 µM) Dissolve->Dilute Scan UV-Vis Scan (200-500 nm) Dilute->Scan Decision Check λ max & Peak Shape Scan->Decision Pass Valid Spectrum (Peaks at ~240, ~325 nm) Decision->Pass Matches Criteria Fail1 Shoulder >350nm? (Check for Amines/Dimer) Decision->Fail1 Red Shift Error Fail2 Blue Shift/Broadening? (Oxidation to Acid) Decision->Fail2 Blue Shift Error

Caption: Step-by-step workflow for acquiring and validating the UV-Vis spectrum.

Applications & Performance Context

Schiff Base Precursor

The primary utility of this compound is as a ligand precursor.

  • Performance: The 4-CHO group is highly reactive toward primary amines. Upon condensation to a Schiff base (imine), the UV-Vis spectrum will shift dramatically to 350–400 nm (yellow/orange color) due to extended conjugation.

  • Monitoring: This spectral shift allows for real-time monitoring of ligand synthesis kinetics.

Metal Sensing (Steric Control)

Unlike 8-Hydroxyquinoline, the 8-Methyl derivative cannot chelate metals via the 8-position.

  • Use Case: It serves as a perfect negative control in metal sensing studies to prove that chelation in analogs is driven by the 8-OH group. If a spectral change is observed with the 8-Methyl variant, it indicates non-specific binding or interaction at the 4-position, not the 8-position chelate.

References

  • NIST Chemistry WebBook. Quinoline, 8-methyl- Spectral Data. National Institute of Standards and Technology.[3] Link

  • PubChem. this compound Structure and Summary. National Library of Medicine. Link

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (Provides baseline data for quinoline core transitions). Link

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Aldehydes. (Reference for formyl group transitions). Link

  • MDPI. Synthesis and Spectroscopic Characterization of Quinolinecarbaldehydes. (Detailed synthesis and spectral data for closely related quinoline aldehydes). Link

Sources

Chromatographic Purity Analysis of 8-Methylquinoline-4-carbaldehyde: A Comparative Technical Guide (HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylquinoline-4-carbaldehyde is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its analysis presents a classic chromatographic dichotomy: the molecule possesses a volatile, semi-polar character suitable for Gas Chromatography (GC), yet contains a reactive aldehyde group and a basic nitrogen center that challenge thermal stability and peak shape.

The Verdict:

  • RP-HPLC (UV) is the Gold Standard for final product release and stability testing. It is the only method that quantifies the non-volatile oxidation impurity (8-methylquinoline-4-carboxylic acid) without derivatization.

  • GC-FID/MS is the High-Throughput Alternative for in-process monitoring (IPC) of the starting material (8-methylquinoline) consumption, provided the inlet system is inert.

This guide details validated protocols for both, comparing their performance metrics to allow evidence-based method selection.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design.

PropertyCharacteristicChromatographic Implication
Basic Nitrogen pKa ~5.0 (Quinoline ring)HPLC: Causes severe peak tailing on free silanols. Requires end-capped columns and low pH buffers.GC: Adsorbs to active sites in liners/columns (priming required).
Aldehyde Group Reactive ElectrophileStability: Susceptible to auto-oxidation to carboxylic acid. GC: Risk of thermal degradation or oxidation in the inlet.
Volatility BP > 280°C (Estimated)GC: Requires high oven temperatures (>200°C), pushing column bleed limits.
Method Selection Decision Tree

The following logic flow illustrates the selection process based on the analytical objective.

MethodSelection Start Analytical Objective Purity Final Purity / Stability Start->Purity IPC Reaction Monitoring (IPC) Start->IPC AcidCheck Quantify Acid Impurity? Purity->AcidCheck Volatile Monitor SM (8-Methylquinoline) IPC->Volatile HPLC Method A: RP-HPLC (Recommended) AcidCheck->HPLC Yes (Non-volatile) Volatile->HPLC High Precision GC Method B: GC-FID (Speed Optimized) Volatile->GC Fast Analysis

Figure 1: Decision matrix for selecting between HPLC and GC based on impurity profile requirements.

Method A: RP-HPLC (The Gold Standard)

High-Performance Liquid Chromatography is preferred because it analyzes the sample at ambient temperature, preventing thermal degradation of the aldehyde, and simultaneously detects the polar carboxylic acid impurity which elutes near the solvent front in GC (or requires derivatization).

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

    • Why: "Plus" or "Base-Deactivated" silica is essential to prevent the quinoline nitrogen from interacting with silanols, ensuring a Tailing Factor < 1.5.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Why pH 3.0? At acidic pH, the quinoline nitrogen is protonated (

      
      ). While this might suggest repulsion, the buffer suppresses silanol ionization (
      
      
      
      to
      
      
      ), significantly improving peak symmetry.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 315 nm (specific to quinoline conjugation).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 70 Linear Gradient
18.0 70 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Representative Performance Data[1][3]
AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
8-Methylquinoline-4-carboxylic acid4.2-1.1
This compound 9.8 > 5.0 1.2
8-Methylquinoline (Starting Material)12.5> 4.01.3

Note: The acid impurity elutes early due to high polarity. The aldehyde elutes before the starting material due to the carbonyl polarity reducing retention on C18 compared to the methyl-only parent.

Method B: GC-FID (The Process Alternative)

Gas Chromatography is viable for monitoring the disappearance of the starting material (8-methylquinoline) during synthesis. However, direct injection of the aldehyde can lead to "ghost peaks" if the inlet liner is dirty.

Experimental Protocol
  • System: GC-FID (e.g., Shimadzu GC-2030).

  • Column: DB-35MS (35% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

    • Why: A mid-polarity column is superior to non-polar (DB-1) columns for separating quinoline isomers and preventing peak overload of the basic nitrogen.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Liner: Ultra Inert, wool-packed.

  • Detector: FID @ 300°C.

Oven Program:

  • Hold at 100°C for 1 min.

  • Ramp 15°C/min to 280°C.

  • Hold at 280°C for 5 min.

Limitations[4]
  • Acid Invisibility: The oxidation impurity (carboxylic acid) will likely not elute or will appear as a broad smear/tail unless derivatized (e.g., with TMS).

  • Thermal Stress: If the inlet temperature is too high (>280°C), the aldehyde can disproportionate.

Comparative Analysis: HPLC vs. GC

The following table contrasts the two techniques based on critical validation parameters.

FeatureRP-HPLC (Method A)GC-FID (Method B)
Selectivity High. Separates acid, aldehyde, and SM easily.Medium. Excellent for isomers, poor for acids.
Sensitivity (LOD) ~0.05% (Area)~0.01% (Area) - Better for trace volatiles.
Sample Prep Simple dilution (MeCN/Water).Simple dilution (DCM or Acetone).
Robustness High. pH control stabilizes peak shape.Medium. Liner activity degrades peak shape over time.
Throughput 23 mins/sample.15 mins/sample.
Suitability Final Product Release. Raw Material & IPC.
Workflow Logic: System Suitability

To ensure data trustworthiness, the following self-validating logic must be applied before every sample set.

SystemSuitability Start Start Sequence Blank Inject Blank (Check for Ghost Peaks) Start->Blank Std5Rep Inject Standard x5 Blank->Std5Rep CheckRSD RSD < 2.0%? Std5Rep->CheckRSD CheckTailing Tailing Factor < 1.5? CheckRSD->CheckTailing Yes Fail Maintenance Required (Clean Column/Liner) CheckRSD->Fail No Pass Proceed to Samples CheckTailing->Pass Yes CheckTailing->Fail No

Figure 2: System suitability workflow to ensure regulatory compliance (USP <621>).

Troubleshooting & Expert Insights

The "Disappearing" Aldehyde (GC Issue)

If you observe a loss of the aldehyde peak in GC but the starting material is stable, your inlet liner is likely active.

  • Mechanistic Cause: Hot metal surfaces or active silanols catalyze the oxidation or polymerization of the aldehyde.

  • Solution: Switch to a "Deactivated" or "Ultra-Inert" liner containing glass wool. Lower the inlet temperature to 220°C if volatility permits.

Peak Tailing (HPLC Issue)

Quinoline derivatives are notorious for tailing due to interaction with residual silanols on the silica support.

  • Solution: If Tailing Factor > 1.5 despite using pH 3.0 buffer, add 5 mM Triethylamine (TEA) to the mobile phase. The TEA acts as a "sacrificial base," saturating the silanols so the quinoline can elute symmetrically.

References

  • National Institute of Standards and Technology (NIST). (2023). Quinoline, 8-methyl- Phase Change Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Quinolinecarbaldehydes. (Contextual grounding for aldehyde stability). Retrieved October 26, 2025, from [Link]

Sources

Structural Characterization of 8-Methylquinoline-4-carbaldehyde Hydrazones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Quinoline-4-carbaldehyde hydrazones (8-Methyl derivatives).[1][2] Primary Application: Pharmacophore development (Antimicrobial/Anticancer) and Fluorescent Metal Sensing.[1][3][4] Differentiation: Unlike the ubiquitously studied 8-Hydroxyquinoline (8-HQ) derivatives, which rely on an


-chelating pocket, the 8-Methyl  variants introduce steric bulk and lipophilicity without ionizable phenolic protons.[1][3][5] This guide characterizes the structural consequences of this substitution and compares its performance against standard quinoline scaffolds.[1][2][5]

Part 1: Structural Architecture & Synthesis[1][4][5]

The synthesis of 8-methylquinoline-4-carbaldehyde hydrazones typically follows a Schiff base condensation.[1] The critical structural differentiator is the C8-Methyl group , which imposes specific steric constraints and alters the electronic landscape of the quinoline ring compared to the 8-Hydroxy or unsubstituted analogs.[1][5]

Synthesis Workflow

The reaction is acid-catalyzed, typically favoring the thermodynamically stable


-isomer about the imine bond.[1]

SynthesisWorkflow Q This compound Rxn Reflux (EtOH/MeOH) Cat. Glacial AcOH 4-8 Hours Q->Rxn H Hydrazine Derivative (R-NH-NH2) H->Rxn Inter Carbinolamine Intermediate Rxn->Inter Nucleophilic Attack Prod (E)-Hydrazone Product (C=N formation) Inter->Prod -H2O (Dehydration) Iso Isomerization (E/Z Equilibrium) Prod->Iso Solvent Dependent

Figure 1: Synthetic pathway for this compound hydrazones favoring the (E)-isomer.

Part 2: Spectroscopic Characterization Guide

This section details the specific spectral fingerprints required to validate the structure, distinguishing the 8-Methyl derivative from its 8-Hydroxy and Unsubstituted counterparts.

Nuclear Magnetic Resonance ( H NMR)

The 8-methyl group creates a unique shielding environment.[1]

  • Azomethine Proton (-CH=N-): Typically appears as a sharp singlet between 8.20 – 8.60 ppm .[1]

    • Diagnostic Check: If this signal splits or broadens, suspect incomplete dehydration (carbinolamine presence) or

      
       isomerization.[1][3][4][5]
      
  • The "Peri" Effect (H5 Proton): In 4-substituted quinolines, the H5 proton (adjacent to the substituent) is deshielded.[1][3]

    • Comparison: In 8-Methyl derivatives, the H5 signal is distinct but lacks the upfield shift seen in 8-Hydroxy derivatives (due to the absence of the electron-donating OH).[1]

  • Methyl Group (C8-CH

    
    ):  A diagnostic singlet around 2.60 – 2.80 ppm .[1] This is the primary confirmation of the starting material integrity.[1][5]
    
Infrared Spectroscopy (FT-IR)[1][3][6]
  • C=N Stretching: 1590 – 1620 cm

    
     .[1]
    
    • Validation: A shift to lower wavenumbers (e.g., 1580 cm

      
      ) upon metal complexation confirms coordination via the azomethine nitrogen.[1][3][4]
      
  • Absence of O-H: unlike 8-HQ hydrazones, the 8-methyl spectrum must be void of broad bands at 3200-3400 cm

    
      (unless an amide N-H is present in the hydrazine moiety).[1]
    
X-Ray Crystallography (SC-XRD)[1][3][4][6]
  • Crystal System: Often Monoclinic (

    
    ).[1][3][4]
    
  • Conformation: The molecule generally adopts an

    
    -configuration about the C=N bond to minimize steric clash between the hydrazine arm and the quinoline H3/H5 protons.[1]
    
  • Packing: The 8-Methyl group disrupts the planar

    
    -
    
    
    
    stacking efficiency compared to unsubstituted quinoline, often increasing solubility in organic solvents.[1]

Part 3: Performance Comparison

This section objectively compares the 8-Methyl derivatives against the industry-standard 8-Hydroxy (Oxine) and Unsubstituted analogs.[1]

Table 1: Comparative Functional Analysis
Feature8-Methyl Derivatives 8-Hydroxy Derivatives (Standard) Unsubstituted Derivatives
Chelation Mode N,N-Coordination (requires pyridyl/acyl hydrazine arm).[1] No 8-position binding.[1]N,O-Coordination (Tridentate potential with hydrazone).[1][3][4][5] High stability constants.[1][5]N-Coordination only (unless hydrazine arm aids).[1]
Fluorescence Moderate. Mechanism: PET (Photoinduced Electron Transfer) inhibition upon binding.[1][3][4]High. Mechanism: ESIPT (Excited-State Intramolecular Proton Transfer) blocked by metals.[1]Low/Moderate. Lacks auxiliary auxochromes.[1][5]
Lipophilicity High. Methyl group increases logP.[1][5] Enhanced membrane permeability.[1][5]Moderate. Phenolic OH reduces logP (pH dependent).[1][3][4]Baseline.
Cytotoxicity Target-Specific. toxicity often driven by the hydrazine moiety.[1]Broad Spectrum. Toxicity often driven by non-specific metal sequestration.[1][5]Variable.
Detailed Performance Scenarios
Scenario A: Metal Sensing (Fluorescence)
  • 8-Hydroxy: Acts as a "Turn-On" sensor for Al

    
     and Zn
    
    
    
    due to the rigidification of the chelating ring involving the phenolic oxygen.[1]
  • 8-Methyl: The 8-methyl group sterically blocks the approach of larger hydrated metal ions to the ring nitrogen.[1] Consequently, 8-methyl hydrazones are often more selective for smaller transition metals (like Cu

    
     or Zn
    
    
    
    ) or those that bind specifically to the hydrazone motif rather than the quinoline pocket.[1][3][4]
    • Experimental Verification: Measure Quantum Yield (

      
      ) in acetonitrile. 8-Methyl derivatives typically show 
      
      
      
      in free form, increasing 10-50x upon Zn
      
      
      binding.[1][3][4]
Scenario B: Biological Activity (Antimicrobial/Anticancer)[3][4][6]
  • The 8-methyl group prevents the formation of the classic "Oxine-Iron" complex essential for some antibacterial mechanisms.[1]

  • However, the increased lipophilicity of the 8-methyl variant often results in superior cellular uptake .[1][5]

  • Data Trend: In cytotoxicity assays (e.g., HeLa or HepG2 lines), 8-methyl derivatives often show IC

    
     values comparable to 8-HQ derivatives but with reduced toxicity to healthy fibroblasts, suggesting a different mechanism of action independent of broad-spectrum metal stripping.[1][3][4]
    

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound Hydrazone

Objective: Isolate pure


-isomer.
  • Preparation: Dissolve 1.0 eq of This compound in absolute ethanol (10 mL/mmol).

  • Addition: Add 1.0-1.1 eq of the appropriate hydrazine/hydrazide (e.g., Isonicotinic acid hydrazide).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

  • Reaction: Reflux at 78°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1][3][5] If no precipitate, reduce volume by 50% under vacuum and cool to 4°C.[1][3][4][5]

  • Purification: Recrystallize from Ethanol/DMF mixtures. Do not use column chromatography initially, as silica can induce hydrolysis of the imine bond.[1][3][4][5]

Protocol 2: Characterization Decision Tree

Use this logic flow to troubleshoot structural assignments.

CharFlow Start Crude Product Isolated HNMR 1H NMR (DMSO-d6) Start->HNMR Check1 Singlet at 8.2-8.6 ppm? HNMR->Check1 Check2 Singlet at 10-12 ppm? Check1->Check2 Yes (Azomethine) Fail1 Check for Hydrolysis (Aldehyde peak ~10 ppm) Check1->Fail1 No Check3 Methyl Singlet ~2.7 ppm? Check2->Check3 Yes (NH Amide) Fail2 Check for Cyclization (e.g., if thiosemicarbazone used) Check2->Fail2 No Pass Structure Confirmed ((E)-Isomer) Check3->Pass Yes

Figure 2: Logical workflow for validating the hydrazone structure via NMR.

References

  • Synthesis and Biological Activity of Quinoline Hydrazones: Foye, W. O., et al. "Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes."[1][5][7] Journal of Pharmaceutical Sciences, 1990.[1][3][4][5]

  • Structural Characterization of Quinoline-3-Carbaldehyde Hydrazones: Matusiak, A., et al. "Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones."[1][3][4][5] Molecules, 2021.[1][3][4][5][8]

  • Anticancer & Antimicrobial Potency of Quinoline Hydrazones: Katariya, K. D., et al. "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking."[1][3][4][5][9] Bioorganic Chemistry, 2019.[1][3][4][5][9]

  • Metal Sensing & Fluorescence of Quinoline Derivatives: Al-Busafi, S. N., et al. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications."[1][5] Research & Reviews: Journal of Chemistry, 2014.[1][3][4][5]

  • Crystal Structure Analysis (Analogous Piperazine Derivative): Jasinski, J. P., et al. "Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde."[1] Acta Crystallographica Section E, 2011.[1][3][4][5]

Sources

A Comparative Guide to Elemental Analysis Standards for 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is paramount. The journey from synthesis to application is paved with rigorous analytical checkpoints, among which elemental analysis stands as a fundamental arbiter of purity and structural integrity. This guide provides an in-depth technical comparison of elemental analysis standards and methodologies, with a specific focus on 8-Methylquinoline-4-carbaldehyde, a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry.[1][2][3]

The Critical Role of Elemental Analysis

Elemental analysis, particularly CHNS analysis, which determines the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), is a cornerstone technique in organic chemistry.[4][5] It serves two primary purposes:

  • Structural Verification: The experimentally determined elemental composition provides a direct comparison against the theoretical values calculated from the compound's molecular formula, offering crucial evidence for its structural identity.

  • Purity Assessment: Any significant deviation between the experimental and theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. An accepted deviation is typically within 0.3% of the calculated value.[4]

For a molecule like this compound (C₁₁H₉NO), which plays a role in the synthesis of biologically active compounds, confirming its elemental composition is a non-negotiable step in quality control and drug development pipelines.[6][7]

Theoretical Elemental Composition of this compound

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula (C₁₁H₉NO) and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12177.17
HydrogenH1.00899.0725.30
NitrogenN14.007114.0078.18
OxygenO15.999115.9999.35
Total 171.189 100.00

Note: While CHNS analyzers are most common, oxygen is typically determined separately by pyrolysis.[5][8]

Experimental Workflow for Elemental Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[8][9] This technique involves the complete and rapid oxidation of the sample in a high-temperature furnace.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing Sample Test Sample (this compound) Combustion High-Temperature Combustion (≥900°C) in excess O₂ Sample->Combustion CRM Certified Reference Material (e.g., Acetanilide) CRM->Combustion Reduction Reduction of Nitrogen Oxides to N₂ Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Signal Quantification Detection->Quantification Calculation Calculation of Elemental Percentages Quantification->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Figure 1: A generalized workflow for the elemental analysis of an organic compound.
Detailed Experimental Protocol:
  • Instrument Calibration: Before analyzing the test sample, the elemental analyzer is calibrated using a certified reference material (CRM) with a known elemental composition.[10] Acetanilide is a common CRM for this purpose due to its high purity and stability.

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-3 mg) is encapsulated in a tin or silver container. Accurate weighing is critical for precise results.[5]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1200°C) with a constant flow of pure oxygen. This leads to "flash combustion," converting the sample into its elemental gases (CO₂, H₂O, N₂, and nitrogen oxides).[8][11]

  • Reduction and Separation: The combustion gases are then passed through a reduction tube (often containing copper) to convert any nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, and N₂) is then separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the initial sample weight.

Comparison of Analytical Standards and Techniques

While combustion-based CHNS analysis is the gold standard for determining elemental composition, other techniques can provide complementary information regarding purity and structure.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Combustion Analysis (CHNS) Quantitative elemental composition (%C, %H, %N, %S).[5][8]High accuracy and precision, well-established methodology, relatively low cost.[8]Does not provide information on molecular structure or the presence of isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities.[12]High sensitivity and resolving power for separating complex mixtures.Requires a specific analytical method for the target compound and its potential impurities.
Mass Spectrometry (MS) Molecular weight determination, structural fragmentation patterns.[4]Provides direct evidence of the molecular formula and structural information.Can be less quantitative than elemental analysis without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms.[4]Unparalleled for structure elucidation.Can be less sensitive for detecting minor impurities compared to HPLC.

Selecting the Appropriate Certified Reference Material (CRM)

The choice of CRM is critical for accurate calibration of the elemental analyzer. An ideal CRM should be:

  • Highly Pure and Stable: To ensure consistent and reliable calibration.

  • Structurally Similar (if possible): While not always feasible, a CRM with a similar elemental composition to the analyte can improve accuracy.

  • Readily Available and Certified: Sourced from a reputable supplier with a certificate of analysis.[13][14][15][16]

For this compound, several quinoline-based reference materials are available, which could be considered for method validation, although a standard, stable organic compound like acetanilide is typically sufficient for routine calibration.[13]

crm_selection cluster_criteria CRM Selection Criteria cluster_options CRM Options Goal Accurate Elemental Analysis Purity High Purity & Stability Goal->Purity Similarity Structural/Elemental Similarity Goal->Similarity Certification Certified by a Reputable Source Goal->Certification StandardCRM Standard CRM (e.g., Acetanilide) Purity->StandardCRM SpecificCRM Compound-Specific CRM (e.g., Quinoline derivative) Similarity->SpecificCRM Certification->StandardCRM Calibration Routine Calibration StandardCRM->Calibration Validation Method Validation SpecificCRM->Validation

Figure 2: Decision-making process for selecting a Certified Reference Material.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the research and development scientist. For a compound such as this compound, with its potential applications in drug discovery, rigorous confirmation of its elemental composition is a critical quality attribute. While combustion analysis provides the foundational data, a comprehensive analytical strategy will often incorporate complementary techniques like HPLC, MS, and NMR to build a complete picture of the compound's identity, purity, and stability. By understanding the principles behind each technique and making informed choices about analytical standards, researchers can ensure the integrity of their data and the quality of their scientific output.

References

  • Elemental analysis - Wikipedia . [Link]

  • What is a CHNS Elemental Analyzer? - AZoM . [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo . [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate . [Link]

  • Quinoline - CRM LABSTANDARD . [Link]

  • 8-Hydroxyquinoline-4-carbaldehyde - MySkinRecipes . [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa . [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI . [Link]

  • Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review - PubMed . [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica . [Link]

Sources

Comparative Guide: Structural Differentiation of 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of quinoline-based pharmacophores, distinguishing regioisomers is a critical quality attribute. 8-Methylquinoline-4-carbaldehyde (8-Me-4-CHO) presents a unique structural challenge: it combines a substituent on the benzene ring (8-position) with a functional group on the pyridine ring (4-position).

Common synthetic routes, such as the Vilsmeier-Haack formylation of 8-methylquinoline or the oxidation of 4,8-dimethylquinoline, often yield complex mixtures containing positional isomers (e.g., 2-carbaldehyde or 6-methyl analogs). Misidentification leads to failed SAR (Structure-Activity Relationship) models and regulatory non-compliance.

This guide provides a definitive, self-validating analytical framework to distinguish 8-Me-4-CHO from its most prevalent structural isomers using NMR spectroscopy, Mass Spectrometry, and Chromatographic retention behaviors.

Structural Analysis & The "Peri-Effect"

To differentiate this molecule, one must exploit the specific steric and electronic environments created by the 4- and 8-positions.

The Diagnostic Regions
  • The "Peri" Interaction (H-5): The aldehyde at position 4 is spatially proximate to the proton at position 5 (the peri position). The carbonyl anisotropy significantly deshields H-5, shifting it downfield (> 8.8 ppm), a feature absent in 2- or 3-carbaldehyde isomers.

  • The 8-Methyl Environment: Located adjacent to the ring nitrogen, the 8-methyl group is sterically crowded but magnetically distinct. It typically appears as a singlet or pseudo-singlet around 2.7–2.9 ppm, distinct from methyls at the 2-position (which are more deshielded by the adjacent Nitrogen) or 6/7-positions.

Spectroscopic Differentiation Strategy

Comparative NMR Data (Predicted & Empirical Ranges)

The following table contrasts the target molecule with its two most common impurities/isomers: 8-Methylquinoline-2-carbaldehyde (positional isomer of CHO) and 6-Methylquinoline-4-carbaldehyde (positional isomer of Me).

FeatureThis compound (Target)8-Methylquinoline-2-carbaldehyde (Isomer A)6-Methylquinoline-4-carbaldehyde (Isomer B)
Aldehyde (-CHO) Singlet, ~10.2–10.5 ppm Singlet, ~10.1–10.3 ppmSinglet, ~10.2–10.5 ppm
H-2 (Pyridine) Doublet, ~9.0–9.2 ppm Absent (substituted)Doublet, ~9.0–9.2 ppm
H-5 (Peri-proton) Multiplet/Dd, > 8.8 ppm (Deshielded by 4-CHO)Multiplet, ~7.8–8.0 ppm (Normal range)Singlet/Small doublet, > 8.6 ppm (Deshielded, but splitting differs)
Methyl (-CH3) Singlet, ~2.7–2.8 ppm Singlet, ~2.7–2.8 ppmSinglet, ~2.5–2.6 ppm
NOESY Key Me(8) ↔ H-7 ; CHO(4) ↔ H-5 Me(8) ↔ H-7; CHO(2) ↔ H-3Me(6) ↔ H-5 & H-7; CHO(4) ↔ H-5
Mass Spectrometry (MS/MS Fragmentation)

While molecular weight (MW 171.2) is identical for all isomers, fragmentation pathways differ:

  • 4-Carbaldehyde: Often shows a strong loss of CO (M-28) followed by loss of HCN, driven by the stability of the resulting aromatic radical.

  • Ortho-effect (8-Me): The proximity of the 8-methyl to the nitrogen can lead to unique [M-H]+ rearrangements or cyclization fragments not seen in 6-methyl isomers.

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for confirming the structure, prioritizing non-destructive NMR techniques.

IsomerDifferentiation Sample Unknown Isomer Sample (MW 171.2) H_NMR 1H NMR (CDCl3) Sample->H_NMR Check_CHO Check Aldehyde Region (10.0 - 10.5 ppm) H_NMR->Check_CHO Check_H5 Check H-5 Shift (Peri-Effect) Check_CHO->Check_H5 CHO Present Check_Me Check Methyl Position (NOESY/Coupling) Check_H5->Check_Me H-5 Deshielded (>8.8 ppm) (Confirms 4-CHO) Iso_2CHO Isomer: 8-Methylquinoline-2-carbaldehyde Check_H5->Iso_2CHO H-5 Normal (<8.0 ppm) Target CONFIRMED: This compound Check_Me->Target Me(8) NOE with H-7 (ABC aromatic pattern) Iso_6Me Isomer: 6-Methylquinoline-4-carbaldehyde Check_Me->Iso_6Me Me(6) NOE with H-5 & H-7 (Singlet H-5 pattern)

Figure 1: Analytical logic flow for differentiating quinoline carbaldehyde isomers.

Experimental Protocols

Protocol A: Definitive Structural Assignment via NMR

Use this protocol to certify the reference standard.

Reagents:

  • Solvent: DMSO-d6 (Preferred for resolution of aromatic multiplets) or CDCl3 (Standard).

  • Internal Standard: TMS (0.00 ppm).[1]

Step-by-Step:

  • Preparation: Dissolve 10-15 mg of the solid product in 0.6 mL of solvent. Ensure complete dissolution; filter if cloudy.

  • Acquisition (1D): Acquire a standard 1H spectrum (minimum 16 scans).

    • Checkpoint: Verify Aldehyde singlet > 10.0 ppm.

    • Checkpoint: Verify Methyl singlet integration (3H).

  • Acquisition (2D NOESY): Set mixing time to 500ms.

    • Target Interaction 1: Look for cross-peak between Aldehyde proton and the most downfield aromatic proton (H-5 ). This confirms the 4-position.

    • Target Interaction 2: Look for cross-peak between Methyl protons and the adjacent aromatic proton (H-7 ). H-7 should show ortho coupling to H-6.

    • Negative Control: Ensure Methyl does NOT show NOE interaction with H-2 or H-3 (which would indicate a 2-Me or 3-Me isomer).

Protocol B: HPLC Purity Method (Isomer Separation)

Use this for routine batch release.

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 95% B

  • 15-20 min: 95% B Detection: UV at 254 nm (aromatic backbone) and 280 nm (carbonyl conjugation). Note: Isomers typically elute in the order of polarity. The 4-CHO isomers often elute earlier than 2-CHO isomers due to differences in hydrogen bonding capability with the stationary phase.

Visualization: The "Smoking Gun" NOESY Map

This diagram visualizes the spatial correlations (NOE) that definitively prove the structure.

Figure 2: NOESY Correlation Map. The yellow dashed lines represent the critical through-space interactions required to confirm the 8-methyl and 4-carbaldehyde positions.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. Retrieved from

  • Thermo Scientific Chemicals. (2025). Quinoline-8-carboxaldehyde Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Quinoline, 8-methyl- Spectral Data. NIST WebBook. Retrieved from

  • Claret, P.A., & Osborne, A.G. (1976).[2] 13C NMR Spectra of Quinoline Derivatives. Organic Magnetic Resonance, 8, 147. (Foundational reference for quinoline shifts).

  • Sigma-Aldrich. (2025). 8-Hydroxy-2-quinolinecarboxaldehyde Specification Sheet. Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 8-Methylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat 8-Methylquinoline-4-carbaldehyde as a Hazardous Irritant and potential Respiratory Sensitizer .[1][2]

While specific toxicological data for this exact isomer is limited, the structural combination of a quinoline ring and a reactive aldehyde necessitates a conservative safety approach. Quinolines are known to be irritating to mucous membranes and potentially mutagenic, while aromatic aldehydes are frequent contact sensitizers.

Primary Hazards (GHS Classification Extrapolated):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

  • Reactivity: The aldehyde group is susceptible to oxidation; incompatible with strong oxidizers and strong bases.

The PPE Matrix: Defensive Layering

Rationale: Standard laboratory PPE is insufficient for aromatic aldehydes due to their ability to permeate thin nitrile rapidly and their potential for sensitization. The following matrix upgrades standard protocols to a "Barrier-First" strategy.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient. Aldehyde dusts and vapors track around open gaps. Goggles provide a sealed environment against lachrymatory (tear-inducing) vapors.
Dermal (Hand) Double Nitrile (Outer: 5 mil / Inner: 4 mil)Permeation Dynamics: Aromatic aldehydes can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer. Change frequency: Immediately upon any splash; every 60 mins routine.
Dermal (Body) Tyvek® Lab Coat or Chemical ApronCotton coats absorb liquids, holding the irritant against the skin. Non-woven polyethylene (Tyvek) repels dusts and incidental splashes.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control First: All handling must occur in a certified fume hood (Face velocity: 80-100 fpm). If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent sensitization.

Operational Workflow: A Self-Validating System

This workflow is designed as a closed-loop system. If you cannot complete a step (e.g., the fume hood alarm triggers), the protocol dictates an immediate halt.

Phase 1: Pre-Start Verification[6]
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Solvent Check: If dissolving, choose solvents compatible with your gloves. (Note: Chlorinated solvents like DCM permeate nitrile instantly; use PVA or laminate gloves if DCM is the carrier).

  • Neutralizer Prep: Prepare a beaker of saturated Sodium Bisulfite (

    
    ) solution. Why? Bisulfite reacts with aldehydes to form water-soluble adducts, effectively neutralizing spills.
    
Phase 2: Handling Protocol (Solid State)
  • Step 1 (Weighing): Place the balance inside the fume hood.[6] If vibration is an issue, use a static-free weighing funnel.

  • Step 2 (Transfer): Avoid using metal spatulas if possible (potential metal-catalyzed oxidation); use chemically resistant plastic or glass.

  • Step 3 (Dissolution): Add solvent slowly. Caution: Aldehyde dissolution can be slightly exothermic.

Phase 3: Decontamination & Doffing
  • Step 1: Wipe down all tools with a solvent-dampened wipe (Ethanol or Acetone), then wash with soap and water.

  • Step 2 (The "Peel" Method): Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Step 3: Wash inner gloves with soap before removing them.

Visualization: Decision Logic & Workflow

Diagram 1: PPE & Handling Decision Tree

Caption: Logic flow for selecting respiratory and dermal protection based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Dust_Risk Risk: Inhalation of Irritant Dust Solid->Dust_Risk Vapor_Risk Risk: Skin Permeation + Vapor Solution->Vapor_Risk Control_Solid Engineering Control: Fume Hood Required Dust_Risk->Control_Solid PPE_Solid PPE Upgrade: N95 Respirator (if hood failure risk) + Double Nitrile Gloves Control_Solid->PPE_Solid Execute Proceed with Experiment PPE_Solid->Execute Control_Sol Engineering Control: Fume Hood (Sash < 18 inches) Vapor_Risk->Control_Sol PPE_Sol PPE Upgrade: Splash Goggles + Laminate Gloves (if DCM/THF used) Control_Sol->PPE_Sol PPE_Sol->Execute

Diagram 2: Waste Disposal Logic

Caption: Classification and disposal path for quinoline-aldehyde waste streams.

Waste_Disposal Waste_Gen Waste Generated Type_Check Liquid or Solid? Waste_Gen->Type_Check Liquid Liquid Waste Type_Check->Liquid Solid Solid Waste (Wipes, Gloves, Powder) Type_Check->Solid Halogen_Check Contains Halogens? (e.g., DCM, Chloroform) Liquid->Halogen_Check Solid_Bin Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->Solid_Bin Non_Hal Non-Halogenated Organic Waste Halogen_Check->Non_Hal No Hal Halogenated Organic Waste Halogen_Check->Hal Yes Incineration Final Disposal: High Temp Incineration Non_Hal->Incineration Hal->Incineration Solid_Bin->Incineration

Emergency Response & Disposal

Spills (Small Scale < 50mL/5g)
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Goggles, double gloves, and N95 (if outside hood).

  • Neutralize: Cover liquid spills with Sodium Bisulfite or absorbent pads. For solids, cover with wet paper towels to prevent dust dispersion, then wipe up.

  • Clean: Clean area with soap and water.[1] Do not use bleach (potential reaction with nitrogen compounds).

Waste Disposal[1][2][5][7]
  • Classification: this compound is a nitrogen-containing organic compound.

  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Labeling: Clearly tag as "Toxic" and "Irritant."

  • Prohibition: Do NOT pour down the drain. Quinolines are toxic to aquatic life and difficult for water treatment plants to degrade.

References

  • PubChem. (n.d.). Compound Summary: Quinoline-4-carbaldehyde. National Library of Medicine. Retrieved from [Link] (Structural analog data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.